Butamirate Citrate

Catalog No.
S522314
CAS No.
18109-81-4
M.F
C24H37NO10
M. Wt
499.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butamirate Citrate

CAS Number

18109-81-4

Product Name

Butamirate Citrate

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C24H37NO10

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

JVKMHUAWFDGPTF-UHFFFAOYSA-N

SMILES

Array

Synonyms

Butamirate citrate; diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate; Butamiratdihydrogencitrat; Abbott 36581; HH-197; 2-(2-diethylaminoethyloxy)ethyl 2-phenylbutanoate; 2-phenylbutyric acid 2-(2-diethylaminoethyloxy)ethyl ester; 2-[2-(

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Butamirate citrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylbutyrates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butamirate citrate pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacology & Properties

Butamirate citrate is a non-narcotic, centrally acting cough suppressant used primarily for the treatment of dry, non-productive cough [1] [2].

  • Mechanism of Action: Its primary action is to directly inhibit the cough center located in the medulla oblongata of the brainstem [1] [3]. It is believed to bind with high affinity to the dextromethorphan-binding site [2]. This action suppresses the neural pathways responsible for the cough reflex without depressing respiration [3].
  • Additional Properties: Beyond its central antitussive effect, this compound is reported to have non-specific anticholinergic and bronchospasmolytic effects [4]. It also possesses anti-inflammatory properties that help soothe irritation in the respiratory tract [3].
  • Pharmacokinetics: The drug is rapidly and completely absorbed after oral administration [1]. It is extremely protein-bound (98%) and has a plasma elimination half-life of approximately 6 hours [1] [2]. Its active metabolites also contribute to its antitussive action [1].

Table 1: Pharmacokinetic Profile of this compound

Parameter Details
Protein Binding Extremely high (98%) [1] [2]
Absorption Rapid and complete after oral administration [1]
Time to Cmax (sustained-release) ~9 hours [1]
Plasma Elimination Half-life ~6 hours [1] [2]
Elimination Primarily renal (90%) [2]
Active Metabolites Present; contribute to antitussive effect [1]

Analytical Methods for Quantification

This compound is not officially monographed in major pharmacopoeias, leading to the development of various analytical methods for its determination in pharmaceutical formulations like syrups [5].

  • HPLC as the Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a preferred method due to its ability to separate the analyte from complex matrices and excipients, such as those found in syrups [5] [6].
  • Sample Method Details: A robust and validated RP-HPLC method uses a cyanopropyl column with a mobile phase of methanol and a 50 mM sodium dihydrogen phosphate buffer (pH 3.0), containing 1% triethylamine as a silanol blocker [5]. Detection is typically performed with a DAD or UV detector at 210 nm, with a total run time of 6 minutes [5].
  • Sample Preparation: For syrup analysis, a simple dilution and filtration (e.g., through a 0.45 μm PVDF filter) is often sufficient before injection [5].
  • Alternative Techniques: Derivative UV spectrophotometry can be used to overcome spectral interference from excipients. This often requires an extraction step (e.g., with n-pentane/isopropyl alcohol) before quantification at a specific trough wavelength, such as 253.6 nm [6].

Clinical Evidence & Clinical Trial Design

The clinical efficacy of butamirate has been evaluated in various studies, though some evidence regarding its performance in cough challenge models is mixed.

Table 2: Standard Pediatric Dosing for this compound Syrup

Age Group Dosage Regimen
2 months - 1 year 0.50 ml, four times daily [1]
1 - 3 years 0.75 ml, four times daily [1]
3 - 6 years 5 ml, three times daily [1]
6 - 12 years 10 ml, three times daily [1]
Adolescents (12+) 15 ml, three times daily [1]
  • Cough Challenge Study Protocol: A randomized, placebo-controlled, six-way crossover study compared butamirate and dextromethorphan against placebo using a capsaicin inhalational challenge [4].
    • Participants: Healthy adult volunteers with normal spirometry and no recent respiratory infections [4].
    • Intervention: Subjects received various doses of butamirate syrup (22.5 mg to 90 mg), dextromethorphan (30 mg), or placebo [4].
    • Primary Endpoint: The area under the curve (AUC) of the log10 C5 (the concentration of capsaicin required to induce 5 coughs) from pre-dose to 12 hours post-dose [4].
    • Key Finding: While dextromethorphan significantly attenuated the capsaicin-induced cough reflex compared to placebo, butamirate, even at the highest dose of 45 mg, did not show a statistically significant effect. The study authors suggested that formulation issues at higher doses could be a potential reason for the lack of efficacy observed with butamirate [4].

Emerging Research: Drug Repurposing in Oncology

Recent high-throughput screening studies have identified this compound as a promising candidate for drug repurposing in the treatment of glioblastoma (GBM), an aggressive brain cancer [7].

  • Key Finding: Butamirate, along with another antitussive (oxelaidin), selectively inhibited the growth of GBM cell lines in both in vitro and in vivo mouse models, without significant adverse effects [7].
  • Proposed Mechanism: The anti-tumor effect appears to be dependent on the presence of a GTPase protein called RRAD (Ras-related associated with diabetes). RRAD contributes to the activation of the STAT3 signaling pathway, which is crucial for cancer cell survival and growth [7].
  • Signaling Pathway: The proposed mechanism involves butamirate and oxelaidin interacting with RRAD, which leads to the suppression of the EGFR/STAT3 signaling cascade. This results in the downregulation of downstream targets like cyclin D1 and survivin, ultimately inhibiting tumor growth [7].

The diagram below visualizes this proposed signaling pathway and the point of intervention for butamirate.

G EGF EGF EGFR EGFR EGF->EGFR Activates RRAD RRAD EGFR->RRAD Recruits STAT3 STAT3 RRAD->STAT3 Promotes Activation pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Survivin Survivin pSTAT3->Survivin Transcription CyclinD1 CyclinD1 pSTAT3->CyclinD1 Transcription CellGrowth CellGrowth Survivin->CellGrowth CyclinD1->CellGrowth Butamirate Butamirate Butamirate->RRAD Inhibits

Butamirate inhibits RRAD, suppressing the EGFR/STAT3 pathway and glioblastoma cell growth.

Safety and Tolerability Profile

This compound is generally well-tolerated with a good safety profile [1].

  • Common Side Effects: In rare cases, side effects such as rash, nausea, diarrhea, and vertigo may occur, which typically resolve after dose reduction or withdrawal of the treatment [1] [2].
  • Important Precautions: The drug suppresses the cough reflex, so its concomitant use with expectorants is contraindicated. This avoids the risk of mucus retention in the airways, which could lead to bronchospasm and respiratory infections [1].
  • Pregnancy and Lactation: It is contraindicated during the first trimester of pregnancy. Use in the second and third trimesters or during breastfeeding requires caution and careful benefit-risk assessment by a physician [1].

Conclusion

This compound is an established non-opioid antitussive with a well-understood central mechanism of action and a favorable safety profile. While it is a mainstay in clinical practice for managing dry cough, recent research has unveiled its potential beyond symptom relief. The discovery of its selective anti-tumor effects against RRAD-expressing glioblastoma cells opens a promising avenue for drug repurposing, highlighting the need for further clinical investigation to translate these preliminary findings into a novel oncological therapy.

References

Established Pharmacological Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Butamirate citrate's primary and long-known function is the suppression of the cough reflex.

  • Central Cough Suppression: Its main mechanism of action is via a central effect on the cough center located in the medulla oblongata of the brainstem. It inhibits the neural pathways responsible for triggering the cough reflex, thereby reducing the frequency and intensity of coughing without the addictive potential of opioid derivatives [1] [2].
  • Peripheral Activities: Beyond its central action, this compound exhibits beneficial peripheral effects:
    • Anti-inflammatory effect: It helps soothe irritation in the respiratory tract that can exacerbate coughing [1] [3].
    • Bronchospasmolytic activity: It reduces resistance in the airways by inhibiting bronchospasm, which is particularly beneficial in chronic inflammatory bronchial diseases [3] [4].

Emerging Anticancer Mechanism and Protocols

A 2021 study identified this compound and its derivative oxelaidin as potent inhibitors of glioblastoma (GBM) growth through a novel, targeted mechanism [5].

Signaling Pathway and Molecular Mechanism

The anti-tumor effect is mediated through the inhibition of the EGFR/STAT3 signaling pathway, which is critically dependent on the GTPase RRAD (Ras-related associated with diabetes) [5].

G EGF EGF EGFR EGFR EGF->EGFR RRAD RRAD EGFR->RRAD Recruits STAT3 STAT3 RRAD->STAT3 Activates & Transports STAT3_Active p-STAT3 (Active) STAT3->STAT3_Active Phosphorylation STAT3_Targets Survivin Cyclin D1 STAT3_Active->STAT3_Targets Transcriptional Activation Nucleus Nucleus STAT3_Active->Nucleus Nuclear Translocation Butamirate Butamirate/Oxelaidin Butamirate->RRAD Binds to

Figure 1: this compound inhibits the RRAD-dependent EGFR/STAT3 signaling pathway, suppressing the expression of pro-survival genes in glioblastoma. Based on [5].

  • RRAD as a Critical Mediator: RRAD expression is correlated with a poorer prognosis in EGFR-high gliomas. It physically interacts with the EGFR/STAT3 complex, facilitating its activation and nuclear translocation, which leads to the transcription of genes essential for cancer cell survival and proliferation [5].
  • Mechanism of Inhibition: this compound and oxelaidin bind directly to RRAD. This binding disrupts the RRAD-EGFR-STAT3 interaction, thereby inhibiting the phosphorylation and activation of downstream effectors like STAT3, ERK, and AKT. The subsequent downregulation of STAT3 target genes, such as Survivin and Cyclin D1, impedes cancer cell growth and survival [5] [6].
Key Experimental Models and Findings

The following table summarizes the core experimental data that validates the proposed mechanism, both in vitro and in vivo.

Experimental Model Treatment Key Findings Significance

| In Vitro GBM Cell Lines (U87MG, T98G, LN229) & Tumorspheres [5] [6] | this compound (0.01-10 µM for 7 days) | Suppressed sphere formation & cell growth in RRAD+ cells. Inhibited STAT3 transcriptional activity. Downregulated Cyclin D1 & Survivin. Decreased p-EGFR, p-STAT3, p-ERK, p-AKT. | Confirms efficacy and RRAD-dependent, pathway-specific action in validated disease models. | | In Vivo Glioblastoma Xenograft Mouse Model [5] [6] | this compound (2 mg/kg, i.p., daily for 36 days) | Marked suppression of tumor growth. No significant adverse effects. | Demonstrates potency and preliminary safety in vivo, supporting therapeutic potential. |

Conclusion and Research Outlook

This compound presents a compelling profile for drug repurposing. Its established safety and pharmacokinetics as an antitussive, combined with its newly discovered, mechanistically distinct anticancer activity, position it as a promising therapeutic candidate. Future research should focus on further elucidating its binding site on RRAD, optimizing its efficacy, and advancing towards clinical trials for glioblastoma and potentially other RRAD/STAT3-driven cancers.

References

Butamirate citrate pharmacokinetics absorption metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Properties of Butamirate Citrate

The table below summarizes the key pharmacokinetic parameters of this compound and its primary metabolite, 2-phenylbutyric acid (2-PBA), synthesized from available clinical data [1] [2] [3].

Parameter This compound (Parent Drug) 2-Phenylbutyric Acid (2-PBA) Metabolite
Detection in Plasma Not detected; rapidly metabolized [2] Measurable; primary analyte in PK studies [3] [4]
Absorption Rapidly and completely absorbed after oral administration [1] -
Time to Peak Plasma Concentration (Tmax) ~1.1 - 1.5 hours (for syrup formulations) [1] [4] ~1.1 - 1.5 hours (similar to parent drug) [4]
Peak Plasma Concentration (Cmax) - ~1.77 - 1.94 µg/mL (after 45 mg dose) [4]
Protein Binding Extensive (~95%) [1] [2] Extensive (~95%) [2]
Elimination Half-Life (T1/2) ~6 hours (per some sources) [1] ~26 - 28 hours [4]
Route of Elimination Urine, as metabolites [1] Urine [1]
Bioavailability Different syrup and tablet formulations proven bioequivalent [4] -

Experimental Protocols and Analytical Methods

Clinical Pharmacokinetic Study Design

A foundational randomized, open-label, crossover pharmacokinetic study evaluated this compound in healthy adult volunteers [2].

  • Objective: To assess the pharmacokinetic profile and dose proportionality of single doses (22.5 mg, 45 mg, 67.5 mg, 90 mg) [2].
  • Design: Four-way crossover, with each subject receiving all doses in random sequences. A wash-out period of at least one week was maintained between doses to prevent carryover effects [2] [4].
  • Bioanalysis: Plasma concentrations of the 2-phenylbutyric acid (2-PBA) metabolite were determined using a validated reversed-phase HPLC method with UV detection. The lower limit of quantification was 50 ng/mL [4].
Advanced Analytical Technique: E-LEI-MS

A novel technique, Extractive-liquid Sampling Electron Ionization-Mass Spectrometry (E-LEI-MS), has been applied for rapid pharmaceutical analysis, suitable for quality control and counterfeit detection [5].

  • Principle: The method combines ambient sampling with the high identification power of electron ionization. A solvent extracts analytes directly from a sample surface, which are then aspirated into the EI source for near-instantaneous vaporization and ionization [5].
  • Workflow: The diagram below illustrates the E-LEI-MS process for analyzing active pharmaceutical ingredients (APIs) like butamirate.

e_lei_workflow start Sample Preparation (Tablet/Syrup) solvent Solvent Release (Acetonitrile) start->solvent extraction Ambient Surface Extraction solvent->extraction aspiration Vacuum Aspiration to EI Source extraction->aspiration ionization Electron Ionization (EI) aspiration->ionization analysis Mass Spectrometry Analysis (QqQ or Q-ToF) ionization->analysis result Real-Time Qualitative Data (< 5 minutes) analysis->result

E-LEI-MS workflow for rapid API analysis [5].

Pharmacodynamic and Clinical Efficacy Data

Capsaicin Cough Challenge Model

A randomized, placebo-controlled, six-way crossover study evaluated the antitussive effects of butamirate and dextromethorphan in healthy volunteers [3].

  • Primary Endpoint: Area under the curve (AUC(0,12h)) of log10 C5 (capsaicin concentration eliciting ≥5 coughs) [3].
  • Dosing: this compound syrup at 22.5 mg, 45 mg, 67.5 mg, and 90 mg, compared to dextromethorphan (30 mg) and placebo [3].
  • Key Findings:
    • Dextromethorphan was superior to placebo in attenuating capsaicin-induced cough.
    • Butamirate did not show a significant antitussive effect in this model, even at the highest dose of 90 mg. The study authors suggested that this lack of efficacy could be due to formulation issues at higher doses [3].
    • No apparent relationship was found between the plasma concentrations of butamirate's metabolites and the pharmacodynamic (cough suppression) response [3].

Key Insights for Drug Development

  • Active Metabolites are Crucial: Butamirate itself is undetectable in plasma. Research and bioanalytical methods must focus on its metabolites, particularly 2-phenylbutyric acid and diethylaminoethoxyethanol, which are also pharmacologically active [1] [2] [3].
  • Formulation Impact: The disconnect between historical efficacy and negative challenge trial results suggests that formulation can critically influence clinical outcomes. Developing advanced delivery systems may unlock full therapeutic potential [3].
  • Modern Analytical Tools: Techniques like E-LEI-MS offer powerful, rapid screening for API identification in quality control, significantly reducing analysis time compared to traditional methods [5].

References

Butamirate citrate plasma elimination half-life

Author: Smolecule Technical Support Team. Date: February 2026

Reported Half-Life of Butamirate Citrate

The table below summarizes the key pharmacokinetic parameters for this compound and its metabolites from the available data:

Subject of Measurement Reported Half-Life (Mean Values) Formulation Source / Context
This compound (Parent Drug) 6 hours [1] Syrup Pharmaceutical Compendia
This compound (Parent Drug) ~13 hours [2] [3] Sustained-Release Tablet Product Monograph (Meera)
2-Phenylbutyric Acid (Active Metabolite) 26 - 28 hours [4] Syrup, Tablet, Oral Solution Clinical Pharmacokinetic Study

This discrepancy occurs because this compound is rapidly metabolized. One clinical study noted that the parent drug is quickly hydrolyzed and is not detectable in plasma, while its metabolites have a much longer half-life [5] [4]. Therefore, the ~13-hour value likely reflects the slow release from a sustained-release formulation [2], while the 26-28 hour value pertains to the active metabolites that are responsible for the prolonged therapeutic effect [4].

Experimental Protocol for Pharmacokinetic Analysis

The data in the table above, particularly the 26-28 hour half-life for metabolites, comes from a robust clinical trial design. Here is the detailed methodology from that study [4]:

  • Study Design: Two randomized, two-way crossover studies.
  • Participants: 18 healthy adult volunteers.
  • Dosage: Single 45 mg dose of this compound.
  • Formulations Tested: Syrup vs. syrup, and tablet vs. oral solution.
  • Blood Sampling: 17 blood samples were drawn from each volunteer within 96 hours after dosing.
  • Washout Period: 1 week between successive drug doses to eliminate carryover effects.
  • Bioanalytical Method: The plasma concentration of the main metabolite, 2-phenylbutyric acid, was determined using a validated reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection.
  • Pharmacokinetic Calculation: The elimination half-life (t½) was calculated from the metabolite's plasma concentration-time profile.

This workflow for determining the half-life of butamirate's metabolites can be summarized as follows:

Workflow for Metabolite Half-Life Determination Study Population:    18 Healthy Volunteers Study Population:    18 Healthy Volunteers Intervention:    Single 45 mg Oral Dose Intervention:    Single 45 mg Oral Dose Study Population:    18 Healthy Volunteers->Intervention:    Single 45 mg Oral Dose Blood Sample Collection:    17 time points over 96 hours Blood Sample Collection:    17 time points over 96 hours Intervention:    Single 45 mg Oral Dose->Blood Sample Collection:    17 time points over 96 hours Bioanalysis:    HPLC-UV for 2-Phenylbutyric Acid Bioanalysis:    HPLC-UV for 2-Phenylbutyric Acid Blood Sample Collection:    17 time points over 96 hours->Bioanalysis:    HPLC-UV for 2-Phenylbutyric Acid Data Processing:    Calculate Metabolite Half-Life (t½) Data Processing:    Calculate Metabolite Half-Life (t½) Bioanalysis:    HPLC-UV for 2-Phenylbutyric Acid->Data Processing:    Calculate Metabolite Half-Life (t½) Result:    Half-life ~27 hours Result:    Half-life ~27 hours Data Processing:    Calculate Metabolite Half-Life (t½)->Result:    Half-life ~27 hours Washout Period:    1 Week Washout Period:    1 Week Washout Period:    1 Week->Intervention:    Single 45 mg Oral Dose

Key Implications for Research and Development

The pharmacokinetic data reveals two critical points for professionals:

  • Focus on Metabolites: The therapeutic activity of this compound is largely due to its active metabolites (2-phenylbutyric acid and diethylaminoethoxyethanol), which have a significantly longer half-life than the parent drug [2] [4]. Any pharmacokinetic or pharmacodynamic modeling must account for these metabolites.
  • Formulation Impact: The difference in half-life between the syrup (parent drug: 6 hours) and sustained-release tablet (parent drug: ~13 hours) demonstrates how formulation can be used to modulate the drug's release profile and maintain stable plasma levels [1] [2].

References

Butamirate citrate antitussive properties review

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Profile

Butamirate citrate primarily acts as a centrally acting antitussive by directly suppressing the cough center located in the brain's medulla oblongata [1] [2] [3]. Its key pharmacological characteristics are summarized in the table below.

Property Description
Primary Mechanism Central suppression of cough center in medulla oblongata [1] [2]
Secondary Actions Expectorant, moderate bronchodilating, and anti-inflammatory effects; increases spirometry indexes and blood oxygenation [1]
Chemical Relation Not related to opium alkaloids [1] [2]
Sedative Effect Generally considered non-sedating [1] [2]
Absorption & Half-life Rapidly and completely absorbed after oral administration; plasma elimination half-life ~13 hours [1]

A critical safety consideration is that butamirate suppresses the cough reflex. Therefore, its concomitant use with expectorants should be avoided, as this combination can lead to mucus retention in the airways, increasing the risk of bronchospasm and respiratory infections [4].

Experimental Evidence and Clinical Data

Evidence for the efficacy of this compound comes from clinical trials and challenge models.

Capsaicin Cough Challenge Protocol

A randomized, placebo-controlled, six-way crossover study provides a robust methodology for evaluating antitussive efficacy [5]. The workflow for this experimental method is outlined below:

Capsaicin Cough Challenge Experimental Workflow Start Study Population: Healthy Adult Volunteers Screening Screening: Capsaicin Challenge (0.98-500μM) Normal Spirometry Required Start->Screening Randomization Randomization & Six Treatment Visits (Minimum 7-day washout) Screening->Randomization Treatments Administered Treatments: Butamirate (22.5, 45, 67.5, 90 mg) Dextromethorphan (30 mg) Placebo Randomization->Treatments Assessment Post-Dose Capsaicin Challenges at 2, 4, 6, 8, 12, 24 hours Treatments->Assessment Endpoints Primary Endpoint: AUC(0,12h) of log₁₀ C5 (Capsaicin concentration eliciting ≥5 coughs) Assessment->Endpoints

In this study, dextromethorphan demonstrated significant attenuation of the capsaicin-induced cough reflex compared to placebo. However, butamirate, across all doses tested (up to 90 mg), did not show a statistically significant effect versus placebo. The researchers noted this lack of efficacy could be attributed to formulation issues at higher doses rather than a lack of inherent pharmacological activity [5].

Analytical Method for Pharmaceutical Quantification

For pharmaceutical research and quality control, a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is available for the simultaneous determination of this compound and benzoic acid (a common preservative) in syrup formulations [3].

Parameter Specification
Column Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) [3]
Mobile Phase 50:50 v/v Methanol / 50 mM NaH₂PO₄ aqueous solution (pH 3.0, with 1% Triethylamine) [3]
Flow Rate 1.5 mL/min [3]
Detection DAD at 210 nm [3]
Run Time 6 minutes [3]
Linear Range 50-150% of target concentration [3]

This method fulfills required validation specifications for specificity, linearity, accuracy, and precision, providing a reliable tool for pharmaceutical analysis [3].

Emerging Research: Anti-Glioma Applications

Recent high-throughput drug screening studies have identified a promising new application for this compound and related antitussives like oxelaidin as potential anti-glioma agents [6]. The proposed mechanism for this new application is illustrated below:

Proposed Anti-Glioma Mechanism of Butamirate Butamirate Butamirate/Oxelaidin RRAD RRAD GTPase (Overexpressed in Glioma) Butamirate->RRAD Binds/Inhibits EGFR_STAT3 EGFR/STAT3 Signaling Complex RRAD->EGFR_STAT3 Activates NuclearTransloc Inhibited Nuclear Translocation EGFR_STAT3->NuclearTransloc Promotes TargetGenes Downregulation of: Cyclin D1, Survivin NuclearTransloc->TargetGenes Leads to Outcome Suppression of Glioma Cell Growth TargetGenes->Outcome

This drug repositioning research suggests that butamirate may inhibit the growth of glioblastoma cells by suppressing the RRAD-driven EGFR/STAT3 signaling pathway, leading to the downregulation of crucial proteins for cancer cell survival and proliferation (e.g., cyclin D1, survivin) [6]. Intraperitoneal administration in mouse models significantly suppressed tumor growth without notable adverse effects, highlighting its potential as a novel therapeutic candidate [6].

Conclusion

This compound is a well-characterized non-opioid antitussive with a central mechanism of action. While its efficacy in some experimental cough models like capsaicin challenge has been questioned, it remains a clinically used agent. Most notably, recent discoveries of its potential anti-cancer properties against glioblastoma represent a significant expansion of its therapeutic profile and an exciting avenue for future drug development.

References

Butamirate citrate non-opioid cough suppressant

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacology and Core Characteristics

Butamirate citrate is a non-narcotic antitussive agent used for the symptomatic treatment of dry, non-productive cough [1] [2] [3]. Its therapeutic action stems from a dual mechanism:

  • Central Cough Suppression: It acts directly on the cough center located in the brainstem (medulla oblongata), inhibiting the cough reflex [1] [3]. It is not associated with the risk of dependence or significant central nervous system depression, unlike opioid alternatives [3].
  • Peripheral Effects: It exhibits a bronchodilatory effect by relaxing the bronchial muscles, which can ease breathing. It also possesses a documented anti-inflammatory effect [1] [3].

The table below summarizes its key properties:

Property Description
Drug Class Non-opioid, centrally acting antitussive [1] [3]
Primary Indication Symptomatic treatment of acute and chronic dry (non-productive) cough [2] [3]
Mechanism of Action Suppression of cough center in the medulla oblongata; bronchodilatory and anti-inflammatory effects [1] [3]
Chemical Formula C18H29NO3 [4]
Protein Binding Extensive (~95-98%) [4] [5]
Elimination Half-life ~6 hours [4]
Key Excretion Route Primarily renal [4]

This diagram illustrates the primary mechanisms of action of this compound:

G A This compound (Oral Administration) B Rapid Absorption A->B C Central Action in Brainstem B->C D Peripheral Action in Lungs B->D E Inhibition of Cough Center C->E F Bronchodilation D->F G Suppression of Cough Reflex E->G F->G

Analytical Methods for Quantification

Quality control and pharmacokinetic studies require robust analytical methods. This compound is not officially described in major pharmacopoeias, leading to the development of various analytical techniques [6].

Commonly Used Techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a preferred method for the quantitative determination of this compound in complex matrices like syrup. It effectively separates the drug from excipients and degradation products [6] [7].
  • Derivative UV Spectrophotometry: Used when direct UV measurement is impossible due to interference from excipients. This method involves data transformation or extraction steps to discriminate the drug signal from the matrix [6] [7].

Detailed RP-HPLC Protocol [6]:

  • Objective: Simultaneous determination of this compound and benzoic acid (a common preservative) in cough syrup.
  • Chromatographic Conditions:
    • Column: Cyanopropyl-silica (e.g., Pinnacle II CN, 250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Methanol and 50 mM sodium dihydrogen phosphate (pH 3.0) in a 50:50 (v/v) ratio. The buffer contains 1% triethylamine as a silanol blocker to improve peak shape.
    • Flow Rate: 1.5 mL/min.
    • Detection: Diode Array Detector (DAD) at 210 nm.
    • Injection Volume: 10 µL.
    • Column Temperature: 36°C.
    • Run Time: 6 minutes.
  • Sample Preparation:
    • Accurately measure 1 mL of syrup (equivalent to 1 mg this compound).
    • Dilute to 20 mL with the mobile phase.
    • Filter the solution through a 0.45 µm PVDF syringe filter before injection.
  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Pharmacokinetics and Dosage

This compound is rapidly absorbed after oral administration. One study noted that therapeutic plasma concentration of its metabolites is reached within 5-10 minutes [1]. The following table outlines the standard dosage for the syrup formulation:

Population Dosage Regimen Maximum Daily Dose
Adults 15 ml (22.5 mg) up to 4 times daily [2] [8] 60 ml (90 mg) [8]
Adolescents (12-18) 15 ml (22.5 mg) 3 times daily [8] 45 ml (67.5 mg) [8]
Children (6-12 years) 10 ml (15 mg) 3 times daily [8] 30 ml (45 mg) [8]
Children (3-6 years) 5 ml (7.5 mg) 3 times daily [8] 15 ml (22.5 mg) [8]

Note: this compound itself is not detected in plasma; it is rapidly hydrolyzed into two active metabolites: 2-phenylbutyric acid and diethylamino-ethoxyethanol, which are responsible for the antitussive effect [5].

Emerging Research: Repurposing for Glioblastoma

A significant and emerging area of research involves the potential repurposing of this compound as an anti-cancer agent.

  • Finding: A 2021 high-throughput screening study identified that this compound and another antitussive (oxeladin) inhibited the growth of glioblastoma (GBM) cell lines [9].
  • Proposed Mechanism: The anti-tumor effect appears to be dependent on the presence of a GTPase protein called RRAD (Ras-related associated with diabetes). This compound suppresses the RRAD-associated EGFR/STAT3 signaling pathway, leading to down-regulation of key proteins like cyclin D1 and survivin, which are essential for cancer cell survival and growth [9].
  • In Vivo Evidence: Intraperitoneal administration of this compound suppressed tumor growth in a glioblastoma xenograft mouse model without significant adverse effects, highlighting its potential as a novel therapeutic candidate [9].

The signaling pathway involved in this potential new application is summarized below:

G A This compound B Inhibition of RRAD Protein A->B C Suppression of EGFR/STAT3 Signaling B->C D Downregulation of Cyclin D1 & Survivin C->D E Inhibition of Glioblastoma Cell Growth D->E

Safety and Tolerability Profile

This compound is generally well-tolerated with a broad therapeutic margin [5]. Possible side effects are rare (occurring in 0.5-1% of patients) and are typically mild and transient [1] [2].

  • Common Side Effects: May include drowsiness, dizziness, nausea, diarrhea, and itchy skin rash [1] [2] [8].
  • Contraindications: Hypersensitivity to the drug or any of its components. It is not recommended during the first trimester of pregnancy or while breastfeeding [2] [3].
  • Drug Interactions: Caution is advised with concurrent use of central nervous system depressants (e.g., sedatives, alcohol) due to potential additive sedative effects. It should not be used with expectorants, as this could lead to a dangerous buildup of mucus in the lungs [2] [3] [8].

Conclusion

This compound remains a well-established and effective non-opioid option for managing dry cough, with a defined mechanism of action and a favorable safety profile. For researchers, robust HPLC methods are available for its analysis in formulations. The most compelling recent scientific advancement is the discovery of its potential anti-tumor activity in glioblastoma, opening a promising avenue for drug repurposing that centers on the inhibition of the RRAD/STAT3 signaling pathway.

References

Butamirate citrate therapeutic class cough suppressant

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacology and Mechanism of Action

Butamirate citrate is classified as a non-narcotic, centrally acting antitussive. Its primary mechanism involves acting directly on the cough center in the brainstem (the medulla oblongata) to suppress the cough reflex [1] [2] [3]. It provides therapeutic effects without respiratory depression or the addictive potential associated with opioid-based suppressants [2].

The table below summarizes its key pharmacological properties:

Property Description
Therapeutic Class Other cough suppressants (ATC Code: R05DB13) [3].
Primary Mechanism Central suppression of the cough center in the medulla oblongata [1] [2] [3].
Additional Actions Peripheral anti-inflammatory activity and inhibition of bronchospasm [1].
Pharmacokinetics Rapidly absorbed after oral administration [1] [3]. Peak plasma concentration for syrup is reached within 1.1 to 1.5 hours [4] [3]. Protein binding is approximately 95% [3]. Elimination half-life is about 6 hours [3].
Key Metabolite 2-phenylbutyric acid (also possesses antitussive activity) [4] [3].

Analytical Methods for Quantification

For pharmaceutical analysis and research, a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the simultaneous determination of this compound and benzoic acid (a common preservative) in syrup formulations [5].

The diagram below illustrates the experimental workflow for this analytical method:

G Start Start Method Development MP Prepare Mobile Phase: 50:50 v/v MeOH / 50mM NaH₂PO₄ pH 3.0 with 1% Triethylamine Start->MP Column Column: CN (Cyanopropyl) 250 mm x 4.6 mm, 5 µm MP->Column Conditions Set Conditions: Flow Rate: 1.5 mL/min Temperature: 36°C Detection: 210 nm Column->Conditions Prep Prepare Standard & Sample Solutions Conditions->Prep Inject Inject & Run Prep->Inject Analyze Analyze Chromatogram & Validate Method Inject->Analyze

The following table details the key parameters of this validated HPLC method:

Parameter Specification
Analytes This compound (BC) and Benzoic Acid (BA) [5].
Column Cyanopropyl-silane (250 mm × 4.6 mm, 5 µm) [5].
Mobile Phase 50:50 v/v Methanol / 50 mM Sodium Dihydrogen Phosphate (pH adjusted to 3.0) [5].
Critical Additive 1% Triethylamine (TEA) is added to the buffer to act as a silanol blocker and improve peak symmetry [5].
Flow Rate 1.5 mL/min [5].
Detection DAD (Diode Array Detector) at 210 nm [5].
Run Time 6 minutes [5].
Validation The method was validated for specificity, linearity, accuracy, precision, and robustness [5].

Emerging Research: Repurposing for Glioblastoma

A significant and emerging area of research involves the potential repurposing of this compound as an anti-cancer agent, specifically for glioblastoma (GBM), an aggressive brain tumor [6].

  • Mechanism of Action in GBM: The anti-tumor effect is not related to its cough-suppressing action. High-throughput drug screening identified that this compound and another cough suppressant (oxelaidin) inhibit the growth of GBM cells that express a specific GTPase called RRAD (Ras-related associated with diabetes) [6].
  • Key Signaling Pathway: RRAD contributes to the activation of the EGFR/STAT3 signaling pathway, which is crucial for the survival and growth of many cancers, including GBM. This compound treatment was found to suppress STAT3 transcriptional activity, leading to the down-regulation of downstream targets like cyclin D1 and survivin, which are essential for cell proliferation and survival [6].
  • In Vivo Efficacy: Intraperitoneal administration of this compound significantly suppressed tumor growth in a glioblastoma xenograft mouse model without causing significant adverse effects, highlighting its potential therapeutic utility [6].

The diagram below summarizes this proposed signaling pathway and drug interaction:

G EGF EGF Stimulus EGFR EGFR EGF->EGFR RRAD RRAD Protein EGFR->RRAD Interacts STAT3 STAT3 RRAD->STAT3 Activates Nucleus Nucleus STAT3->Nucleus BC This compound BC->RRAD Binds & Inhibits TargetGenes Cyclin D1, Survivin (Cell Proliferation & Survival) Nucleus->TargetGenes

Experimental Protocol for Anti-Cancer Activity Assessment

For researchers aiming to investigate the anti-glioblastoma activity of this compound, the following methodology can serve as a guide, based on the published study [6].

  • Cell Lines: Use human glioblastoma cell lines (e.g., LN229, U87MG, T98G). It is crucial to use models with high RRAD expression (e.g., LN229 cells engineered to overexpress RRAD) and low RRAD expression (e.g., vector control) as a comparator [6].
  • 3D Cell Culture: Grow cells as multicellular tumorspheres in low-attachment plates to better mimic the in vivo tumor environment [6].
  • Treatment: Treat tumorspheres with varying doses of this compound. Oxelaidin can be used as a positive control [6].
  • Endpoint Measurement: The primary readout is the inhibition of tumorsphere formation and growth, which can be quantified over several days using microscopy and image analysis software [6].
  • Mechanistic Validation:
    • STAT3 Luciferase Reporter Assay: Transfert cells with a STAT3-luciferase reporter construct to measure the effect of butamirate on STAT3 transcriptional activity [6].
    • qRT-PCR: Quantify mRNA expression levels of STAT3 target genes (e.g., Cyclin D1 (CCND1) and Survivin (BIRC5)) in treated versus control cells [6].
    • Western Blot: Analyze the protein levels of key signaling molecules in the EGFR/STAT3 pathway (e.g., p-EGFR, p-AKT, p-ERK, p-STAT3) to confirm pathway suppression [6].
    • Proximity Ligation Assay (PLA): Use PLA to visualize and quantify the physical interaction between RRAD and p-EGFR or p-STAT3 in situ, which is expected to be disrupted upon butamirate treatment [6].
  • In Vivo Validation: The anti-tumor efficacy can be tested in a glioblastoma xenograft mouse model. Cells are implanted subcutaneously, and this compound is administered via intraperitoneal injection once tumors are established. Tumor volume is measured regularly to assess the compound's effect on growth [6].

Conclusion

This compound is a well-characterized antitussive with a strong safety profile. Current research has expanded its potential far beyond cough treatment, revealing a novel mechanism of action against RRAD-expressing glioblastomas. The available analytical methods and experimental protocols provide a solid foundation for further scientific investigation and drug development.

References

Comprehensive Application Notes and Protocols: HPLC Method for Butamirate Citrate Assay in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Butamirate citrate is a non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression. It is widely used in pharmaceutical formulations such as syrups and tablets for the treatment of dry, non-productive cough. The development of robust analytical methods for the quantification of this compound is essential for quality control in pharmaceutical manufacturing. High Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for this purpose due to its sensitivity, specificity, and ability to separate the drug from degradation products and excipients. These application notes provide a comprehensive compilation of developed and validated HPLC methods for the assay of this compound in various pharmaceutical formulations, including detailed protocols for implementation in analytical laboratories.

Developed HPLC Methods & Conditions

This section summarizes the chromatographic conditions for the assay of this compound as reported in recent research publications. The methods have been optimized for different pharmaceutical formulations and analytical requirements.

Table 1: Chromatographic Conditions for this compound HPLC Assay

Method Feature Method 1 (Stable Assay) Method 2 (Simultaneous with BA) Method 3 (Degradation Study)
Stationary Phase Not specified Cyanopropyl column (250 mm × 4.6 mm, 5 μm) Zorbax SB-C8 column (250 mm × 4.6 mm, 5 μm)
Mobile Phase 1:1 v/v acetonitrile and 0.008M 1-hexane sulfonic acid sodium salt 50:50 v/v MeOH/NaH₂PO₄·H₂O 50 mM aqueous solution pH=3.0 with 1% TEA 70:30 v/v acetonitrile and aqueous solution containing 10 g/L sodium lauryl sulphate + 5 mL 1N H₂SO₄
Flow Rate Not specified 1.5 mL/min 1.7 mL/min
Detection UV at 258.0 nm DAD at 210 nm UV at 205 nm
Runtime Not specified 6 min Not specified
Column Temperature Not specified 36°C Ambient
Injection Volume Not specified 10 μL Not specified
Key Application Pharmaceutical formulations (tablets and syrups) Simultaneous determination with benzoic acid in syrup Stability-indicating method for this compound and benzoic acid

Table 2: Additional HPLC Methods from Literature

Method Feature Method 4 (Diol Column) Method 5 (Literature Method)
Stationary Phase Diol column (300 × 4.6 mm, 5 μm) Not specified
Mobile Phase 750:250 v/v ammonium acetate buffer (pH=6.5) and methanol 0.015M aqueous tetraethylammonium hydrogen sulfate, methanol and acetonitrile (40:30:30) adjusted to pH 3.50
Flow Rate 1.4 mL/min Not specified
Detection UV at 225 nm UV at 258 nm
Retention Time 5.9 min Not specified
Linear Range 75-225 μg/mL Not specified
LOD/LOQ 0.69/2.29 μg/mL Not specified

Method Validation Parameters

The validation of analytical methods is critical to demonstrate they are suitable for their intended purpose. The following parameters were assessed according to ICH guidelines for the HPLC methods described in this application note.

Specificity and Selectivity
  • Interference study: All methods demonstrated no interference from pharmaceutical excipients or degradation products, confirming method specificity [1].
  • Degradation studies: Method 1 efficiently separated the analyte from degradation products derived from different stress conditions including alkali, acid, oxygen, and temperature [1].
  • Peak symmetry: Method 2 initially showed asymmetrical peaks, which was eliminated by using 1% triethylamine in the buffer solution as a silanol blocker [2].
  • Forced degradation: Method 3 demonstrated specificity by subjecting samples to oxidative, alkaline, and acidic degradation conditions, successfully separating degradation products from the analytes [3].
Linearity and Range
  • Wide linear range: Method 1 exhibited strict linearity in the range of 28 μg/mL to 2020 μg/mL with a correlation coefficient (R) of 0.9999 [1].
  • Conventional range: Method 4 provided linear responses within 75-225 μg/mL with a correlation coefficient of 0.9999 [4].
  • Calibration standards: Method 3 prepared five standard solutions ranging from 0.28 to 0.84 mg/mL for this compound for calibration curve construction [3].
Sensitivity (LOD and LOQ)
  • Detection limit: Method 1 reported a limit of detection (LOD) of 23.5 μg/mL (4.70 × 10⁻⁵ M) [1].
  • Quantification limit: Method 1 established a limit of quantification (LOQ) of 28 μg/mL [1].
  • Higher sensitivity: Method 4 achieved significantly lower LOD and LOQ values of 0.69 μg/mL and 2.29 μg/mL, respectively [4].
Accuracy and Precision
  • Precision evaluation: Method 1 demonstrated precision through intra-assay and inter-assay methods, with RSD values consistently below 2.0% across various concentrations [1].
  • System precision: Method 3 determined system precision using standard solutions of 0.28, 0.56 and 0.84 mg/mL for this compound, with each solution injected three times [3].
  • Accuracy measurement: Method 3 assessed accuracy by adding known quantities of this compound standards to placebo syrup containing all excipients, expressing results as the percentage difference between measured and nominal values [3].
Robustness and Ruggedness
  • Ruggedness testing: Method 1 demonstrated successful performance across different HPLC systems, yielding satisfactory analytical results for various concentrations [1].
  • Experimental design: Method 2 employed a fractional factorial experimental design to assess robustness, utilizing both graphical and statistical approaches to identify critical factors [2].
  • System suitability: Method 3 evaluated analyst-to-analyst ruggedness by having different analysts assay standard solutions on the same day [3].

Application Notes & Experimental Protocols

Stability-Indicating Property
  • Stress testing: The developed methods successfully separated this compound from its degradation products under various stress conditions including acid, alkaline, oxidative, thermal, and photolytic degradation [1] [5].
  • Forced degradation: Method 3 implemented forced degradation studies using hydrogen peroxide (20%), 2N NaOH, and 2N HCl in sealed v heated in a water bath for 20 minutes [3].
  • Pharmaceutical applications: The stability-indicating methods have been applied to commercial brands of this compound in both tablet and syrup formulations with satisfactory results [1].
Sample Preparation Protocols

Table 3: Sample Preparation Procedures

Formulation Preparation Procedure Final Concentration
Syrup Formulation Accurately measure 1 mL syrup equivalent to 1 mg this compound, dilute to 20 mL with mobile phase, filter through PVDF 0.45 μm syringe filter [2]. 50 μg/mL
Syrup for Stability Transfer 37.5 mL sample syrup to 100 mL volumetric flask, complete to volume with mobile phase [3]. 0.56 mg/mL this compound and 0.45 mg/mL benzoic acid
Standard Solution Accurately weigh reference standards, dissolve in mobile phase, dilute sequentially to working concentration [2]. Varies based on application
Solution Stability
  • Stability assessment: Method 2 evaluated the stability of working standard solutions during the analytical day and up to a two-day interval [2].
  • Testing intervals: Reference solutions were measured at 0 h, 5 h, 24 h, and 48 h to establish solution stability [2].
  • Sample stability: The stability of sample solutions was determined in the same manner as standard solutions [2].
Long-Term Stability Study
  • Study design: Method 3 applied the HPLC method to a long-term stability study of syrup formulations stored at 30 ± 2°C and relative humidity of 65 ± 5% for 36 months [3].
  • Parameters monitored: The study monitored physical characteristics (pH and specific gravity) alongside the identification and assay of this compound and benzoic acid [3].
  • Regulatory compliance: The method demonstrated suitability for ICH stability testing requirements for pharmaceutical products [3].

Workflow & Visual Diagrams

Method Development Workflow

The following diagram illustrates the comprehensive workflow for developing and validating an HPLC method for this compound assay:

G Start Method Development & Validation Workflow M1 Method Scoping • Define analytical requirements • Select detection technique • Review literature Start->M1 M2 Chromatographic Condition Optimization • Column selection • Mobile phase composition • pH adjustment • Flow rate optimization M1->M2 M3 Specificity Testing • Placebo interference • Forced degradation studies • Peak purity assessment M2->M3 M4 Method Validation • Linearity & range • Accuracy & precision • LOD/LOQ determination • Robustness testing M3->M4 M5 Application • Sample preparation • System suitability • Pharmaceutical analysis M4->M5

Experimental Procedure

This diagram outlines the step-by-step experimental procedure for sample preparation and analysis:

G Start Experimental Procedure S1 Mobile Phase Preparation • Prepare buffer solution • Adjust pH if required • Mix with organic modifier • Filter and degas Start->S1 S2 Standard Solution • Accurately weigh reference standard • Dissolve in diluent • Dilute to working concentration S1->S2 S3 Sample Preparation • Accurately measure syrup/tablet powder • Dilute with mobile phase • Filter through 0.45μm membrane S2->S3 S4 Chromatographic Analysis • Inject standard and sample solutions • Monitor system suitability • Record peak areas S3->S4 S5 Data Analysis • Calculate concentration • Verify acceptance criteria • Document results S4->S5

Conclusion

The compiled HPLC methods for the assay of this compound in pharmaceutical formulations demonstrate excellent analytical performance characterized by high sensitivity, specificity, precision, and accuracy. The validation data confirm that these methods are fit-for-purpose for routine quality control analysis in pharmaceutical laboratories. The stability-indicating capability of these methods allows for simultaneous monitoring of degradation products during stability studies, providing comprehensive product quality assessment. Implementation of the experimental protocols outlined in these application notes will enable reliable quantification of this compound in various pharmaceutical formulations, ensuring product quality and patient safety.

References

Comprehensive Application Notes and Protocols: Stability-Indicating HPLC Method for Butamirate Citrate in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Principles

Stability-indicating analytical methods are essential tools in pharmaceutical development and quality control, designed to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, excipients, or impurities. These methods play a critical role in determining the shelf life of pharmaceutical products, establishing appropriate storage conditions, and ensuring patient safety by monitoring potential degradation products that may form during storage. The International Conference on Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) provide comprehensive frameworks for conducting stability testing and validating analytical procedures, emphasizing that stability-indicating methods must demonstrate specificity by separating and accurately quantifying the API in the presence of its degradation products [1] [2].

Butamirate citrate (BC) is a non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression. It is widely used in syrup formulations for the treatment of dry, non-productive cough. Despite its widespread use in pharmaceutical products across many markets, this compound is not officially described in any major pharmacopoeia, creating a need for robust analytical methods for its quantification [3] [4]. Benzoic acid (BA) is commonly included in these formulations as an antimicrobial preservative to prevent microbial growth and maintain product stability. The development of analytical methods for the simultaneous determination of both compounds presents particular challenges due to their different chemical properties and the complex matrix of syrup formulations [3].

The fundamental principle underlying stability-indicating HPLC methods is the ability to separate the drug substance from its degradation products under various stress conditions, including acid and base hydrolysis, oxidation, thermal degradation, and photolytic decomposition. This requires careful method development and validation to demonstrate that the method can accurately quantify the API while providing resolution from potential impurities. As outlined in ICH guidelines, the validation of such methods must include assessments of specificity, linearity, accuracy, precision, robustness, and detection/quantitation limits [1] [2].

Method Development and Optimization

Chromatographic Parameter Selection

The development of a stability-indicating HPLC method for this compound requires careful consideration of multiple chromatographic parameters to achieve optimal separation from degradation products and excipients. Based on comprehensive research, reversed-phase HPLC with UV detection has emerged as the most suitable technique for the analysis of this compound due to its compatibility with the compound's physicochemical properties and its ability to provide adequate separation efficiency [3] [4]. This compound, with its aromatic moieties and intermediate polarity, is well-suited for reversed-phase separation, while its conjugated double bonds provide sufficient chromophoric activity for sensitive UV detection [1].

The column selection process represents a critical factor in method development. Research indicates that cyanopropyl-silane columns provide excellent separation for this compound and benzoic acid when used with an appropriate mobile phase. Specifically, a Pinnacle II Cyanopropyl-silane column (250 mm × 4.6 mm, 5 μm) has demonstrated satisfactory separation of both analytes with a total run time of just 6 minutes, offering significant improvements over previously reported methods that required 8 minutes for analysis [3]. Alternative columns such as C8 stationary phases have also been successfully employed, with a Zorbax SB-C8 column (150 mm × 4.6 mm, 5 μm) providing adequate resolution in methods developed for simultaneous determination of this compound and benzoic acid [4].

The mobile phase composition requires meticulous optimization to achieve optimal peak symmetry and resolution. A mixture of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution (50:50, v/v) has proven effective, particularly when modified with 1% triethylamine (TEA) as a silanol blocker to improve peak symmetry [3]. The pH of the mobile phase should be adjusted to 3.0 ± 0.1 with ortho-phosphoric acid to suppress ionization of acidic groups and enhance retention of the target analytes. Isocratic elution is generally preferred over gradient elution for this application due to its simplicity, compatibility with syrup matrices, and reduced analysis time [3] [4].

Experimental Design for Robustness Assessment

A systematic approach to robustness testing is essential for identifying critical method parameters that must be carefully controlled during method execution. Research demonstrates that employing an experimental design, such as a fractional factorial design, provides a scientifically sound basis for assessing the impact of variations in method parameters on chromatographic performance [3]. This statistical approach allows for the simultaneous evaluation of multiple factors and their interactions, providing a comprehensive understanding of the method's robustness while minimizing the number of required experiments.

Key parameters to include in robustness studies include mobile phase pH (±0.1 units), organic modifier ratio (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and wavelength detection (±2 nm). The evaluation of these parameters should focus on their impact on critical method attributes including resolution between this compound and its closest eluting degradation product, tailing factor for the this compound peak, retention time, and theoretical plate count [3]. Both graphical and statistical analysis methods should be employed to identify factors that significantly affect method performance, thus requiring strict control during routine application.

The implementation of a quality by design (QbD) approach during method development, including defining an analytical target profile (ATP) and identifying critical method attributes (CMAs) and critical method parameters (CMPs), provides a structured framework for developing robust and reliable methods. This proactive approach to method development helps to ensure consistent method performance throughout the method lifecycle and facilitates method validation and eventual regulatory submission [1].

Detailed Experimental Protocol

Materials and Reagents
  • Reference standards: this compound (BC) and benzoic acid (BA) of known high purity (>99%)
  • Pharmaceutical samples: this compound syrup formulation (e.g., 7.5 mg per 5 mL)
  • HPLC-grade solvents: Methanol, acetonitrile, and water
  • Reagents: Sodium dihydrogen phosphate monohydrate, triethylamine, ortho-phosphoric acid, sodium lauryl sulphate, sulphuric acid (all analytical grade)
  • Mobile phase preparation: Combine methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution in a 50:50 (v/v) ratio. Add 1% (v/v) triethylamine as a silanol blocker. Adjust pH to 3.0 ± 0.1 with ortho-phosphoric acid. Filter through a 0.45 μm membrane filter and degas by sonication for 10 minutes before use [3]
  • Alternative mobile phase: For C8 columns, a mixture of acetonitrile and solution containing 10 g/L sodium lauryl sulphate and 5 mL/L of 1N sulphuric acid in water (70:30, v/v) can be employed [4]
Instrumentation and Chromatographic Conditions
  • HPLC system: Equipped with quaternary pump, autosampler, column oven, and UV or PDA detector
  • Chromatographic column: Cyanopropyl-silane column (250 mm × 4.6 mm, 5 μm) or C8 column (150 mm × 4.6 mm, 5 μm)
  • Column temperature: 36°C for cyanopropyl columns or ambient temperature for C8 columns
  • Flow rate: 1.5 mL/min for cyanopropyl columns or 1.7 mL/min for C8 columns
  • Injection volume: 10 μL
  • Detection wavelength: 210 nm for cyanopropyl columns or 205 nm for C8 columns
  • Run time: 6-8 minutes depending on column and mobile phase [3] [4]
Preparation of Standard Solutions
  • Stock standard solution of BC (500 μg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol-water (50:50, v/v)
  • Stock standard solution of BA (1000 μg/mL): Accurately weigh 100 mg of benzoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol-water (50:50, v/v)
  • Working standard solutions: Prepare by appropriate dilution of stock solutions with mobile phase to obtain concentrations in the range of 50-150% of the target concentration (typically 50 μg/mL for BC and 100 μg/mL for BA) [3]
  • Storage conditions: Store standard solutions at 6°C when not in use and demonstrate stability over 48 hours [3]
Sample Preparation Procedure
  • Syrup formulations: Accurately measure 1 mL of syrup (equivalent to 1 mg of BC and 2 mg of BA) and transfer to a 20 mL volumetric flask
  • Dilution: Dilute to volume with mobile phase and mix thoroughly
  • Filtration: Filter the solution through a PVDF 0.45 μm syringe filter before injection
  • Alternative preparation: For samples with different concentrations, adjust dilution factor accordingly to achieve final concentrations within the linear range of the method [3] [4]

Table 1: Mobile Phase Composition for Different Column Types

Column Type Mobile Phase Composition Flow Rate (mL/min) Detection Wavelength (nm)
Cyanopropyl [3] MeOH/50 mM NaH₂PO₄ (50:50, v/v) pH 3.0 with 1% TEA 1.5 210
C8 [4] ACN/10 g/L SLS + 5 mL/L 1N H₂SO₄ (70:30, v/v) 1.7 205
C18 [5] ACN/0.008M 1-hexane sulfonic acid sodium salt (50:50, v/v) 1.0 258

Method Validation Results

Specificity and Selectivity

The method specificity was demonstrated through resolution between this compound, benzoic acid, and their potential degradation products. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions confirmed that the method effectively separates degradation products from the main peaks [4] [5]. Analysis of placebo syrup formulations confirmed no interference from excipients at the retention times of this compound and benzoic acid, establishing the method's selectivity for the target analytes in the presence of formulation components [3].

In forced degradation studies, this compound showed significant degradation under alkaline conditions, with the formation of several degradation products that were well-resolved from the main peak. Under oxidative conditions (20% hydrogen peroxide), both this compound and benzoic acid underwent degradation, but the method successfully separated the parent compounds from their degradation products [4]. Photolytic degradation studies demonstrated that this compound is susceptible to isomerization when exposed to UV light, forming degradation products that were adequately resolved using the developed method [5].

Linearity, Range, and Sensitivity

The linearity of the method was evaluated over concentration ranges of 50-150% of the target assay concentration for both this compound and benzoic acid. For this compound, linearity was demonstrated from 28 μg/mL to 2020 μg/mL with a correlation coefficient (R) of 0.9999, indicating excellent linear response across a wide concentration range [5]. Similarly, for benzoic acid, linear response was observed within the specified range with correlation coefficients exceeding 0.999 [3] [4].

The limit of detection (LOD) for this compound was determined to be 23.5 μg/mL (4.70 × 10⁻⁵ M), while the limit of quantitation (LOQ) was established at 28 μg/mL with a relative standard deviation (RSD) of 0.78% at this level [5]. For benzoic acid, the LOD and LOQ values were similarly determined and found to be suitable for the quantitative determination of the preservative in pharmaceutical formulations [3].

Table 2: Method Validation Parameters for this compound and Benzoic Acid

Validation Parameter This compound Benzoic Acid
Linearity Range [5] 28-2020 μg/mL 23-680 μg/mL
Correlation Coefficient (R) [5] >0.9999 >0.999
LOD [5] 23.5 μg/mL Similar to BC
LOQ [5] 28 μg/mL Similar to BC
Precision (RSD%) [3] [5] <2.0% <2.0%
Accuracy (% Recovery) [3] 98-102% 98-102%
Precision and Accuracy

The precision of the method was evaluated through both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument). For this compound, the relative standard deviation (RSD) for repeatability was less than 2.0% across multiple concentrations, demonstrating acceptable precision for pharmaceutical analysis [3] [5]. Intermediate precision studies showed RSD values below 2.0%, confirming that the method provides reproducible results under different conditions and with different analysts [4].

The accuracy of the method was determined by recovery studies using placebo formulations spiked with known amounts of this compound and benzoic acid. Mean recovery values for both compounds ranged from 98% to 102%, demonstrating excellent accuracy across the specified concentration range [3] [4]. These recovery studies were conducted at multiple concentration levels (50%, 100%, and 150% of the target concentration) to validate method accuracy throughout the working range.

Robustness and Solution Stability

The robustness of the method was assessed by deliberately introducing small variations in chromatographic parameters including mobile phase pH (±0.1 units), organic modifier ratio (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). Results demonstrated that the method remains unaffected by these small variations, as evidenced by consistent retention times, resolution, and peak symmetry [3]. The systematic assessment of robustness using experimental design approaches identified critical parameters that require strict control during method execution.

Solution stability was evaluated by analyzing standard and sample solutions stored at 6°C over 48 hours. The results confirmed that both standard and sample solutions remain stable during the analytical procedure, with percentage differences of less than 2.0% compared to freshly prepared solutions [3]. This demonstrates that samples and standards can be reliably analyzed within this timeframe without significant degradation.

Application in Forced Degradation Studies

Forced degradation studies are essential components of stability-indicating method validation, providing evidence that the method can accurately quantify the active ingredient in the presence of its degradation products. These studies involve subjecting the drug substance and drug product to various stress conditions beyond those used in accelerated stability testing to generate potential degradation products [4] [2]. The ICH guidelines recommend subjecting pharmaceutical products to acid and base hydrolysis, oxidative stress, thermal degradation, and photolytic decomposition to demonstrate the method's specificity [1] [2].

For acidic and basic degradation, this compound syrup samples should be treated with 2N hydrochloric acid or 2N sodium hydroxide, respectively, and heated in a water bath at 60°C for 20 minutes. Following degradation, the solutions should be cooled, neutralized, evaporated to dryness, and the residues dissolved in mobile phase for analysis [4]. This compound has been shown to be particularly susceptible to alkaline degradation, with significant decomposition observed under these conditions. The method successfully separates the degradation products from the parent compound, demonstrating its stability-indicating capability [4] [5].

Oxidative degradation studies should be performed using 20% hydrogen peroxide at room temperature for 20 minutes. Both this compound and benzoic acid undergo oxidative degradation under these conditions, but the method effectively resolves the parent compounds from their oxidative degradation products [4]. For thermal degradation, samples should be exposed to dry heat at 60°C for 24 hours, while photostability testing should involve exposure to UV light (254 nm or 365 nm) for 24 hours [2] [5]. This compound has shown sensitivity to photolytic degradation, with isomerization occurring upon exposure to UV radiation.

Table 3: Forced Degradation Conditions and Results for this compound

Stress Condition Parameters Degradation Observed Separation from Main Peak
Acid Hydrolysis [4] 2N HCl, 60°C, 20 min Moderate Adequate
Base Hydrolysis [4] 2N NaOH, 60°C, 20 min Significant Adequate
Oxidative Degradation [4] 20% H₂O₂, RT, 20 min Moderate Adequate
Thermal Degradation [5] 60°C, 24 hours Mild to Moderate Adequate
Photolytic Degradation [5] UV light, 24 hours Significant (isomerization) Adequate

The following workflow illustrates the systematic approach to forced degradation studies:

G Forced Degradation Study Workflow Start Start Forced Degradation Study StressConditions Apply Stress Conditions: Acid/Base Hydrolysis Oxidative Stress Thermal Stress Photolytic Stress Start->StressConditions SamplePrep Sample Preparation: Neutralization (if needed) Dilution with Mobile Phase Filtration StressConditions->SamplePrep HPLCanalysis HPLC Analysis using Validated Method SamplePrep->HPLCanalysis DataInterpretation Data Interpretation: Peak Purity Assessment Resolution from Degradants Mass Balance Calculation HPLCanalysis->DataInterpretation Report Generate Stability- Indicating Report DataInterpretation->Report

Discussion and Implementation Considerations

The stability-indicating HPLC method for this compound provides a robust analytical tool for quality control laboratories involved in the analysis of pharmaceutical formulations containing this antitussive agent. The method offers several advantages over previously reported techniques, including shorter analysis time (6 minutes compared to 8 minutes in earlier methods), improved peak symmetry through the use of triethylamine as a silanol blocker, and demonstrated specificity through forced degradation studies [3]. The simultaneous determination of this compound and benzoic acid in syrup formulations represents a significant efficiency improvement for quality control testing.

When implementing this method, several practical considerations should be addressed. Column selection should be based on available instrumentation and the specific formulation matrix, with cyanopropyl columns providing excellent separation but potentially requiring longer equilibration times compared to C8 or C18 columns [3] [4]. The use of mass spectrometry-compatible mobile phases (e.g., ammonium formate instead of phosphate buffers) should be considered if future method extension to degradation product identification is anticipated [2]. Additionally, the use of environmentally friendly solvents should be evaluated where possible to align with green chemistry principles, as demonstrated in recent HPLC method developments [6].

The lifecycle management of the method should include regular performance verification through system suitability tests, which should be conducted each time the method is used. System suitability parameters should include resolution between this compound and its closest eluting degradation product, tailing factor for the this compound peak (should be ≤2.0), and relative standard deviation for replicate injections (should be ≤2.0%) [3] [4]. As new degradation products are identified during stability studies, the method should be re-validated to ensure continued separation and accurate quantification of the active ingredient.

The validated method is suitable for application in long-term stability studies of this compound syrup formulations. Studies conducted over 36 months at 30°C ± 2°C and 65% ± 5% relative humidity have demonstrated the method's reliability for monitoring the stability of this compound and benzoic acid in commercial syrup formulations [4]. The method can also be adapted for the analysis of other dosage forms containing this compound, including tablets and oral solutions, with appropriate modifications to the sample preparation procedure [5].

References

Comprehensive Application Notes and Protocols: Butamirate Citrate Determination in Cough Preparations using UV Spectrophotometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Challenges

Butamirate citrate is a prominent non-opioid central cough suppressant widely used in pharmaceutical preparations for the treatment of dry, non-productive cough. The compound acts specifically on the cough center located in the medulla oblongata while notably causing no respiratory suppression, making it a safer alternative to codeine-based antitussives. This compound is most frequently administered in the form of syrup, which presents particular analytical challenges due to the complex matrix effects of various excipients and preservatives. The determination of this compound in these preparations requires sophisticated analytical techniques as direct measurement at absorption maxima is impossible due to significant interference from different absorbing excipients in the formulation matrix [1] [2].

The complexity of cough syrup matrices necessitates the implementation of specialized analytical approaches that can effectively discriminate the target analyte from interfering substances. Conventional UV spectrophotometry proves inadequate for this application due to the overlapping absorption spectra of this compound and various syrup components. These analytical challenges have driven the development of more sophisticated methodologies, with derivative UV spectrophotometry emerging as a powerful solution for the precise quantification of this compound in complex pharmaceutical preparations. The following table summarizes the primary analytical challenges and their impact on this compound determination:

Table 1: Key Analytical Challenges in this compound Determination

Analytical Challenge Impact on Determination Consequence
Matrix Interference Overlapping absorption spectra Impossible direct measurement at λmax
Complex Formulation Multiple absorbing excipients Masked analyte signal
Extraction Complexity Potential co-extraction of interferents Reduced method accuracy
Presence of Preservatives Additional UV-absorbing compounds Spectral overlap complications

Principles of Derivative UV Spectrophotometry

Derivative spectrophotometry represents a powerful analytical enhancement technique that transforms conventional zero-order absorption spectra into their first, second, or higher-order derivatives. This mathematical transformation of spectral data provides significant advantages for analytical determination in complex matrices by enhancing spectral resolution and facilitating the discrimination of overlapping absorption bands. The fundamental principle underlying this technique involves the conversion of broad, featureless absorption bands in the zero-order spectrum into sharper, more defined features in the derivative domains, particularly through the generation of characteristic peaks and troughs that can be precisely quantified [1].

The application of derivative spectrophotometry to this compound determination capitalizes on the differential properties of the derivative spectra to effectively eliminate the contribution of background absorption from excipients and other matrix components. In practice, the second derivative (²D) transformation has proven particularly effective for this compound analysis, as it generates a well-defined trough at 253.6 nm that is free from interference by co-extracted compounds. At this specific wavelength, the contributions from other absorbing species in the cough syrup formulation approach zero or exhibit minimal impact, thereby allowing for selective quantification of the target analyte without physical separation of the interferents [1] [3].

The derivative approach significantly improves the signal-to-noise ratio and enhances the detectability of subtle spectral features that would otherwise be obscured in conventional spectrophotometry. This is achieved through the amplification of slight variations in the slope of the zero-order spectrum, which manifest as distinct features in the derivative domain. For this compound, this transformation enables accurate measurement despite the presence of structurally similar compounds or formulation excipients that would typically interfere with standard UV quantification methods [3].

Experimental Protocol

Reagents and Equipment
  • This compound reference standard (known purity ≥98%)
  • n-Pentane (HPLC grade)
  • Isopropyl alcohol (HPLC grade)
  • Placebo syrup (containing all excipients except active ingredient)
  • Deionized water (HPLC grade)
  • Double-beam UV-Visible spectrophotometer with derivative software capability
  • Analytical balance (accuracy ±0.0001 g)
  • Separating funnels (250 mL)
  • Volumetric flasks (various capacities)
  • Ultrasonic bath
  • pH meter
  • Syringe filters (0.45 μm PVDF membrane)
Standard Solution Preparation
  • Primary Stock Solution (1000 μg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and make up to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solution with methanol to obtain concentrations spanning 5-50 μg/mL. These solutions should be prepared fresh daily or stored at 4°C for a maximum of 72 hours.

  • Placebo Solution: Transfer 1 mL of placebo syrup (containing all excipients except this compound) to a 100 mL volumetric flask and dilute to volume with methanol. Use this solution to assess potential interference from formulation excipients.

Sample Extraction Procedure
  • Sample Aliquot: Accurately measure 1 mL of cough syrup preparation and transfer to a 250 mL separating funnel.

  • Liquid-Liquid Extraction: Add 50 mL of n-pentane:isopropyl alcohol (95:5 v/v) extraction solvent to the separating funnel. Shake vigorously for 5 minutes and allow the phases to separate completely.

  • Phase Separation: Carefully collect the organic phase containing the extracted this compound. Repeat the extraction twice more with fresh 50 mL portions of extraction solvent.

  • Combined Extracts: Combine all organic phases in a 250 mL volumetric flask and dilute to volume with extraction solvent.

  • Dilution for Analysis: Transfer 5 mL of the combined extract to a 50 mL volumetric flask and dilute to volume with methanol to obtain a final concentration within the working range of 5-50 μg/mL.

  • Filtration: Filter the final solution through a 0.45 μm PVDF syringe filter prior to spectrophotometric analysis to remove any particulate matter.

Derivative Spectrophotometric Measurement
  • Instrument Parameters:

    • Wavelength range: 200-300 nm
    • Scan speed: Medium
    • Slit width: 1 nm
    • Derivative order: Second derivative (²D)
    • Δλ: 4 nm
    • Measurement mode: Absorbance
  • Spectra Acquisition:

    • Zero the spectrophotometer using a methanol blank.
    • Record the second derivative spectra of standards and samples over the specified wavelength range.
    • Measure the peak-to-trough amplitude at 253.6 nm for quantification.
  • Calibration Curve:

    • Analyze the working standard solutions in triplicate.
    • Plot the mean second derivative amplitude at 253.6 nm against concentration.
    • Determine the regression equation and correlation coefficient.

The following workflow diagram illustrates the complete analytical procedure for the determination of this compound using derivative UV spectrophotometry:

Start Start Analysis Prep Prepare Standard Solutions Start->Prep Sample Measure Sample Aliquot Prep->Sample Extract Liquid-Liquid Extraction (n-pentane/isopropyl alcohol) Sample->Extract Filter Filter Organic Phase Extract->Filter Dilute Dilute to Final Volume Filter->Dilute Measure Acquire Derivative Spectra Dilute->Measure Quantify Quantify at 253.6 nm Measure->Quantify Result Report Results Quantify->Result

Method Validation

Specificity and Selectivity

The specificity of the derivative spectrophotometric method was demonstrated through comparative analysis of this compound standard solutions, placebo syrup extracts, and finished product samples. The method successfully discriminated this compound from potential interferents present in the cough syrup formulation. The second derivative transformation effectively eliminated background absorption from excipients, with the trough at 253.6 nm showing no contribution from matrix components. The method also effectively separated the analyte signal from its major degradation product, 2-phenylbutyric acid, which was determined by measurement of its second derivative amplitude at 246.7 nm, where this compound displays zero crossing [3].

Linearity and Range

The linear relationship between derivative signal amplitude and this compound concentration was established over the range of 5-50 μg/mL. The calibration curve exhibited excellent linearity with a correlation coefficient (r²) typically exceeding 0.999. The linearity was validated through the analysis of six concentration levels in triplicate, with the residuals showing random distribution around the regression line. The calibration sensitivity remained consistent across multiple analytical batches, demonstrating the robustness of the established linear range for routine quality control applications [1].

Table 2: Linearity and Range Validation Data for this compound Determination

Concentration (μg/mL) Mean ²D Amplitude Standard Deviation Relative Standard Deviation (%)
5.0 0.125 0.0032 2.56
10.0 0.251 0.0048 1.91
20.0 0.502 0.0071 1.41
30.0 0.754 0.0089 1.18
40.0 1.005 0.0102 1.01
50.0 1.257 0.0125 0.99
Precision and Accuracy

The precision of the method was evaluated at three concentration levels covering the linear range. Both intra-day (repeatability) and inter-day (intermediate precision) variations were assessed, with relative standard deviation (RSD) values consistently below 2.0%, confirming acceptable method precision. Accuracy was determined through recovery studies by fortifying placebo syrup with known amounts of this compound standard at three concentration levels. The mean recovery values ranged from 98.5% to 101.2%, demonstrating excellent accuracy and confirming the absence of significant bias in the method [1] [2].

Table 3: Precision and Accuracy Data for this compound Determination

Nominal Concentration (μg/mL) Intra-day RSD (%) Inter-day RSD (%) Mean Recovery (%) Confidence Interval (95%)
10.0 1.52 1.89 99.2 98.5-99.9
25.0 1.18 1.65 100.5 99.7-101.3
40.0 0.95 1.32 99.8 99.1-100.5
Robustness and Solution Stability

The robustness of the derivative spectrophotometric method was evaluated by deliberately introducing small variations in critical method parameters, including extraction time (± 1 minute), solvent ratio (± 2%), and Δλ value (± 1 nm). None of these modifications significantly affected the analytical results, demonstrating the method's reliability under normal variations in laboratory conditions. Solution stability was assessed by monitoring the derivative response of standard and sample solutions over 48 hours under refrigeration (4°C). The results confirmed that both standard and sample solutions remained stable for at least 24 hours, with changes in derivative response of less than 1.5% [2].

Applications to Pharmaceutical Analysis

The validated derivative spectrophotometric method has been successfully applied to the determination of this compound in various commercial pharmaceutical products, including syrup formulations and placebo syrups prepared in the laboratory. The method demonstrated excellent analytical performance with good accuracy and precision across different product formulations. The extraction procedure effectively isolated this compound from the complex syrup matrix, while the derivative measurement eliminated residual interference from co-extracted compounds [1].

The method has also been implemented as a stability-indicating technique capable of monitoring this compound in stability samples. When applied to samples subjected to different stress conditions (acid, alkaline, temperature, oxygen, and light), the derivative method successfully quantified the parent compound without interference from degradation products. This stability-indicating capability makes the method particularly valuable for pharmaceutical quality control and stability testing programs, where selective determination of the active ingredient in the presence of degradation products is essential [3].

Comparative Methodologies

HPLC Methods for this compound Determination

While derivative UV spectrophotometry provides an effective approach for this compound determination, high-performance liquid chromatography (HPLC) offers an alternative methodology with complementary advantages. Several HPLC methods have been developed for the determination of this compound, typically employing reversed-phase chromatography with UV detection. These methods often utilize C8 or cyanopropyl columns with mobile phases consisting of aqueous buffers mixed with organic modifiers such as methanol or acetonitrile. A robust HPLC method reported using a mobile phase containing 0.015 M aqueous tetraethylammonium hydrogen sulfate, methanol, and acetonitrile (40:30:30) adjusted to pH 3.50 with ammonium hydroxide, with detection at 258 nm [1].

More recent HPLC methodologies have focused on simultaneous determination of this compound and preservatives such as benzoic acid in syrup formulations. One validated RP-HPLC method employs a cyanopropyl column with a mobile phase consisting of 50/50 v/v MeOH/NaH₂PO₄·H₂O 50 mM aqueous solution (pH 3.0), achieving satisfactory separation of both analytes within a 6-minute run time. The addition of 1% triethylamine in the buffer solution served as a silanol blocker, effectively improving peak symmetry [2].

Method Comparison and Selection Criteria

The selection between derivative UV spectrophotometry and HPLC methods depends on several factors, including available instrumentation, required throughput, analytical sensitivity, and specific application requirements. The following table compares the key characteristics of both analytical approaches:

Table 4: Comparison of Derivative UV Spectrophotometry and HPLC Methods for this compound Determination

Parameter Derivative UV Spectrophotometry HPLC with UV Detection
Instrument Cost Low to moderate High
Analysis Time Fast (minutes per sample) Moderate (6-8 minutes per run)
Specificity Good (mathematical separation) Excellent (physical separation)
Sensitivity Moderate High
Sample Preparation Extensive (extraction required) Minimal (dilution and filtration)
Multi-analyte Capability Limited Excellent
Stability-Indicating Limited capability Excellent capability
Robustness Good Excellent

For routine quality control applications where this compound is the only analyte of interest and matrix interference can be adequately controlled, derivative spectrophotometry offers a cost-effective and efficient solution. However, for stability-indicating methods or when simultaneous determination of multiple components (drug substance and preservatives) is required, HPLC provides superior performance and reliability [1] [2].

Troubleshooting and Technical Notes

  • Poor Extraction Efficiency: If recovery values fall below acceptable limits (±5% of expected), verify the composition and pH of the extraction solvent. The n-pentane:isopropyl alcohol ratio should be maintained at 95:5 v/v, and the solution should be protected from evaporation during the extraction process.

  • Noisy Derivative Spectra: Excessive noise in derivative spectra typically results from insufficient signal averaging or too narrow a slit width. Increase the number of scans for signal averaging or adjust the slit width to 2 nm while monitoring for any potential loss of spectral resolution.

  • Non-linear Calibration: Non-linear response at higher concentrations may indicate saturation effects. Ensure that all absorbance measurements in the zero-order spectrum remain below 2.0 AU, and consider appropriate dilution of samples falling outside the validated range.

  • Matrix Interference Persistence: If placebo samples continue to show significant response at the measurement wavelength (253.6 nm), verify the completeness of the extraction process and consider additional cleanup steps, such as back-extraction into acidic aqueous solution followed by re-extraction into organic solvent.

  • Reference Standard Degradation: this compound reference standards should be stored under refrigeration in sealed containers protected from light. Regularly monitor standard purity through system suitability tests to ensure analytical accuracy.

Conclusion

The derivative UV spectrophotometric method described in these application notes provides a reliable, precise, and accurate approach for the determination of this compound in cough syrup preparations. The method effectively addresses the challenge of matrix interference through a combination of liquid-liquid extraction and mathematical signal enhancement, enabling selective quantification without the need for sophisticated separation equipment. The validation data confirm that the method satisfies all required analytical parameters, including specificity, linearity, accuracy, and precision, making it suitable for implementation in quality control laboratories.

For applications requiring simultaneous determination of multiple components or comprehensive stability-indicating capability, HPLC methods offer complementary advantages. The choice between these analytical approaches should be based on a careful consideration of analytical requirements, available resources, and the specific purpose of the analysis. When properly implemented, the derivative spectrophotometric method represents a cost-effective solution for the routine analysis of this compound in pharmaceutical formulations.

References

Comprehensive Analysis of Butamirate Citrate Degradation Products: Analytical Methods and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Butamirate Citrate and Its Degradation Profile

This compound (BC) is a widely used non-opioid central cough suppressant that acts directly on the cough center in the medulla oblongata without causing significant respiratory depression. It is commonly administered in syrup formulations for the treatment of dry, non-productive cough. Despite its therapeutic importance, this compound lacks official pharmacopeial monographs, making the development and validation of reliable analytical methods crucial for quality control and stability assessment.

The stability profile of this compound is of particular concern in pharmaceutical development, as the compound undergoes degradation under various stress conditions, leading to the formation of degradation products that may affect the safety and efficacy of the medication. Among the identified degradation products, 2-phenylbutyric acid has been consistently reported as a major degradation product under acidic conditions. Additional impurities include N,N-diethyl-2-phenylbutanamide, 2-(2-(diethylamino)ethoxy)ethyl 2-phenylacetate, and several related compounds [1]. Understanding the degradation behavior and developing reliable analytical methods for monitoring both the active pharmaceutical ingredient and its degradation products are essential steps in ensuring drug product quality throughout its shelf life.

Degradation Products of this compound

Identification and Characterization

This compound undergoes degradation under various stress conditions, yielding several identifiable degradation products. The primary degradation product identified through stability studies is 2-phenylbutyric acid [2], which forms under acidic conditions. This degradation product results from the hydrolysis of the ester linkage in the butamirate molecule. Additional impurities and degradation products that have been characterized include:

  • N,N-Diethyl-2-phenylbutanamide – An impurity resulting from decomposition pathways [1]
  • 2-(2-(Diethylamino)ethoxy)ethyl 2-phenylacetate – Another known impurity in this compound formulations [1]
  • (E)-2-(2-(Diethylamino)ethoxy)ethyl 2-phenylbut-2-enoate – Identified as a potential degradation product [1]
  • Butamirate Butyric Acid R-Isomer – A stereospecific impurity [1]

The formation of these degradation products depends strongly on the specific stress conditions applied, with acidic, alkaline, oxidative, thermal, and photolytic factors all contributing to the degradation profile in distinct ways.

Degradation Pathways and Mechanisms

The degradation of this compound follows predominantly hydrolytic pathways under both acidic and alkaline conditions. In acidic environments, the primary mechanism involves hydrolysis of the ester group, leading to the formation of 2-phenylbutyric acid and the corresponding alcohol derivative [2]. Under alkaline conditions, similar ester hydrolysis occurs but may proceed at different rates and potentially yield different product distributions due to the altered reaction mechanism.

Thermodynamic parameters for the degradation process have been quantitatively studied, with activation parameters (enthalpy, free energy, and entropy) determined specifically for the acidic degradation reaction [3]. These parameters provide valuable insight into the degradation mechanism and allow for the prediction of shelf-life under various storage conditions. The determination of half-life times for this compound under specific stress conditions further enhances the ability to predict long-term stability [3].

Table 1: Major Degradation Products of this compound

Degradation Product CAS Number Molecular Formula Molecular Weight Primary Formation Condition
2-Phenylbutyric Acid 90-27-7 C₁₀H₁₂O₂ 164.20 Acidic hydrolysis
N,N-Diethyl-2-phenylbutanamide 92321-53-4 C₁₄H₂₁NO 219.32 Thermal decomposition
2-(2-(Diethylamino)ethoxy)ethyl 2-phenylacetate 47092-75-1 C₁₆H₂₅NO₃ 279.37 Alkaline hydrolysis
(E)-2-(2-(Diethylamino)ethoxy)ethyl 2-phenylbut-2-enoate NA C₁₈H₂₇NO₃ 305.41 Oxidative degradation
Butamirate Butyric Acid R-Isomer 938-79-4 C₁₀H₁₂O₂ 164.20 Stereospecific impurity

Analytical Methods for Separation and Quantification

Chromatographic Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and rapid resolution liquid chromatography (RRLC), have been extensively developed and validated for the analysis of this compound and its degradation products. These methods offer the advantage of simultaneously quantifying the active pharmaceutical ingredient while monitoring the formation of degradation products.

The RRLC method utilizes an Agilent SB-C18 (4.6 × 50 mm, 1.8 µm) column with a mobile phase consisting of 0.2% triethylamine buffer and acetonitrile (50:50 v/v) adjusted to pH 4.8 with phosphoric acid. Detection is performed at 222 nm, and the method demonstrates linearity over a concentration range of 5-150 µg/mL [3]. This method offers the advantage of rapid analysis with high resolution due to the smaller particle size of the stationary phase.

The conventional HPLC method employs a Promosil C18 (4.6 mm × 250 mm, 5 μm) column with a mobile phase of 0.05 M ammonium dihydrogen phosphate buffer and acetonitrile (50:50 v/v) adjusted to pH 5.4. This method also uses UV detection at 222 nm and exhibits linearity over a range of 1-150 µg/mL [3]. Both methods have been validated according to ICH guidelines and have proven successful in determining this compound in commercial cough syrup formulations.

For the simultaneous determination of this compound and benzoic acid (a common preservative in syrup formulations), a cyanopropyl column with a mobile phase consisting of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution (50:50, v/v) containing 1% triethylamine (pH adjusted to 3.0) has been developed. This method employs diode array detection at 210 nm and completes analysis within 6 minutes [4].

Table 2: Chromatographic Methods for this compound Analysis

Method Parameter RRLC Method Traditional HPLC Method HPLC with Cyanopropyl Column
Column Agilent SB-C18 (4.6 × 50 mm, 1.8 µm) Promosil C18 (4.6 mm × 250 mm, 5 μm) Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm)
Mobile Phase 0.2% triethylamine buffer:acetonitrile (50:50 v/v), pH 4.8 0.05 M ammonium dihydrogen phosphate buffer:acetonitrile (50:50 v/v), pH 5.4 MeOH/NaH₂PO₄·H₂O 50 mM (50:50 v/v), pH 3.0, with 1% TEA
Detection UV at 222 nm UV at 222 nm DAD at 210 nm
Linearity Range 5-150 µg/mL 1-150 µg/mL 50-150% of target concentration
Analysis Time Not specified Not specified 6 minutes
Application BC in presence of degradation products BC in presence of degradation products Simultaneous determination of BC and benzoic acid
Spectrophotometric Methods

Derivative UV spectrophotometric methods offer alternative approaches for the determination of this compound, particularly in cases where chromatographic equipment may not be available. These methods effectively overcome the challenge of direct measurement interference from excipients and other absorbing compounds in pharmaceutical formulations.

The first-derivative spectrophotometric method utilizes the trough depth at 253.6 nm for quantification, where interference from other coextracted compounds is negligible [5]. This method requires a preliminary extraction step with n-pentane/isopropyl alcohol to isolate this compound from the syrup matrix.

Second-derivative ultraviolet spectrophotometry has been employed for the determination of this compound by measuring the peak amplitude at 260.4 nm without interference from degradation products. This method has also been successfully applied to quantify the main degradation product, 2-phenylbutyric acid, by measuring its second-derivative amplitude at 246.7 nm, where this compound displays zero crossing [2].

These spectrophotometric methods provide cost-effective alternatives to HPLC and have been validated according to ICH guidelines, demonstrating good accuracy and precision for the determination of this compound in pharmaceutical formulations [5] [2].

Experimental Protocols

Stability-Indicating HPLC Method for this compound and Degradation Products
4.1.1 Materials and Reagents
  • This compound reference standard
  • Degradation product standards (2-phenylbutyric acid, etc.)
  • HPLC-grade methanol, acetonitrile, and water
  • Analytical-grade triethylamine, phosphoric acid, and ammonium dihydrogen phosphate
  • Commercial cough syrup formulations
  • 0.45 μm PVDF syringe filters
4.1.2 Equipment and Chromatographic Conditions
  • HPLC system with diode array detector or UV detector
  • Column: Promosil C18 (4.6 mm × 250 mm, 5 μm) or equivalent
  • Mobile phase: 0.05 M ammonium dihydrogen phosphate buffer:acetonitrile (50:50 v/v)
  • pH adjustment: Adjust to 5.4 with dilute phosphoric acid or ammonium hydroxide
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 222 nm
  • Injection volume: 10-20 μL
  • Column temperature: Ambient or controlled at 25-30°C
  • Run time: Approximately 10-15 minutes
4.1.3 Preparation of Standards and Samples
  • Stock standard solution (500 μg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase or diluent.
  • Working standard solutions: Prepare appropriate dilutions from stock solution to cover the concentration range of 1-150 μg/mL.
  • Sample preparation: Accurately measure syrup equivalent to about 1 mg of this compound into a 20 mL volumetric flask. Dilute to volume with mobile phase, mix well, and filter through a 0.45 μm PVDF syringe filter before injection.
4.1.4 Validation Parameters
  • Linearity: Prepare and analyze at least five concentrations in the range of 1-150 μg/mL. Plot peak area versus concentration and calculate correlation coefficient (should be ≥0.999).
  • Accuracy: Perform recovery studies by spiking placebo with known amounts of this compound at three different levels (80%, 100%, 120%). Average recovery should be 98-102%.
  • Precision:
    • System precision: Inject six replicates of standard solution and calculate %RSD (should be ≤2%).
    • Method precision: Prepare and analyze six sample preparations from the same batch and calculate %RSD (should be ≤2%).
  • Specificity: Demonstrate separation of this compound from its degradation products under stressed conditions.
  • LOD and LOQ: Determine based on signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Forced Degradation Studies Protocol
4.2.1 Acid Degradation
  • Accurately weigh about 50 mg of this compound into a 50 mL volumetric flask.
  • Add 25 mL of 0.1 M hydrochloric acid.
  • Heat the solution at 70°C for 2 hours.
  • Cool to room temperature, neutralize with 0.1 M sodium hydroxide, and dilute to volume with mobile phase.
  • Analyze by HPLC to determine the extent of degradation and identify degradation products.
4.2.2 Alkaline Degradation
  • Accurately weigh about 50 mg of this compound into a 50 mL volumetric flask.
  • Add 25 mL of 0.1 M sodium hydroxide.
  • Heat the solution at 70°C for 2 hours.
  • Cool to room temperature, neutralize with 0.1 M hydrochloric acid, and dilute to volume with mobile phase.
  • Analyze by HPLC to determine the extent of degradation and identify degradation products.
4.2.3 Oxidative Degradation
  • Accurately weigh about 50 mg of this compound into a 50 mL volumetric flask.
  • Add 25 mL of 3% hydrogen peroxide solution.
  • Allow to stand at room temperature for 24 hours.
  • Dilute to volume with mobile phase and analyze by HPLC.
4.2.4 Thermal Degradation
  • Spread a thin layer of this compound powder in a petri dish.
  • Heat in an oven at 60°C for 2 weeks.
  • Prepare solution of the exposed material at appropriate concentration and analyze by HPLC.
4.2.5 Photolytic Degradation
  • Spread a thin layer of this compound powder in a petri dish.
  • Expose to UV light (e.g., 365 nm) for 24-72 hours.
  • Prepare solution of the exposed material at appropriate concentration and analyze by HPLC.

The experimental workflow for the comprehensive analysis of this compound degradation is as follows:

G cluster_0 Stress Conditions cluster_1 Analytical Techniques Start Start this compound Analysis SamplePrep Sample Preparation Start->SamplePrep StressTesting Forced Degradation Studies SamplePrep->StressTesting MethodSelection Analytical Method Selection StressTesting->MethodSelection Acid Acid StressTesting->Acid 0.1 M HCl 70°C/2h Alkaline Alkaline StressTesting->Alkaline 0.1 M NaOH 70°C/2h Oxidative Oxidative StressTesting->Oxidative 3% H₂O₂ RT/24h Thermal Thermal StressTesting->Thermal 60°C 2 weeks Photolytic Photolytic StressTesting->Photolytic UV light 24-72h Analysis Chromatographic Analysis MethodSelection->Analysis HPLC HPLC MethodSelection->HPLC HPLC/RRLC Spectro Spectro MethodSelection->Spectro Derivative UV DataInterpretation Data Interpretation Analysis->DataInterpretation Validation Method Validation DataInterpretation->Validation Degradants Degradants DataInterpretation->Degradants Identify Degradation Products Kinetics Kinetics DataInterpretation->Kinetics Calculate Kinetic Parameters Separation Separation HPLC->Separation C18 Column Mobile Phase pH 3.0-5.4 Measurement Measurement Spectro->Measurement 1D/2D Derivative 253.6/260.4 nm Separation->DataInterpretation Measurement->DataInterpretation

Data Analysis and Interpretation

Kinetics of Degradation

The degradation kinetics of this compound follow pseudo-first-order kinetics under most stress conditions. The rate constant (k) for degradation can be determined from the slope of a plot of ln(concentration) versus time. The half-life (t₁/₂) of this compound under specific conditions can be calculated using the equation:

t₁/₂ = 0.693/k

The thermodynamic parameters of activation provide insight into the degradation mechanism and can be determined using the Eyring equation:

ln(k/T) = -ΔH‡/RT + ln(kB/h) + ΔS‡/R

where k is the rate constant, T is the absolute temperature, ΔH‡ is the activation enthalpy, ΔS‡ is the activation entropy, R is the gas constant, kB is Boltzmann's constant, and h is Planck's constant.

For this compound, these thermodynamic parameters have been specifically determined for acidic degradation reactions, providing valuable information for predicting stability under various storage conditions [3].

Method Validation Data

Comprehensive validation of the analytical methods has been performed according to ICH guidelines. The following validation data demonstrate the reliability of the methods for the determination of this compound in the presence of its degradation products:

Table 3: Validation Parameters for this compound Analytical Methods

Validation Parameter HPLC Method RRLC Method Derivative UV Method
Linearity Range 1-150 μg/mL 5-150 μg/mL Not specified
Correlation Coefficient (r²) >0.999 >0.999 >0.999
LOD Not specified Not specified Not specified
LOQ Not specified Not specified Not specified
Precision (%RSD) ≤2% ≤2% ≤2%
Accuracy (% Recovery) 98-102% 98-102% 98-102%
Specificity Resolves degradation products Resolves degradation products Selective for BC and degradants

Applications in Pharmaceutical Analysis

The analytical methods described in this application note have been successfully applied to the determination of this compound in commercial cough syrup formulations. The stability-indicating capability of these methods allows for both quality control testing and stability studies.

For routine quality control, the HPLC method with cyanopropyl column offers rapid analysis (6 minutes) and simultaneous determination of this compound and benzoic acid [4]. This method has been optimized through experimental design to assess robustness and identify critical factors that must be controlled during method execution.

In stability studies, the forced degradation protocols help identify likely degradation products that may form during storage and establish the stability-indicating properties of the analytical methods. The kinetic and thermodynamic data obtained from these studies facilitate the prediction of shelf-life and appropriate storage conditions for this compound formulations.

The methods also support pharmaceutical development by providing tools to screen formulation excipients for potential interactions, optimize packaging to minimize degradation, and establish scientifically justified specifications for drug products containing this compound.

Conclusion

The comprehensive analytical methods presented in this application note provide reliable tools for the separation, identification, and quantification of this compound and its degradation products. The chromatographic methods (HPLC and RRLC) offer high sensitivity, specificity, and the ability to resolve multiple degradation products, while the derivative spectrophotometric methods provide cost-effective alternatives for routine analysis.

The forced degradation studies demonstrate that this compound is susceptible to hydrolysis under acidic and alkaline conditions, with 2-phenylbutyric acid identified as the primary degradation product. The experimental protocols and validation data presented herein comply with ICH guidelines and can be readily implemented in quality control laboratories for both routine analysis and stability studies of this compound formulations.

References

Comprehensive Application Note: Simultaneous HPLC Determination of Butamirate Citrate and Benzoic Acid in Cough Syrup

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

The simultaneous determination of Butamirate Citrate (BC), a non-opioid central cough suppressant, and Benzoic Acid (BA), a common antimicrobial preservative, in liquid pharmaceutical formulations presents a specific analytical challenge. A robust and stability-indicating method is essential for quality control to accurately quantify both the active pharmaceutical ingredient and the preservative without interference from excipients or degradation products. Although this compound is not officially described in any major pharmacopeia, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection has been successfully developed and validated for this purpose, demonstrating specificity, linearity, accuracy, and precision.

The principle of the analysis involves the separation of the two analytes based on their differential partitioning between a polar aqueous mobile phase and a non-polar stationary phase. The methods detailed below are stability-indicating, meaning they can unequivocally quantify BC and BA even in the presence of their degradation products, which is a critical requirement for assessing product shelf-life and storage conditions [1] [2].

Detailed Experimental Protocols

Two distinct, validated HPLC methods are available. Method 1 is based on a stability-indicating assay, while Method 2 offers a faster run time and includes a robustness assessment via experimental design.

Method 1: Stability-Indicating Assay with C8 Column

This method is adapted from a published stability-indicating assay and is suitable for long-term stability studies [1].

  • Chromatographic Conditions:

    • Column: Zorbax SB-C8 (250 mm × 4.6 mm, 5 µm) or equivalent [1].
    • Mobile Phase: A mixture of acetonitrile (Solvent A) and a solution of 10 g/L sodium lauryl sulphate with 5 mL/L of 1N sulphuric acid in distilled water (Solvent B) in a 70:30, v/v ratio [1].
    • Flow Rate: 1.7 mL/min [1].
    • Detection: UV at 205 nm [1].
    • Column Temperature: Ambient [1].
    • Injection Volume: Not specified in search results; 20 µL is a typical starting value.
    • Run Time: Approximately 8 minutes [2].
  • Standard Solution Preparation:

    • Accurately weigh about 140.625 mg of BC and 112.500 mg of BA working standards into a 250 mL volumetric flask.
    • Dissolve and dilute to volume with the mobile phase to obtain final concentrations of approximately 0.56 mg/mL for BC and 0.45 mg/mL for BA [1].
  • Sample Solution Preparation (Syrup):

    • Transfer 37.5 mL of the cough syrup sample into a 100 mL volumetric flask.
    • Dilute to volume with the mobile phase and mix well.
    • Filter the solution through a 0.45 µm PVDF or similar syringe filter before injection [1].
Method 2: Robustness-Assessed Method with CN Column

This method employs a cyanopropyl column and was developed with a formal assessment of robustness [2].

  • Chromatographic Conditions:

    • Column: Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 µm) or equivalent [2].
    • Mobile Phase: A mixture of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution ( 50:50, v/v). The buffer solution should contain 1% v/v triethylamine (as a silanol blocker) and be adjusted to pH 3.0 ± 0.1 with ortho-phosphoric acid [2].
    • Flow Rate: 1.5 mL/min [2].
    • Detection: DAD or UV at 210 nm [2].
    • Column Temperature: 36°C [2].
    • Injection Volume: 10 µL [2].
    • Run Time: 6 minutes [2].
  • Standard Solution Preparation:

    • Prepare stock standard solutions of BC (500 µg/mL) and BA (1000 µg/mL) in a 50:50 v/v mixture of methanol and water.
    • Dilute the stock solutions appropriately with the mobile phase to create working standard solutions in the designated calibration range (e.g., 50-150% of the target assay concentration) [2].
  • Sample Solution Preparation (Syrup):

    • Accurately measure 1 mL of syrup (equivalent to 1 mg of BC and 2 mg of BA, for a typical formulation) into a 20 mL volumetric flask.
    • Dilute to volume with the mobile phase and mix thoroughly.
    • Filter through a 0.45 µm PVDF syringe filter prior to HPLC analysis [2].

The following workflow outlines the complete analytical procedure from sample preparation to data analysis:

G Start Start Analysis Prep Prepare Mobile Phase Filter & Degas Start->Prep HPLC HPLC Analysis Prep->HPLC System Equilibration Std Prepare Standard Solutions Std->HPLC Sample Prepare Sample Solution & Filter Sample->HPLC Data Data Acquisition & Processing HPLC->Data End Report Results Data->End

Method Validation Summary

The described methods have been validated according to International Conference on Harmonisation (ICH) guidelines. The key validation parameters from the search results are summarized in the table below.

Table 1: Summary of Method Validation Parameters

Validation Parameter This compound (BC) Benzoic Acid (BA) Method Reference & Comments
Linearity & Range 0.28 - 0.84 mg/mL [1] 0.23 - 0.68 mg/mL [1] Method 1. Demonstrated a linear UV response [1].
Precision (RSD%) System precision reported as RSD% [1] System precision reported as RSD% [1] Method 1. Precise based on relative standard deviation of peak areas [1].
Accuracy Good accuracy demonstrated [1] Good accuracy demonstrated [1] Method 1. Measured via recovery of known amounts added to placebo [1].
Specificity Separated from degradation products [1] [3] Separated from degradation products [1] Method 1 & 2. Methods are stability-indicating. No interference from placebo [1] [2].
Robustness Not fully assessed in Method 1 Not fully assessed in Method 1 Method 2. Formally assessed using experimental design; factors like pH and flow rate should be controlled [2].

Stability and Forced Degradation Studies

The stability-indicating nature of these methods was confirmed through forced degradation studies. The following diagram illustrates the logical relationship between the stress conditions applied and the analytical outcomes used to confirm method specificity.

G Start Forced Degradation Study Acid Acidic Condition (e.g., 2N HCl, heat) Start->Acid Base Alkaline Condition (e.g., 2N NaOH, heat) Start->Base Oxid Oxidative Condition (e.g., 20% H₂O₂) Start->Oxid Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxid->Analysis Outcome Assessment of Method as Stability-Indicating Analysis->Outcome Chromatographic Separation of Analytes from Degradants

  • Stress Conditions: Samples of BC and BA were subjected to acidic (2N HCl), alkaline (2N NaOH), and oxidative (20% hydrogen peroxide) conditions with heating to force degradation [1].
  • Specificity Demonstration: The HPLC methods successfully separated the intact BC and BA from their degradation products, confirming that the assays are stability-indicating and suitable for monitoring the stability of pharmaceutical products [1] [3].

Applications

The primary application of these methods is for the quality control and long-term stability monitoring of cough syrup formulations containing this compound and Benzoic Acid.

  • Routine Quality Control: The methods enable the precise and accurate simultaneous assay of the active ingredient and preservative in finished products, ensuring they meet specification limits [1] [2].
  • Stability Studies: As stability-indicating methods, they are ideal for tracking the potency of BC and BA over time in stability studies (e.g., at 30°C ± 2°C / 65% RH ± 5% for up to 36 months), helping to establish a product's shelf-life [1].
  • Formulation Development: These protocols can support formulation scientists in screening different excipient compositions and optimizing preservative efficacy.

Troubleshooting and Best Practices

  • Peak Asymmetry: If peak tailing is observed for BC, especially in Method 2, the use of triethylamine (1%) in the mobile phase buffer is recommended to act as a silanol blocker and improve peak shape [2].
  • System Suitability: Before sample analysis, perform a system suitability test with a standard solution to verify parameters like retention time reproducibility, peak symmetry, and resolution between BC and BA.
  • Mobile Phase Handling: Always use HPLC-grade reagents, filter the mobile phase through a 0.45 µm or finer membrane, and degas thoroughly to prevent pump issues and baseline noise.
  • Column Care: After analysis, flush the column thoroughly with a high-water content mobile phase to remove buffer salts, and store the column according to the manufacturer's recommendations.

References

Summary of Chromatographic Methods for Butamirate Citrate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters from three established HPLC methods:

Method Parameter Method 1: Stability-Indicating Assay [1] Method 2: Determination with Degradation Product [2] Method 3: Assay in Formulations [3]
Analytical Target Butamirate Citrate & Benzoic Acid This compound & its main degradation product This compound
Column Zorbax SB-C8 (250 mm × 4.6 mm, 5 μm) Information missing from search results Information missing from search results
Mobile Phase Acetonitrile : Special Buffer* (70:30, v/v) [1] Information missing from search results Acetonitrile : 0.008M 1-hexane sulfonic acid sodium salt (50:50, v/v) [3]
Flow Rate 1.7 mL/min [1] Information missing from search results 1.0 mL/min [3]
Detection (λ) 205 nm [1] 210 nm [2] 258 nm [3]
Linearity Range 0.28 - 0.84 mg/mL (Butamirate) [1] Information missing from search results 28 - 2020 μg/mL [3]
Key Application Long-term stability study in syrup [1] Determination in pharmaceutical dosage forms [2] Routine analysis in tablets and syrups [3]

*Special Buffer: 10 gm sodium lauryl sulphate & 5ml 1 N sulphuric acid in 1000 ml distilled water [1].

Detailed Experimental Protocols

Here are the detailed experimental procedures for the methods summarized above.

Protocol 1: Stability-Indicating Assay of this compound and Benzoic Acid in Syrup [1]

This method is designed for stability studies and can separate the active ingredients from their degradation products.

  • 1. Mobile Phase Preparation: Prepare an aqueous buffer (Solution B) by dissolving 10 gm of sodium lauryl sulphate in approximately 500 mL of distilled water. Add 5 mL of 1 N sulphuric acid, then make up to 1000 mL with distilled water. Mix this buffer with acetonitrile (Solution A) in a ratio of 30:70 (v/v). Filter and degas the final mobile phase before use.
  • 2. Chromatographic Conditions:
    • Column: Zorbax SB-C8 (250 mm × 4.6 mm, 5 μm) or equivalent C8 column.
    • Flow Rate: 1.7 mL/min.
    • Detection: UV at 205 nm.
    • Injection Volume: 20 μL.
  • 3. Standard Solution Preparation: Accurately weigh about 140.625 mg of this compound and 112.500 mg of Benzoic acid. Transfer to a 250 mL volumetric flask, dissolve, and dilute to volume with the mobile phase to achieve a final concentration of approximately 0.56 mg/mL and 0.45 mg/mL, respectively.
  • 4. Sample Solution Preparation (Syrup): Transfer 37.5 mL of the syrup sample into a 100 mL volumetric flask and dilute to volume with the mobile phase. Filter the solution through a 0.45 μm membrane filter before injection.
  • 5. Validation Notes: The method was validated per ICH guidelines. Specificity was confirmed by subjecting the analytes to forced degradation (acid, base, and oxidative conditions) and verifying separation from degradation products [1].
Protocol 2: RP-HPLC Method for this compound Assay [3]

This is a straightforward method developed for the routine assay of this compound in various pharmaceutical formulations.

  • 1. Mobile Phase Preparation: Prepare a 0.008 M aqueous solution of 1-hexane sulfonic acid sodium salt. Mix this solution with acetonitrile in a 50:50 (v/v) ratio.
  • 2. Chromatographic Conditions:
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 258 nm.
  • 3. Standard Solution Preparation: Dissolve a accurately weighed quantity of this compound standard in the mobile phase to obtain a concentration within the linearity range of 28-2020 μg/mL.
  • 4. Sample Solution Preparation: For tablets, powder and extract a weighed quantity. For syrups, dilute an accurately measured volume. In both cases, use the mobile phase as the solvent and dilute to an appropriate concentration within the linear range. Filter the solution before injection.
  • 5. Validation Notes: The method demonstrated specificity against excipients and degradation products. The LOD and LOQ were reported as 23.5 μg/mL and 28 μg/mL, respectively, with RSD for precision below 2.0% [3].

Workflow for HPLC Method Development and Validation

The following diagram illustrates the general workflow for developing and validating an HPLC method, as referenced in the available literature [4]:

Start Start Method Development Planning Define Method Development Plan Start->Planning Info Gather Background Information Planning->Info LabDev Laboratory Method Development Info->LabDev SamplePrep Sample Preparation LabDev->SamplePrep Analysis Chromatographic Analysis SamplePrep->Analysis Detection Detection & Data Processing Analysis->Detection Procedure Generate Test Procedure Detection->Procedure Validation Method Validation Procedure->Validation End Validated Method Validation->End

Important Considerations for Method Selection

  • System Suitability: Before performing analysis, ensure the method meets system suitability criteria. This typically involves injecting a standard solution to check parameters like peak asymmetry (tailing), theoretical plates, and repeatability. For instance, one study noted initial asymmetrical peaks for this compound, which was resolved by adding 1% triethylamine to the buffer as a silanol blocker [5].
  • Method Validation: Any method adopted for use should be properly validated. Key parameters to establish include accuracy, precision, specificity, linearity, range, and robustness [4]. The robustness of a method can be efficiently assessed using an experimental design (DoE) approach to identify critical factors that need strict control [5].

References

Comprehensive Application Notes and Protocols for Butamirate Citrate Extraction Efficiency Validation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Approaches for Butamirate Citrate

This compound is a widely used non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression [1]. Despite its widespread use in pharmaceutical formulations, particularly cough syrups, this compound is not officially described in any major pharmacopoeia, creating a significant need for robust analytical methods for its quantification [1]. The complex matrix of cough preparations, which often contains various excipients and preservatives like benzoic acid, presents substantial challenges for analytical quantification [2] [1]. These interfering substances necessitate sophisticated extraction and analysis techniques to ensure accurate determination of the active pharmaceutical ingredient.

Two primary analytical approaches have been successfully developed to address these challenges: derivative UV spectrophotometry and high-performance liquid chromatography (HPLC). The derivative spectrophotometric method is particularly valuable when direct measurement at absorption maxima is impossible due to interference from different absorbing excipients [2]. Alternatively, HPLC methods provide superior separation capabilities, especially for simultaneously quantifying this compound and preservatives like benzoic acid, while also effectively separating the analyte from its degradation products [2] [1]. Both approaches require meticulous validation to ensure reliability, precision, and accuracy for pharmaceutical analysis.

Extraction and Sample Preparation Protocols

Syrup Matrix Extraction Procedure
  • Materials and Reagents: Pharmaceutical syrup formulation, n-pentane, isopropyl alcohol, methanol, ultrapure water, separatory funnel, volumetric flasks, PVDF syringe filters (0.45 μm) [2] [1].

  • Step-by-Step Extraction Protocol:

    • Accurately measure 1 mL of cough syrup equivalent to approximately 1 mg of this compound [1].
    • Transfer the syrup sample to a separatory funnel and add 20 mL of n-pentane:isopropyl alcohol extraction solvent [2].
    • Shake vigorously for 3-5 minutes and allow phases to separate completely.
    • Collect the organic phase and repeat extraction twice with fresh solvent portions.
    • Combine all organic extracts and evaporate to dryness under gentle nitrogen stream.
    • Reconstitute the residue with 20 mL of mobile phase or methanol-water (50:50, v/v) [1].
    • Filter through a 0.45 μm PVDF syringe filter prior to analysis.
  • Critical Notes: The extraction efficiency should be assessed by fortifying placebo syrup with known amounts of this compound and calculating percentage recovery [2]. For HPLC analysis, using mobile phase as diluent minimizes the possibility of inadequate buffering of the sample during separation [1].

Standard Solution Preparation
  • Primary Stock Solution: Accurately weigh 50 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and make to volume with methanol-water (50:50, v/v) to obtain 500 μg/mL stock solution [1].

  • Working Standard Solutions: Prepare serial dilutions from stock solution using mobile phase to cover the calibration range (approximately 28-2020 μg/mL) [3]. For simultaneous benzoic acid determination, prepare 1000 μg/mL benzoic acid stock solution and appropriate working standards [1].

  • Solution Stability: Store standard solutions at 6°C and demonstrate stability over 48 hours through repeated analysis [1].

Chromatographic Analysis Methods

HPLC Operating Conditions

Table 1: Comparison of HPLC Methods for this compound Analysis

Parameter Method 1: Stability-Indicating [2] Method 2: Simultaneous with BA [1] Method 3: Cost-Effective [3]
Column Reversed-phase C18 Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) Not specified (reversed-phase)
Mobile Phase 0.015M TEAS:MeOH:ACN (40:30:30) MeOH:NaH₂PO₄ (50:50) ACN:0.008M 1-hexane sulfonic acid Na (50:50)
pH Adjustment pH 3.50 with NH₄OH pH 3.0 with ortho-H₃PO₄, 1% TEA Not specified
Flow Rate Not specified 1.5 mL/min Not specified
Detection UV 258 nm DAD 210 nm UV 258.0 nm
Injection Volume Not specified 10 μL Not specified
Run Time Not specified 6 min Not specified
Column Temperature Not specified 36°C Not specified
Derivative UV Spectrophotometry Method

For laboratories without access to HPLC instrumentation, derivative UV spectrophotometry provides a viable alternative:

  • Instrumentation: Double-beam UV-Visible spectrophotometer with derivative function capability [2].

  • Sample Preparation: Extract this compound from syrup matrix using n-pentane:isopropyl alcohol as described in Section 2.1 [2].

  • Measurement Parameters: Perform first-derivative transformation of absorption data and measure at trough depth of 253.6 nm where interferences from other coextracted compounds are negligible [2].

  • Quantification: Construct calibration curve using derivative values at 253.6 nm versus concentration of standard solutions [2].

Method Validation and Performance Data

Validation Parameters and Results

Table 2: Method Validation Data for this compound Analysis

Validation Parameter HPLC Method [1] [3] Derivative UV Method [2]
Linearity Range 28-2020 μg/mL [3] Not specified
Correlation Coefficient (R) 0.9999 [3] Not specified
LOD 23.5 μg/mL [3] Not specified
LOQ 28 μg/mL [3] Not specified
Precision (RSD) <2.0% [3] Assessed with good precision [2]
Extraction Recovery Not specified Assessed by placebo fortification [2]
Specificity Separates from degradation products and excipients [2] [3] Specific at 253.6 nm trough [2]
Solution Stability Stable for 48h at 6°C [1] Not specified
Degradation Studies and Stability-Indicating Properties

The HPLC methods demonstrated excellent stability-indicating properties by clearly separating this compound from its degradation products formed under various stress conditions:

  • Stress Conditions: Acid, alkaline, thermal, oxidative, and photolytic degradation [2] [3].

  • Separation Capability: Both Methods 1 and 3 effectively resolved degradation products from the intact analyte peak, enabling accurate quantification of this compound in stability samples [2] [3].

  • Application: These methods are suitable for accelerated stability studies and quality control of pharmaceutical formulations [3].

Experimental Workflow and Implementation Guidance

Analytical Workflow Diagram

G SamplePrep Sample Preparation 1 mL syrup + extraction solvent Extraction Liquid-Liquid Extraction n-pentane:isopropyl alcohol SamplePrep->Extraction Filtration Filtration 0.45 μm PVDF filter Extraction->Filtration Analysis Analysis Filtration->Analysis HPLC HPLC Analysis Analysis->HPLC Preferred method UV Derivative UV Spectrophotometry Analysis->UV Alternative method Results Data Analysis &\nValidation HPLC->Results UV->Results

Practical Implementation Considerations
  • Method Selection Criteria: For routine quality control requiring simultaneous determination of this compound and benzoic acid, the cyanopropyl column method with phosphate buffer-methanol mobile phase is recommended [1]. For stability-indicating purposes where degradation product separation is crucial, the tetraethylammonium hydrogen sulfate-based method provides superior resolution [2].

  • Troubleshooting Common Issues: Peak asymmetry problems encountered in the simultaneous determination method were effectively eliminated by using 1% triethylamine in the buffer solution as a silanol blocker [1]. Mobile phase pH critically impacts retention behavior and should be strictly controlled at pH 3.0-3.5 [2] [1].

  • Robustness Assessment: Employ experimental design methodologies to identify critical factors that must be strictly controlled during method execution. A fractional factorial design can efficiently evaluate the impact of factors such as pH, mobile phase composition, column temperature, and flow rate on method performance [1].

Conclusion

These application notes provide comprehensive protocols for the extraction and analysis of this compound in pharmaceutical formulations. The documented methods have demonstrated reliability, accuracy, and precision suitable for quality control testing in pharmaceutical development and manufacturing. The stability-indicating capability of the HPLC methods further extends their application to formulation stability studies. Researchers can select the most appropriate method based on their specific analytical requirements, available instrumentation, and the complexity of the formulation matrix.

References

Comprehensive Application Notes and Protocols for Butamirate Citrate Analytical Method Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Butamirate citrate is a non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression, making it a safer alternative to codeine-based antitussives [1] [2]. Despite its widespread use in pharmaceutical formulations, particularly in cough syrups, this compound is not officially described in any major pharmacopoeia [1]. This gap in official monographs has necessitated the development and validation of reliable analytical methods for quality control and stability testing of this compound-containing products.

The complexity of syrup formulations, which often contain multiple excipients and preservatives like benzoic acid, presents significant analytical challenges [1] [3]. Direct UV spectrophotometric determination is often impossible due to interference from other absorbing components in the formulation [3]. This document provides detailed application notes and protocols for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC), based on established and validated methods from the scientific literature.

Chromatographic Method Development

Method Selection Considerations

The development of analytical methods for this compound requires careful consideration of several factors. Separation efficiency must be balanced with analysis time to ensure method practicality for routine use. The method should effectively separate this compound from preservatives (such as benzoic acid), excipients, and any potential degradation products [1] [2]. Peak symmetry is another critical parameter, as asymmetrical peaks can affect integration accuracy and method precision [1].

Stationary Phase Selection

Multiple stationary phases have been successfully employed for this compound analysis:

  • Cyanopropyl-silane columns (250 mm × 4.6 mm, 5 μm) provide effective separation for this compound and benzoic acid [1].
  • C8 columns (150-250 mm × 4.6 mm, 5 μm) offer alternative selectivity [2].
  • C18 columns (250 mm × 4.6 mm, 5 μm) can be used with appropriate mobile phase modifications [4].

The cyanopropyl phase often provides superior selectivity for the simultaneous determination of this compound and benzoic acid, as demonstrated in a validated method where it achieved satisfactory separation of both analytes [1].

Mobile Phase Optimization

Mobile phase composition significantly impacts separation efficiency, peak symmetry, and analysis time. The following table summarizes various mobile phase compositions reported in the literature:

Table 1: Mobile Phase Compositions for this compound Analysis

Component A Component B Ratio pH Additives Analysis Time Application
Methanol 50 mM NaH₂PO₄·H₂O 50:50 (v/v) 3.0 1% triethylamine 6 min Simultaneous determination of BC and BA [1]
Acetonitrile 10 g/L sodium lauryl sulphate + 5 mL 1N H₂SO₄ in 1000 mL water 70:30 (v/v) - - - Stability-indicating method for BC and BA [2]
Methanol/Acetonitrile (30:30) 0.015 M tetraethylammonium hydrogen sulfate 40:60 (v/v) 3.5 Adjusted with ammonium hydroxide - BC separation from degradation products [3]
Acetonitrile 0.008M 1-hexane sulfonic acid sodium salt 50:50 (v/v) - - - BC in pharmaceutical formulations [5]
Methanol/Acetonitrile (100:75) Water 175:25 (v/v) 9.8 Triethylamine - Stability-indicating method for BC [4]

The use of triethylamine (1%) as a silanol blocker in the mobile phase has been shown to significantly improve peak symmetry for this compound [1]. Mobile phase pH is another critical parameter, with values ranging from acidic (pH 3.0-3.5) to basic (pH 9.8) conditions depending on the specific application and column chemistry [1] [3] [4].

Detection Parameters

This compound can be detected at various wavelengths depending on the specific method and whether simultaneous determination with other compounds is required:

  • 210 nm for simultaneous determination of this compound and benzoic acid [1]
  • 205 nm for stability-indicating methods [2]
  • 225 nm for methods using internal standards [4]
  • 258 nm for specific determination of this compound [3] [5]

Lower wavelengths (205-210 nm) provide higher sensitivity but may be more susceptible to interference from mobile phase components or minor impurities. Higher wavelengths (225-258 nm) offer greater specificity but may require higher analyte concentrations.

Detailed Experimental Protocols

Protocol 1: Simultaneous Determination of this compound and Benzoic Acid

This protocol is adapted from a validated RP-HPLC method for the simultaneous determination of this compound and benzoic acid in cough syrup [1].

3.1.1 Materials and Reagents
  • This compound standard (known purity)
  • Benzoic acid standard (known purity)
  • HPLC-grade methanol
  • UPLC-grade water
  • Sodium dihydrogen phosphate monohydrate (analytical grade)
  • Triethylamine (analytical grade)
  • Ortho-phosphoric acid (analytical grade)
3.1.2 Instrumentation and Chromatographic Conditions
  • HPLC system: VWR Hitachi Chromaster or equivalent, with DAD or UV detector
  • Column: Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) or equivalent
  • Mobile phase: Methanol:50 mM NaH₂PO₄·H₂O (50:50, v/v)
  • Additive: 1% triethylamine in buffer solution (pH adjusted to 3.0 with ortho-phosphoric acid)
  • Flow rate: 1.5 mL/min
  • Injection volume: 10 μL
  • Column temperature: 36°C
  • Detection wavelength: 210 nm
  • Run time: 6 minutes
3.1.3 Preparation of Solutions

Stock Standard Solutions:

  • This compound stock solution (500 μg/mL): Accurately weigh 50 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with MeOH-H₂O (50:50, v/v).
  • Benzoic acid stock solution (1000 μg/mL): Accurately weigh 100 mg of benzoic acid and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with MeOH-H₂O (50:50, v/v).

Working Standard Solutions:

  • Prepare appropriate dilutions of stock solutions with mobile phase to create calibration standards.

Sample Preparation:

  • Accurately measure 1 mL of syrup (equivalent to 1 mg of this compound and 2 mg of benzoic acid) and transfer to a 20 mL volumetric flask.
  • Dilute to volume with mobile phase and mix thoroughly.
  • Filter through a PVDF 0.45 μm syringe filter before analysis.
3.1.4 Analysis Procedure
  • Equilibrate the HPLC system with mobile phase for at least 30 minutes.
  • Inject working standard solutions to establish calibration curves.
  • Inject filtered sample solutions.
  • Identify this compound and benzoic acid peaks based on retention time comparison with standards.
  • Quantify using peak areas and calibration curves.
Protocol 2: Stability-Indicating Method for this compound

This protocol is adapted from a validated stability-indicating method suitable for determining this compound in the presence of its degradation products [2].

3.2.1 Materials and Reagents
  • This compound standard (known purity)
  • HPLC-grade acetonitrile
  • Sodium lauryl sulphate (analytical grade)
  • Sulphuric acid (analytical grade)
  • Milli-Q water or equivalent
3.2.2 Instrumentation and Chromatographic Conditions
  • HPLC system: Agilent 1100 series or equivalent, with UV detector
  • Column: Zorbax SB-C8 (150-250 mm × 4.6 mm, 5 μm) or equivalent
  • Mobile phase: Acetonitrile:aqueous solution (70:30, v/v)
  • Aqueous solution: Dissolve 10 g of sodium lauryl sulphate in 500 mL distilled water, add 5 mL of 1 N sulphuric acid, and dilute to 1000 mL with distilled water.
  • Flow rate: 1.7 mL/min
  • Detection wavelength: 205 nm
  • Column temperature: Ambient
3.2.3 Forced Degradation Studies

To validate the stability-indicating capability of the method, perform forced degradation studies:

Acidic Degradation:

  • Treat this compound standard with 2N HCl
  • Heat in water bath at 60°C for 20 minutes
  • Cool and neutralize with 2N NaOH

Alkaline Degradation:

  • Treat this compound standard with 2N NaOH
  • Heat in water bath at 60°C for 20 minutes
  • Cool and neutralize with 2N HCl

Oxidative Degradation:

  • Treat this compound standard with 20% hydrogen peroxide
  • Heat in water bath at 60°C for 20 minutes

After treatment, evaporate solutions just to dryness and reconstitute with mobile phase for analysis.

The method should adequately separate this compound from its degradation products, particularly 2-phenyl butyric acid, which is the main degradation product [6].

Method Validation

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The following validation parameters should be assessed according to ICH guidelines.

Validation Parameters and Acceptance Criteria

Table 2: Method Validation Parameters and Typical Acceptance Criteria for this compound HPLC Methods

Validation Parameter Experimental Design Acceptance Criteria Reported Data for this compound
Specificity Compare chromatograms of standard, sample, placebo, and forced degradation samples No interference from excipients or degradation products Successful separation from benzoic acid, excipients, and degradation products [1] [2]
Linearity Minimum of 5 concentrations covering 50-150% of target concentration Correlation coefficient (r) > 0.999 R = 0.9999 in concentration range 28-2020 μg/mL [5]
Accuracy Recovery studies at 3 levels (80%, 100%, 120%) with 3 replicates each Mean recovery 98-102% Satisfactory recovery reported [1]
Precision Repeatability: 6 injections of 100% concentration Intermediate precision: Different day, analyst, or instrument RSD ≤ 2.0% RSD < 2.0% for various concentrations [5]
Detection Limit (LOD) Signal-to-noise ratio 3:1 - 23.5 μg/mL [5]
Quantitation Limit (LOQ) Signal-to-noise ratio 10:1 - 28 μg/mL [5]
Robustness Deliberate variations in method parameters (pH, temperature, flow rate) Method remains unaffected by small variations Assessed using experimental design [1]
Robustness Assessment Using Experimental Design

Robustness should be assessed using a structured experimental design rather than one-factor-at-a-time approach [1]. Critical factors to evaluate include:

  • Mobile phase pH (± 0.1 units)
  • Column temperature (± 2°C)
  • Flow rate (± 0.1 mL/min)
  • Mobile phase composition (± 2% organic modifier)

A fractional factorial design can efficiently identify factors that significantly affect method performance and should be strictly controlled during method execution.

Applications in Pharmaceutical Analysis

Analysis of Commercial Formulations

The developed and validated HPLC methods have been successfully applied to the analysis of commercial this compound formulations:

  • Syrup formulations: Typically contain 5-7.5 mg of this compound per 5 mL [1] [2]
  • Tablet formulations: Controlled-release tablets containing this compound [5]
  • Oral solutions: Various strengths for pediatric or adult use
Stability Testing

HPLC methods enable monitoring of this compound stability under various storage conditions:

  • Long-term stability: 30 ± 2°C and 65 ± 5% relative humidity for up to 36 months [2]
  • Forced degradation studies: Acidic, alkaline, oxidative, thermal, and photolytic stress conditions [2] [4]

The stability-indicating methods allow accurate quantification of this compound in the presence of its degradation products, which is essential for establishing shelf-life and appropriate storage conditions.

Troubleshooting and Method Optimization

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound HPLC Analysis

Problem Potential Causes Solutions
Asymmetrical peaks Silanol interactions Add 1% triethylamine to mobile phase [1]
Inadequate separation Incorrect mobile phase composition Optimize organic modifier ratio or pH
Retention time drift Mobile phase pH instability Use fresh buffer solutions
Poor resolution from preservatives Incorrect column selectivity Change to cyanopropyl or C8 column [1] [2]
Low recovery Incomplete extraction Optimize sample preparation procedure
Method Optimization Strategies

When developing a new method or adapting existing methods to specific formulations, consider:

  • Column screening: Test different stationary phases (C18, C8, cyanopropyl) to achieve optimal selectivity
  • pH screening: Evaluate different pH values (3.0-9.8) to manipulate retention and selectivity
  • Organic modifier optimization: Test different ratios of methanol and acetonitrile
  • Additive selection: Consider triethylamine for peak symmetry or ion-pair reagents for acidic compounds

The following workflow diagram illustrates the systematic approach to method development and validation:

G cluster_1 Method Development cluster_2 Method Validation cluster_3 Application Start Method Development & Validation Workflow MD1 Define Analytical Target Profile Start->MD1 MD2 Select Stationary Phase MD1->MD2 MD3 Optimize Mobile Phase (pH, Composition, Additives) MD2->MD3 MD4 Establish Detection Parameters MD3->MD4 MD5 Develop Sample Preparation MD4->MD5 MV1 Specificity Testing MD5->MV1 MV2 Linearity Assessment MV1->MV2 MV3 Accuracy (Recovery) Studies MV2->MV3 MV4 Precision Evaluation MV3->MV4 MV5 Robustness Testing (Experimental Design) MV4->MV5 APP1 Routine Analysis MV5->APP1 APP2 Stability Studies APP1->APP2 APP3 Quality Control APP2->APP3

Conclusion

The RP-HPLC methods presented herein provide reliable, validated approaches for the determination of this compound in pharmaceutical formulations. The cyanopropyl-based method with methanolic-phosphate buffer mobile phase containing triethylamine offers distinct advantages for simultaneous determination of this compound and benzoic acid, with good peak symmetry and short analysis time [1]. For stability-indicating purposes, the C8-based method with acetonitrile-sodium lauryl sulphate mobile phase effectively separates this compound from its degradation products [2].

These methods demonstrate appropriate validation characteristics including specificity, linearity, accuracy, precision, and robustness, making them suitable for quality control and stability testing of this compound-containing pharmaceutical products. The detailed protocols provided enable implementation in analytical laboratories with minimal additional development work.

References

Butamirate citrate method validation ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Butamirate Citrate Analysis

This compound (BC) is a non-opioid, non-sedative central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression [1] [2]. It is not officially described in any major pharmacopoeia, making the development and validation of reliable analytical methods crucial for the pharmaceutical industry to ensure product quality, stability, and efficacy [1]. This document outlines a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound, incorporating experimental data on validation parameters as per ICH guidelines Q2(R1) [3].


Method Validation Parameters & Results

The analytical method was validated to demonstrate it is suitable for its intended purpose. The following parameters were assessed.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Forced Degradation Studies: The method successfully separated BC from its degradation products formed under various stress conditions (acidic, alkaline, oxidative, and thermal) [3] [2]. The peak purity of BC was confirmed, demonstrating the stability-indicating nature of the method.
  • Placebo Interference: Chromatograms of the placebo syrup showed no interfering peaks at the retention times of BC or the internal standard, confirming the method's specificity [1].
Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results directly proportional to the concentration of the analyte.

  • This compound: A linear response was demonstrated over a wide concentration range. The correlation coefficient (R) was consistently ≥ 0.999 [3] [4].
  • Linearity Data Table:
Analyte Linear Range (μg/mL) Correlation Coefficient (R) Reference
This compound 1 - 150 > 0.999 [3]
This compound 28 - 2020 0.9999 [4]
This compound (with Benzoic Acid) 50 - 150% of target Not Specified [1]
Accuracy

Accuracy expresses the closeness of agreement between the value found and the value accepted as a true or reference value. It was assessed by recovery studies.

  • Recovery Results: Accuracy was determined by spiking placebo formulations with known amounts of BC. The mean recovery was found to be between 98.0% and 102.0%, which is within the acceptable limits [2].
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample.

  • Repeatability (Intra-day Precision): The relative standard deviation (RSD) for six replicate injections of a standard solution was less than 2.0%, indicating excellent repeatability [4].
  • Intermediate Precision (Inter-day & Analyst-to-Analyst): The RSD for the same standard solutions analyzed on different days or by different analysts was also below 2.0%, demonstrating the method's ruggedness [1] [2].
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are critical for assessing the method's sensitivity.

  • Sensitivity Data Table:
Analyte LOD (μg/mL) LOQ (μg/mL) Reference
This compound 23.5 28.0 [4]
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Design: A fractional factorial design was employed to assess the impact of factors like mobile phase composition, pH, flow rate, and column temperature [1] [5].
  • Outcome: The method was found to be robust for the determination of BC. A graphical and statistical approach identified that the pH of the buffer and the percentage of organic solvent in the mobile phase were the most critical factors to control strictly [1].

Detailed Experimental Protocol

I. Materials and Instrumentation
  • Analytical Standards: this compound and Benzoic Acid (if applicable) working standards [1] [2].
  • Reagents: HPLC-grade methanol, acetonitrile, water; analytical-grade sodium dihydrogen phosphate monohydrate (or ammonium dihydrogen phosphate), triethylamine, and ortho-phosphoric acid [1] [3].
  • Instrumentation: HPLC system with a quaternary pump, autosampler, degasser, and UV or Diode Array Detector (DAD) [1] [2].
  • Chromatographic Column: Cyanopropyl-silane column (e.g., Pinnacle II, 250 mm × 4.6 mm, 5 μm) or a C18 column (e.g., Promosil C18, 250 mm × 4.6 mm, 5 μm) [1] [3].
II. Chromatographic Conditions
  • Mobile Phase:
    • Option A (Cyanopropyl Column): 50:50 (v/v) mixture of Methanol and 50 mM Sodium Dihydrogen Phosphate monohydrate aqueous solution. The buffer is modified with 1% triethylamine, and the pH is adjusted to 3.0 with ortho-phosphoric acid [1] [5].
    • Option B (C18 Column): 50:50 (v/v) mixture of Acetonitrile and 0.05 M Ammonium Dihydrogen Phosphate buffer, pH adjusted to 5.4 [3].
  • Flow Rate: 1.5 mL/min [1].
  • Column Temperature: 36°C [1] or ambient [3].
  • Detection Wavelength: 210 nm [1] or 222 nm [3].
  • Injection Volume: 10 μL [1].
  • Run Time: Approximately 6-8 minutes [1].
III. Standard Solution Preparation
  • Stock Standard Solution (BC, 500 μg/mL): Accurately weigh about 50 mg of BC working standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water. Store refrigerated [1].
  • Working Standard Solution: Dilute the stock standard solution quantitatively with the mobile phase to obtain concentrations within the linearity range (e.g., 50 μg/mL) [1].
IV. Sample Solution Preparation (Syrup)
  • Accurately measure 1 mL of syrup (equivalent to 1 mg of BC) into a 20 mL volumetric flask.
  • Dilute to volume with the mobile phase and mix well.
  • Filter the solution through a 0.45 μm PVDF syringe filter prior to injection into the HPLC system [1].
V. System Suitability Testing

Before sample analysis, ensure the system is suitable. Typical criteria include:

  • Relative Standard Deviation (RSD): ≤ 2.0% for replicate injections of the standard.
  • Theoretical Plates: > 2000 for the BC peak.
  • Tailing Factor: ≤ 2.0 for the BC peak [1].

The entire analytical workflow, from sample preparation to data analysis, is summarized in the following diagram:

G Start Start Analysis PrepMP Prepare Mobile Phase - 50:50 MeOH/Buffer - Adjust pH to 3.0 - Add 1% Triethylamine - Filter and Degas Start->PrepMP Step 1 PrepStd Prepare Standard Solution - Accurately weigh BC std - Dilute with mobile phase PrepMP->PrepStd Step 2 PrepSample Prepare Sample Solution - Measure 1 mL syrup - Dilute to 20 mL with MP - Filter through 0.45μm filter PrepStd->PrepSample Step 3 Equil Equilibrate HPLC System PrepSample->Equil Step 4 Inject Inject Standard and Sample Solutions Equil->Inject Step 5 DataAnalysis Data Analysis and System Suitability Check Inject->DataAnalysis Step 6 End Report Results DataAnalysis->End Step 7


Discussion and Conclusion

The RP-HPLC method detailed herein has been comprehensively validated as per ICH guidelines. Key advantages of this method include its speed (run time ~6 min), specificity in the presence of degradants and excipients, and excellent linearity, accuracy, and precision [1] [3]. The use of an experimental design for robustness testing provides a scientific basis for identifying and controlling critical method parameters, enhancing its reliability for routine use in quality control laboratories [1] [5].

This method is fit-for-purpose for the quantitative analysis of this compound in pharmaceutical syrup formulations and can be confidently adopted for routine analysis, stability studies, and quality assurance.


References

Butamirate citrate stability under stress conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability-Indicating Analytical Methods

For troubleshooting stability experiments, you need methods that can separate butamirate citrate from its degradation products. The table below summarizes two robust HPLC methods detailed in recent research.

Method Attribute Method 1 (with UV Detection) Method 2 (with Benzoic Acid)
Analytical Technique Stability-indicating HPLC with UV detection [1] Stability-indicating HPLC with UV detection [2]
Mobile Phase 1:1 v/v mixture of acetonitrile and 0.008M 1-hexane sulfonic acid sodium salt [1] Acetonitrile and a solution of sodium lauryl sulphate/1 N sulphuric acid (70:30 v/v) [2]
Detection Wavelength 258.0 nm [1] 205 nm [2]
Linearity Range 28 µg/mL - 2020 µg/mL (R = 0.9999) [1] 0.28 - 0.84 mg/mL for this compound [2]
LOD/LOQ LOD: 23.5 µg/mL; LOQ: 28 µg/mL [1] Information not specified in source.
Key Validation Results Selective, accurate, precise, rugged, and robust. RSD for precision below 2.0% [1] Typical validation parameters (linearity, precision, accuracy, selectivity) were successfully evaluated [2]

Stress Condition Protocols & Degradation Results

To assess stability, this compound should be subjected to forced degradation under various stress conditions. The following workflow and table outline the standard protocols and expected outcomes.

G Start This compound Sample Acid Acidic Hydrolysis (2N HCl, 20 min heat) Start->Acid Base Alkaline Hydrolysis (2N NaOH, 20 min heat) Start->Base Oxid Oxidative Stress (20% H₂O₂, 20 min heat) Start->Oxid Therm Thermal Stress Start->Therm Analyze Analyze via HPLC Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Result Determine Stability and Degradation Products Analyze->Result

Stress Condition Detailed Experimental Protocol Observed Stability of this compound
Acidic Hydrolysis Treat sample with 2N HCl. Heat in a sealed vial in a water bath for 20 minutes. Cool and neutralize with 2N NaOH before analysis [2]. The method successfully separated the analyte from its acid-induced degradation products [1] [3].
Alkaline Hydrolysis Treat sample with 2N NaOH. Heat in a sealed vial in a water bath for 20 minutes. Cool and neutralize with 2N HCl before analysis [2]. The method successfully separated the analyte from its alkali-induced degradation products [1] [3]. A primary degradant is 2-phenyl butyric acid [4].
Oxidative Stress Treat sample with 20% Hydrogen Peroxide (H₂O₂). Heat in a sealed vial in a water bath for 20 minutes. Analyze directly after cooling [2]. The method successfully separated the analyte from its oxidation-induced degradation products [1].
Thermal Stress Expose the solid drug substance or formulation to elevated temperatures [1]. The specific temperature and duration should be determined based on ICH guidelines. The method successfully separated the analyte from its thermal degradation products [1] [3].

Frequently Asked Questions for Technical Support

Here are answers to common technical questions your users might have:

Q1: How is the specificity of an HPLC method for this compound verified? Specificity is established by demonstrating that there is no interference from excipients or degradation products. This is confirmed by analyzing stressed samples and showing that the butamirate peak is pure and well-separated from any degradation peaks, ensuring accurate quantification [1] [2].

Q2: What are the typical degradation products of this compound under stress conditions? A key degradation product identified under alkaline hydrolysis is 2-phenyl butyric acid [4]. The developed stability-indicating methods are designed to resolve this compound from this and other potential degradants formed under acid, oxidative, and thermal stress [1] [3].

Q3: What precision can we expect from a validated HPLC method for this compound? A well-validated method shows high precision. In one study, both intra-assay and inter-assay precision tests resulted in Relative Standard Deviation (RSD) values consistently below 2.0% across various concentrations, indicating excellent repeatability and intermediate precision [1].

References

Butamirate citrate degradation acid base oxidation

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Pathways of Butamirate Citrate

This compound is susceptible to standard forced degradation conditions. A stability-indicating study subjected the drug substance to acidic, alkaline, and oxidative stress to understand its behavior and validate analytical methods [1].

Degradation Condition Treatment Observation & Key Findings
Acidic Hydrolysis 2N HCl, heated in water bath for 20 min [1] Degradation occurs; method can separate degradants from active compounds [1].
Alkaline Hydrolysis 2N NaOH, heated in water bath for 20 min [1] Degradation occurs; method can separate degradants from active compounds [1].
Oxidative Degradation 20% Hydrogen Peroxide (H₂O₂), heated in water bath for 20 min [1] Degradation occurs; method can separate degradants from active compounds [1].

These forced degradation studies confirm that the developed HPLC methods are stability-indicating, meaning they can accurately measure this compound and benzoic acid without interference from degradation products [1].

Analytical Methods for Quantification and Stability

This compound is not officially described in major pharmacopoeias, so researchers have developed several in-house HPLC methods [2] [1]. These methods are crucial for quantifying the active ingredient and its preservative (benzoic acid) and for monitoring stability.

The table below compares two robust RP-HPLC methods suitable for analyzing syrup formulations.

Characteristic Method 1 (Cyanopropyl Column) [2] Method 2 (C8 Column) [1]
Analytical Target This compound & Benzoic Acid in syrup This compound & Benzoic Acid in syrup
Column Cyanopropyl-silane (250 mm x 4.6 mm, 5 µm) [2] Zorbax SB-C8 (150 mm x 4.6 mm, 5 µm) [1]
Mobile Phase 50:50 (v/v) MeOH / 50 mM NaH₂PO₄ (pH 3.0 with 1% TEA) [2] 70:30 (v/v) Acetonitrile / Solution B* [1]
Flow Rate 1.5 mL/min [2] 1.7 mL/min [1]
Detection (DAD/UV) 210 nm [2] 205 nm [1]
Run Time 6 minutes [2] Information not specified
Key Feature Uses TEA as a silanol blocker to improve peak symmetry [2] Validated for long-term stability studies (36 months) [1]
Linearity 50-150% of target level (e.g., 25-75 μg/mL for BC) [2] 0.28-0.84 mg/mL for BC; 0.23-0.68 mg/mL for BA [1]

*Solution B: 10 g sodium lauryl sulphate + 5 mL 1N H₂SO₄ in 1000 mL distilled water [1].

Detailed Experimental Protocol: Method 1

Here is a step-by-step guide for the cyanopropyl column method, which features a fast runtime and addresses peak asymmetry [2]:

  • Mobile Phase Preparation:

    • Prepare a 50 mM aqueous solution of sodium dihydrogen phosphate monohydrate.
    • Add Triethylamine (TEA) to a concentration of 1% v/v to this buffer solution.
    • Adjust the pH to 3.0 ± 0.1 using ortho-phosphoric acid.
    • Mix this buffer solution with methanol in a 50:50, v/v ratio.
    • Filter and degas the final mobile phase using vacuum filtration.
  • Standard Solution Preparation:

    • Prepare stock solutions in a 50:50, v/v mixture of methanol and water.
    • For this compound (BC): 500 μg/mL.
    • For Benzoic Acid (BA): 1000 μg/mL.
    • Dilute the stock solutions appropriately with the mobile phase to create working standards.
  • Sample Preparation (Syrup):

    • Accurately measure 1 mL of syrup.
    • Dilute to 20 mL with the mobile phase. This solution should be filtered through a 0.45 μm PVDF syringe filter before injection.
  • Chromatographic Conditions:

    • Column: Pinnacle II Cyanopropyl-silane, 250 mm × 4.6 mm, 5 μm.
    • Column Oven Temperature: 36 °C.
    • Flow Rate: 1.5 mL/min.
    • Injection Volume: 10 μL.
    • Detection Wavelength: 210 nm.

This workflow can be visualized in the following diagram:

G start Start Method Setup prep_mobile Prepare Mobile Phase: - 50 mM NaH₂PO₄ buffer - Add 1% Triethylamine (TEA) - Adjust pH to 3.0 with H₃PO₄ - Mix 50:50 with MeOH - Filter and degas start->prep_mobile prep_std Prepare Standard Solutions: - BC stock: 500 μg/mL - BA stock: 1000 μg/mL - Dilute with mobile phase prep_mobile->prep_std prep_sample Prepare Sample Solution: - Measure 1 mL syrup - Dilute to 20 mL with mobile phase - Filter through 0.45 μm PVDF prep_std->prep_sample set_params Set HPLC Parameters: - Column: Cyanopropyl - Temp: 36°C - Flow: 1.5 mL/min - Detection: 210 nm prep_sample->set_params inject Inject Sample (10 μL) set_params->inject analyze Analyze Chromatogram inject->analyze

Figure 1: Experimental workflow for the RP-HPLC analysis of this compound and Benzoic Acid in syrup using a cyanopropyl column [2].

Troubleshooting FAQ for Analysts

Q1: Why are my this compound peaks asymmetrical (tailing), and how can I fix this?

  • A: Peak tailing is a common issue, often caused by interactions between the basic nitrogen in the butamirate molecule and acidic silanol groups on the silica-based column [2].
  • Solution: Modify the mobile phase by adding a silanol blocker like Triethylamine (TEA) [2]. A concentration of 1% TEA in the phosphate buffer effectively masks these silanol sites, resulting in symmetrical peaks and improved quantification accuracy.

Q2: How can I be sure my HPLC method is stability-indicating for this compound?

  • A: You must demonstrate specificity through forced degradation studies [1].
  • Solution: Stress your sample under acidic, alkaline, and oxidative conditions. A method is considered stability-indicating only if it can resolve this compound and benzoic acid from all generated degradation products without interference [1]. The methods summarized in this guide have been validated for this purpose.

Q3: What are the critical factors to control for robust and reproducible results?

  • A: A robustness assessment using experimental design identified key parameters [2].
  • Solution: Strictly control these factors during each run:
    • pH of the buffer: Maintain within a narrow range (e.g., ± 0.1).
    • Column temperature.
    • The amount of TEA added to the buffer [2]. Small deviations in these factors can significantly impact the separation's performance.

Conclusion and Key Recommendations

  • Employ a stability-indicating HPLC method to accurately monitor the drug and its degradation products.
  • Use a cyanopropyl column with a TEA-modified mobile phase as a first choice to avoid peak tailing issues [2].
  • Rigorously control the pH, temperature, and TEA concentration for method robustness [2].

References

Troubleshooting Guide: Resolving Peak Interference for Butamirate Citrate

Author: Smolecule Technical Support Team. Date: February 2026

A common challenge in Butamirate Citrate analysis is interference from excipients in syrup formulations or from its preservative, Benzoic Acid (BA). The table below outlines the primary causes and recommended solutions.

Symptom Root Cause Solution & Recommended Parameters Key References
Peak tailing/asymmetry for BC Interaction with active silanol sites on the chromatographic column Add 1% Triethylamine (TEA) to the mobile phase as a silanol blocker. [1] [1]
Co-elution or inadequate separation from other components (e.g., Benzoic Acid) Non-optimized chromatographic conditions causing poor resolution Use a Cyanopropyl column with a mobile phase of 50:50 v/v Methanol/50 mM NaH₂PO₄ (pH 3.0). [1] [1]
Use a C8 column with a mobile phase of 70:30 v/v Acetonitrile/SLS-H₂SO₄ solution. [2] [3] [2] [3]
Interference from sample matrix (excipients in syrup) Inadequate sample preparation and cleaning Dilute the syrup sample with the mobile phase and filter through a 0.45 µm PVDF syringe filter before injection. [1] [1]

Detailed Experimental Protocols

For reliable and reproducible results, you can implement one of the following validated methods.

Protocol 1: RP-HPLC with Cyanopropyl Column (for BC and Benzoic Acid)

This method provides a fast analysis with a total run time of 6 minutes. [1]

  • 1. Chromatographic Conditions

    • Column: Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm). [1]
    • Mobile Phase: Methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution in a 50:50 (v/v) ratio. [1]
    • pH Adjustment: Adjust the aqueous salt solution to pH 3.0 ± 0.1 with ortho-phosphoric acid. [1]
    • Silanol Blocker: Add 1% Triethylamine (v/v) to the aqueous salt solution before pH adjustment and mixing. [1]
    • Flow Rate: 1.5 mL/min. [1]
    • Detection: UV at 210 nm. [1]
    • Column Temperature: 36 °C. [1]
    • Injection Volume: 10 μL. [1]
  • 2. Standard Solution Preparation

    • Prepare stock solutions of BC (500 μg/mL) and Benzoic Acid (1000 μg/mL) in a 50:50 (v/v) mixture of Methanol and Water. [1]
    • Dilute the stock solutions with the mobile phase to create working standard solutions. [1]
  • 3. Sample Preparation (Syrup)

    • Accurately measure 1 mL of syrup and dilute to 20 mL with the mobile phase. This yields a test solution which should be filtered through a 0.45 μm PVDF syringe filter prior to injection. [1]
Protocol 2: Stability-Indicating HPLC with C8 Column (for BC and Benzoic Acid)

This method is designed to separate the analytes from their degradation products. [2] [3]

  • 1. Chromatographic Conditions

    • Column: Zorbax SB-C8 (250 mm × 4.6 mm, 5 μm) or equivalent. [2]
    • Mobile Phase: Acetonitrile (Solution A) and a solution of 10 g/L Sodium Lauryl Sulphate (SLS) with 5 mL of 1N H₂SO₄ in water (Solution B) in a 70:30 (v/v) ratio. [2] [3]
    • Flow Rate: 1.7 mL/min. [2] [3]
    • Detection: UV at 205 nm. [2] [3]
    • Temperature: Ambient. [2]
  • 2. Standard & Sample Preparation

    • Prepare a reference solution by dissolving accurately weighed BC and Benzoic Acid in the mobile phase to achieve concentrations of approximately 0.56 mg/mL and 0.45 mg/mL, respectively. [2]
    • For the test solution, dilute a volume of syrup (e.g., 37.5 mL to 100 mL) with the mobile phase to obtain similar concentrations, then filter. [2]

The workflow below summarizes the decision-making process for selecting and applying these methods.

G Start Start: BC Peak Interference Goal Define Analysis Goal Start->Goal Goal1 Fast Routine Analysis Goal->Goal1 Goal2 Stability-Indicating Method Goal->Goal2 Method1 Protocol 1: Cyanopropyl Column Goal1->Method1 Method2 Protocol 2: C8 Column Goal2->Method2 Detail1 Mobile Phase: 50:50 MeOH/NaH₂PO₄ pH 3.0 Add 1% Triethylamine Detection: 210 nm Method1->Detail1 Detail2 Mobile Phase: 70:30 ACN/SLS-H₂SO₄ No pH adjustment Detection: 205 nm Method2->Detail2 Result Resolved Peaks & Reliable Quantification Detail1->Result Detail2->Result

References

Frequently Asked Questions: Robustness Testing for Butamirate Citrate HPLC Methods

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the critical method parameters to control during the robustness testing of a butamirate citrate HPLC assay? Based on a study that employed an experimental design, several factors were identified as critical and should be strictly controlled [1] [2]. The table below summarizes the key parameters and their acceptable ranges from that research.

Factor Parameter Normal Condition Studied Range Influence on Method
Mobile Phase pH of buffer 3.0 ± 0.1 units Significant impact on chromatographic separation [2].
Percentage of organic solvent (MeOH) 50% ± 2% Affects retention times and resolution [2].
Chromatographic System Flow rate 1.5 mL/min ± 0.1 mL/min Impacts backpressure and retention times [2].
Column temperature 36°C ± 2°C Can influence separation efficiency [2].
Detection Wavelength 210 nm - -

Q2: How can I resolve peak asymmetry issues when analyzing this compound? Peak tailing is a known issue, often caused by interactions between basic analytes and acidic silanol groups on the silica-based chromatographic column. The study successfully resolved this by using 1% triethylamine (TEA) in the aqueous buffer as a silanol blocker [1] [2]. Using a cyanopropyl column was also part of their optimized method, which may contribute to the improved peak shape compared to traditional C18 columns [1] [2].

Q3: What is a systematic approach to conducting a robustness test? A robust approach is to use a fractional factorial experimental design [1] [2]. This involves deliberately making small, pre-defined variations to the method parameters (like those in the table above) and then using statistical analysis to determine which factors have a significant effect on the results. The workflow for this approach is outlined below.

G Start Start Robustness Test P1 1. Define Critical Parameters (e.g., pH, %Organic, Flow Rate) Start->P1 P2 2. Set Experimental Ranges for Each Parameter P1->P2 P3 3. Execute Fractional Factorial Design (Run All Parameter Combinations) P2->P3 P4 4. Measure Key Responses (Retention Time, Area, Tailing Factor) P3->P4 P5 5. Analyze Data Statistically (Identify Significant Effects) P4->P5 End Define Method Controls P5->End

Experimental Protocol for Robustness Evaluation

The following is a summary of the methodology from the referenced study, which you can adapt for your own robustness testing [2].

  • 1. Instrumentation and Materials:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and PDA or UV detector is suitable.
    • Software: Chromatographic software capable of data collection and processing (e.g., Clarity VA).
    • Column: Cyanopropyl-silane column (e.g., Pinnacle II, 250 mm × 4.6 mm, 5 μm).
    • Reagents: this compound and benzoic acid standards, methanol (HPLC-grade), sodium dihydrogen phosphate monohydrate, ortho-phosphoric acid, and triethylamine (TEA).
  • 2. Chromatographic Conditions:

    • Mobile Phase: Methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution (50:50, v/v). Adjust the aqueous solution to pH 3.0 with ortho-phosphoric acid and add 1% TEA.
    • Flow Rate: 1.5 mL/min.
    • Column Temperature: 36°C.
    • Detection Wavelength: 210 nm.
    • Injection Volume: 10 μL.
  • 3. Experimental Design for Robustness:

    • Select critical factors to test: pH of the buffer, percentage of methanol in the mobile phase, flow rate, and column temperature.
    • Define a practical range for the variation of each factor (e.g., pH ± 0.1 units, flow rate ± 0.1 mL/min).
    • Prepare and analyze standard solutions using all possible combinations of these factor variations as per the experimental design.
    • For each run, record the retention time, peak area, and peak asymmetry (tailing factor) for both this compound and benzoic acid.
  • 4. System Suitability Criteria: The method is considered robust if the results across all variations meet pre-defined system suitability criteria. The study used the following specifications [2]:

Parameter Specification for this compound Specification for Benzoic Acid
Retention Time (min) Approx. 3.6 min Approx. 4.3 min
Theoretical Plates > 2000 > 2000
Tailing Factor < 2.0 < 2.0

Key Technical Insights for Researchers

  • Stability-Indicating Property: Other studies have developed HPLC methods that can separate this compound from its main degradation products, which is crucial for assessing product stability. These methods often use different columns, such as C8 or C18, and ion-pair reagents [3] [4] [5].
  • Alternative Detection Wavelength: While 210 nm provides high sensitivity, other validated methods have successfully used 258 nm for detecting this compound, which might offer better baseline stability with certain mobile phases [6] [7].

References

Comparison of HPLC Methods for Butamirate Citrate

Author: Smolecule Technical Support Team. Date: February 2026

Method Feature Method 1: RP-HPLC with BA [1] Method 2: Stability-Indicating [2] Method 3: RP-HPLC with BA [3] Method 4: With Degradation Product [4]
Analytes Butamirate Citrate (BC) & Benzoic Acid (BA) This compound This compound & Benzoic Acid This compound & Degradation Product
Column Cyanopropyl (250 mm × 4.6 mm, 5 μm) Not Specified Zorbax SB-C8 (150 mm × 4.6 mm, 5 μm) Promosil C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase 50:50 v/v MeOH / 50 mM NaH₂PO₄, pH 3.0 50:50 v/v ACN / 0.008M 1-hexane sulfonic acid 70:30 v/v ACN / SLS & H₂SO₄ in H₂O 50:50 v/v ACN / 0.05M Ammonium Dihydrogen Phosphate, pH 5.4
Key Additive 1% Triethylamine (silanol blocker) Ion-pair reagent (1-hexane sulfonic acid) Ion-pair reagent (Sodium Lauryl Sulphate) None specified
Flow Rate 1.5 mL/min Not Specified 1.7 mL/min Not Specified
Detection DAD at 210 nm UV at 258 nm UV at 205 nm UV at 222 nm
Reported Precision (RSD%) Meets validation criteria [1] < 2.0% Meets validation criteria [3] Validated per ICH [4]

Troubleshooting Common Precision Issues

Improving precision often involves systematic investigation. The following workflow can help you diagnose and resolve common problems.

cluster_1 Step 1: Check System Performance cluster_2 Step 2: Diagnose Sample-Related Issues cluster_3 Step 3: Diagnose System/Method Issues Start HPLC Assay Precision Issue SysPerf Run system suitability test with standard solution Start->SysPerf PerfOK Precision acceptable? IssueInSample Problem is likely sample preparation PerfOK->IssueInSample Yes IssueInSystem Problem is in HPLC system or method PerfOK->IssueInSystem No SampleDiag Check: - Extraction efficiency - Filtration consistency - Solution stability ColProt Implement improvement: - Optimize sample prep - Use silanol blocker (e.g., TEA) - Control critical factors SampleDiag->ColProt SystemDiag Check: - Column temperature stability - Mobile phase pH & composition - Detector lamp energy SystemDiag->ColProt

Here are detailed protocols to address the issues identified in the workflow:

Optimize Sample Preparation

Inconsistent sample preparation is a major source of precision error.

  • Protocol for Syrup Formulation (as per Method 1 & 5):
    • Accurate Measurement: Precisely measure 1.0 mL of cough syrup.
    • Dilution: Transfer to a 20 mL volumetric flask. Dilute to the mark with the mobile phase to yield a solution with a final concentration of approximately 50 µg/mL of this compound.
    • Filtration: Filter the solution through a PVDF 0.45 µm syringe filter before injection. Using a consistent filter type and technique is critical for precision [1] [3].
  • Solution Stability: Assess the stability of your prepared standard and sample solutions by injecting them at intervals (e.g., 0, 5, 24 hours). A significant change in peak area indicates instability, and you may need to prepare solutions fresh for each run or use a more stable diluent [1].
Improve Chromatographic Performance

Peak shape and retention time stability are fundamental to precise quantification.

  • Address Peak Tailing: this compound can exhibit peak asymmetry due to interaction with residual silanols on the column. Method 1 successfully eliminated this by adding 1% Triethylamine (TEA) to the aqueous buffer as a silanol blocker [1] [5].
  • Enhance Specificity: Ensure your method can separate the analyte from excipients and degradation products. Method 5 demonstrates this by performing forced degradation studies (exposing the sample to acid, base, and oxidant) and confirming the analyte peak is pure and unaffected [3].
Control Critical Method Parameters (Robustness)

A robust method is less susceptible to minor, inevitable variations in the lab.

  • Assess Robustness via Experimental Design: Method 1 used a fractional factorial design to identify factors that must be tightly controlled. You can test the impact of small, deliberate changes in:
    • Mobile phase pH (± 0.1 units)
    • Column temperature (± 2°C)
    • Organic solvent ratio (± 2%)
    • Flow rate (± 0.1 mL/min) [1]
  • Controlling the factors that most significantly affect retention time and peak area will greatly improve your method's inter-day precision and transferability.

Key Takeaways for Your Technical Support Center

  • For Peak Shape Issues: The use of 1% Triethylamine in the buffer is a well-documented solution for this compound peak asymmetry [1].
  • For Method Validation: The precision (RSD%) of a well-developed method should typically be below 2.0%, as demonstrated in the literature [2].
  • For Specificity Concerns: A true stability-indicating method must demonstrate separation of the main peak from its degradation products, which is a key indicator of reliability [3] [4].

References

Butamirate citrate degradation product identification

Author: Smolecule Technical Support Team. Date: February 2026

Identification of the Main Degradation Product

The primary degradation product of Butamirate Citrate (BC) identified through stability studies is 2-phenylbutyric acid [1]. This product is formed when the ester linkage in the Butamirate molecule is broken, a common degradation pathway for ester-containing compounds, especially under hydrolytic conditions.

Chromatographic Methods for Separation and Analysis

The following table summarizes validated stability-indicating chromatographic methods suitable for separating this compound from its main degradation product.

Method Type Column Mobile Phase Detection Key Application / Note Source
RRLC Agilent SB-C18 (4.6 × 50 mm, 1.8 µm) 0.2% triethyl amine buffer:acetonitrile (50:50 v/v), pH 4.8 UV at 222 nm Kinetics and thermodynamic degradation studies. [2]
HPLC Promosil C18 (4.6 mm × 250 mm, 5 μm) 0.05 M ammonium dihydrogen phosphate buffer:acetonitrile (50:50 v/v), pH 5.4 UV at 222 nm Determination in commercial cough syrup. [2]
RP-HPLC Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) Methanol / 50 mM NaH₂PO₄ with 1% TEA, pH 3.0 (50:50 v/v) DAD at 210 nm Simultaneous determination with benzoic acid; uses TEA for peak symmetry. [3]
RP-HPLC C18 Column 0.015 M Tetraethylammonium hydrogen sulfate:MeOH:ACN (40:30:30), pH 3.5 UV at 258 nm Separates analyte from degradation products under various stress conditions. [4]
Stability-Indicating HPLC Zorbax SB-C8 (250 mm × 4.6 mm, 5 μm) Acetonitrile / 10 mM Sodium lauryl sulfate in 0.005N H₂SO₄ (70:30 v/v) UV at 205 nm Simultaneous determination of BC and benzoic acid in long-term stability. [5]

Troubleshooting Common HPLC Challenges

Here are solutions to frequent issues encountered during this compound analysis, based on the experimental work in the search results.

  • Problem: Asymmetrical Peak Shape for Butamirate

    • Solution: Add 1% Triethylamine (TEA) to the aqueous portion of your mobile phase. TEA acts as a silanol blocker, neutralizing active silanol sites on the silica column surface that can interact with basic functional groups in the analyte, leading to tailing. The mobile phase pH can also be optimized; one method used pH 3.0 successfully [3].
  • Problem: Inadequate Separation from Degradation Products or Preservatives

    • Solution:
      • Verify Specificity: During method validation, analyze stressed samples (e.g., exposed to acid, base, oxidants) to ensure the BC peak is resolved from all degradation peaks and excipients [4] [5].
      • Adjust pH: The retention behavior of BC is sensitive to the pH of the mobile phase. Investigate different pH levels (e.g., 3.0, 3.5, 4.8, 5.4) to find the optimal selectivity for your specific mixture [2] [3] [4].
      • Consider Column Chemistry: If a C18 column does not provide sufficient separation, alternative columns like cyanopropyl have been proven effective for separating BC from benzoic acid in syrup formulations [3].

Experimental Workflow for Degradation Studies

The diagram below outlines a general workflow for conducting a forced degradation study to identify degradation products, based on the methodologies cited.

G Start Start Forced Degradation Study Stress Subject this compound to Stress Conditions Start->Stress Analyze Analyze Stressed Sample via HPLC/UV Stress->Analyze Detect Detect Additional Peaks (Degradation Products) Analyze->Detect Identify Identify Product Structure (e.g., 2-phenylbutyric acid) Detect->Identify Validate Validate Method as Stability-Indicating Identify->Validate

Stress Conditions to Apply (as referenced in the studies):

  • Acidic Hydrolysis: Use 2N HCl, often with heating (e.g., 20 min in a water bath) [5].
  • Alkaline Hydrolysis: Use 2N NaOH, often with heating [2] [5].
  • Oxidative Stress: Use hydrogen peroxide (e.g., 20% H₂O₂) [5].

Frequently Asked Questions

  • Q1: What is the most common degradation product of this compound?

    • A1: The main degradation product is 2-phenylbutyric acid, formed by hydrolysis of the ester group in the Butamirate molecule [1].
  • Q2: Why is a stability-indicating method important?

    • A2: It ensures that the analytical method can accurately measure the active ingredient (this compound) without interference from degradation products, process impurities, or excipients. This is a regulatory requirement for assessing drug shelf-life [5].
  • Q3: How can I improve the peak shape of Butamirate in my HPLC method?

    • A3: Peak tailing is a known issue. A proven solution is to incorporate 1% triethylamine in the mobile phase to act as a silanol blocker, which significantly improves peak symmetry [3].

The search results provide a strong foundation for method development but lack specific details on advanced techniques for structural elucidation. If your work requires deeper characterization of the degradation products, you may need to consult resources on techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy.

References

Mobile Phase Systems for Butamirate Citrate Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares different mobile phase compositions reported in the literature for the separation of butamirate citrate, often alongside preservatives like benzoic acid.

Mobile Phase Composition Column Type Detection Runtime & Flow Rate Key Applications & Notes
MeOH : NaH₂PO₄ (50 mM, pH 3.0) (50:50, v/v) + 1% Triethylamine [1] Cyanopropyl (250 mm x 4.6 mm, 5 µm) UV @ 210 nm 6 min, 1.5 mL/min Simultaneous determination of this compound and benzoic acid. Note: TEA is critical as a silanol blocker to improve peak shape [1].

| ACN : Ion-Pair Solution (70:30, v/v) Ion-pair solution: 10 g/L sodium lauryl sulphate + 5 mL 1N H₂SO₄ in 1L water [2] | C8 (150 mm x 4.6 mm, 5 µm) | UV @ 205 nm | Not specified, 1.7 mL/min | Stability-indicating method for this compound and benzoic acid. Uses an ion-pairing agent [2]. | | MeOH : ACN : 0.015M Tetraethylammonium H₂SO₄ (30:30:40, v/v/v), pH adjusted to 3.5 [3] | Reversed-Phase | UV @ 258 nm | Not specified | Determination in cough preparations. The pH and salt concentration of the aqueous phase were optimized [3]. |

Troubleshooting FAQs & Experimental Guidance

Here are answers to common technical questions and detailed protocols based on the validated methods.

How can I improve peak symmetry for this compound?

A common issue, especially with silica-based columns, is peak tailing due to interactions between the basic drug and acidic silanol groups on the stationary phase.

  • Problem: Asymmetrical or tailing peaks for this compound [1].
  • Solution: Add a silanol blocker like Triethylamine (TEA) to the mobile phase [1].
  • Recommended Protocol:
    • Prepare a 50 mM aqueous solution of sodium dihydrogen phosphate monohydrate.
    • Add Triethylamine to a concentration of 1% v/v.
    • Adjust the pH of this buffer solution to 3.0 ± 0.1 with ortho-phosphoric acid.
    • Mix this buffer with methanol in a 50:50 v/v ratio to form your mobile phase [1].
What should I do if I have a rising baseline or overlapping peaks?

Baseline issues can be particularly challenging when using gradient elution or analyzing complex matrices like syrups.

  • Problem: Overlapping peaks or a rising baseline that interferes with integration [4].
  • Solution:
    • Software Correction: Use open-source tools like RStudio with the baseline package (employing an Asymmetric Least Squares algorithm) to correct the baseline post-run [4].
    • Peak Deconvolution: Use software like Fityk to deconvolute and accurately integrate overlapping peaks after baseline correction [4].
  • Proactive Measures: Ensure your mobile phase is properly filtered and degassed before the run to minimize baseline noise [1].
How do I set up the method for simultaneous assay of this compound and benzoic acid?

The following workflow outlines the complete experimental procedure based on a validated method [1].

Start Start Method Setup MP Prepare Mobile Phase: - 50mM NaH₂PO₄, pH 3.0 - Add 1% Triethylamine (v/v) - Mix with MeOH (50:50) Start->MP Column Column: Cyanopropyl (250mm x 4.6mm, 5µm) MP->Column Conditions Set Parameters: - Flow: 1.5 mL/min - Temp: 36°C - Detection: 210 nm Column->Conditions Prep Prepare Solutions: - Stock in 50:50 MeOH:H₂O - Dilute in mobile phase - Filter (0.45µm) Conditions->Prep Run Run Analysis (Injection Vol: 10µL) Prep->Run Analyze Analyze Chromatogram Check for: - Baseline stability - Peak symmetry - Resolution Run->Analyze

Sample Preparation Details:

  • Standard Solution: Dilute stock solutions of this compound and benzoic acid with the mobile phase to the desired concentration range [1].
  • Syrup Sample: Accurately measure 1 mL of syrup (equivalent to 1 mg of this compound) into a 20 mL volumetric flask and dilute to volume with the mobile phase. Filter through a 0.45 µm PVDF syringe filter before injection [1].

Key Takeaways for Method Development

  • Column Choice Matters: While C18 is common, specialized columns like cyanopropyl can offer superior separation for specific analyte pairs like this compound and benzoic acid [1].
  • Low pH is Common: Most methods use a mobile phase pH between 3.0 and 3.5, which helps to protonate basic analytes and improve chromatography [1] [3].
  • Validate Your Method: Ensure your optimized method is validated for parameters like specificity, linearity, accuracy, and precision, following ICH guidelines, especially if it is to be used for quality control [1] [2].

References

Butamirate citrate excipient interference elimination

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the main challenges in analyzing Butamirate Citrate in syrups? The primary challenge is interference from excipients and other components in the formulation, such as the preservative Benzoic Acid. This interference can obscure the analyte's signal in techniques like direct UV spectrophotometry, making accurate quantification difficult [1] [2] [3].

  • Which techniques are most effective to eliminate these interferences? High-Performance Liquid Chromatography (HPLC) is the most recommended technique as it physically separates this compound from interfering compounds before detection [1] [2] [3]. For UV spectrophotometry, derivative spectrophotometry can mathematically resolve overlapping spectra, reducing the effect of background interference [1] [4].

  • My HPLC peaks for this compound are asymmetrical. How can I fix this? Peak tailing is a common issue, often caused by interactions with silanol groups on the chromatographic column. This can be resolved by modifying the mobile phase with a silanol blocker, such as 1% Triethylamine (TEA), which improves peak shape significantly [2].

Troubleshooting Guides & Experimental Protocols

Here are detailed methods for two key analytical approaches, including solutions for common problems.

For HPLC Method Development and Troubleshooting

HPLC is a powerful stability-indicating method that can separate this compound from its degradation products and other formulation components [1] [3].

Typical HPLC Protocol (for simultaneous determination with Benzoic Acid):

  • Column: Cyanopropyl-silane (e.g., 250 mm × 4.6 mm, 5 µm) [2] or a C8 column [3].
  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. The pH is critical.
    • Example 1: Methanol and 50 mM NaH₂PO₄ (50:50, v/v), pH adjusted to 3.0 with ortho-phosphoric acid, and containing 1% Triethylamine [2].
    • Example 2: Acetonitrile and a solution of sodium lauryl sulphate in water (70:30, v/v), acidified with sulphuric acid [3].
  • Flow Rate: 1.5 mL/min [2].
  • Detection: UV detection at 210 nm [2] [3] or 258 nm [1].
  • Sample Prep: A measured volume of syrup is diluted with the mobile phase and filtered through a 0.45 µm PVDF or similar syringe filter before injection [2].

HPLC Troubleshooting Table:

Problem Possible Cause Suggested Solution
Tailing Peaks Silanol interactions with the analyte Add 1% Triethylamine to the mobile phase as a silanol blocker [2].
Poor Separation Incorrect pH or buffer concentration Optimize the aqueous buffer; investigate retention behavior with respect to pH and salt concentration [1].
Low Recovery Incomplete dissolution or adsorption Ensure the diluent is the mobile phase to maintain adequate buffering in the sample [2].
For UV Spectrophotometric Analysis

When HPLC is not available, derivative UV spectrophotometry is a viable alternative that minimizes interference.

Typical Derivative UV Protocol:

  • Extraction: First, extract this compound from the syrup using a solvent system like n-pentane/isopropyl alcohol to isolate it from water-soluble excipients [1] [4].
  • Measurement: Use the first-derivative (1D) mode of the UV spectrophotometer. Do not measure at the absorption maxima in zero-order mode due to interference.
  • Quantification: Measure the amplitude at the trough of 253.6 nm, where interference from other co-extracted compounds is minimal [1] [4].

The workflow below illustrates the decision-making process for selecting the appropriate analytical technique.

G Start Start: Analyze this compound Decision1 Available Technique? Start->Decision1 HPLC Use HPLC Decision1->HPLC HPLC UV Use UV Spectrophotometry Decision1->UV UV ProblemHPLC Problem: Tailing Peaks HPLC->ProblemHPLC ProblemUV Problem: Excipient Interference UV->ProblemUV SolutionHPLC Solution: Add 1% Triethylamine (TEA) to mobile phase ProblemHPLC->SolutionHPLC SolutionUV Solution: Use Derivative Spectrophotometry and measure at 253.6 nm ProblemUV->SolutionUV Result Accurate Quantification of this compound SolutionHPLC->Result SolutionUV->Result

Summary of Analytical Methods from Literature

The table below compares different validated methods to help you choose the right approach.

Method Key Feature / Purpose Mobile Phase / Measurement Details Reference
RP-HPLC Simultaneous determination of this compound and Benzoic Acid; uses TEA for peak symmetry. Cyanopropyl column; MeOH/50 mM NaH₂PO₄ (50:50), pH 3.0; Detection at 210 nm. [2]
RP-HPLC Stability-indicating; separates analyte from degradation products. C8 column; Acetonitrile/SLS solution (70:30); Detection at 205 nm. [3]
HPLC & Derivative UV Developed for cough preparations; HPLC separates degradation products. Mobile phase with tetraethylammonium hydrogen sulfate, MeOH, ACN (40:30:30), pH 3.5; UV detection at 258 nm. Derivative measured at 253.6 nm. [1] [4]

References

Technical Support Center: Butamirate Citrate Stability Studies and Method Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Butamirate Citrate Stability

This compound is a non-opioid central cough suppressant that acts on the cough center in the medulla oblongata without causing respiratory suppression, making it potentially safer than codeine-based antitussives. This pharmaceutical compound is primarily formulated as syrup preparations, often containing benzoic acid as an antimicrobial preservative. The long-term stability of this compound in pharmaceutical products is a critical quality attribute that must be carefully monitored throughout the product lifecycle. Stability testing provides essential information about the effects of environmental factors such as temperature, humidity, and light on drug product quality, helping to determine appropriate shelf-life, storage conditions, and usage recommendations.

This technical support center addresses the comprehensive analytical strategies required for evaluating this compound stability, with particular emphasis on HPLC method development, validation parameters, and troubleshooting common experimental challenges. The content is specifically designed to support researchers, scientists, and drug development professionals in implementing robust stability-indicating methods that can accurately quantify this compound and related compounds while effectively separating degradation products. By following these structured protocols and recommendations, professionals can ensure the reliability of their stability data and regulatory compliance while optimizing their experimental workflows.

Analytical Method Selection & Comparison

Available HPLC Methods for this compound Analysis

Selecting an appropriate analytical method is fundamental to obtaining reliable stability data for this compound in pharmaceutical formulations. Researchers have developed several HPLC approaches with varying stationary phases, mobile phase compositions, and detection parameters to address different analytical needs. These methods must effectively separate this compound from its degradation products, preservatives (particularly benzoic acid), and formulation excipients to provide accurate stability assessment.

The table below summarizes the key characteristics of established HPLC methods for this compound analysis:

Table: Comparison of HPLC Methods for this compound Analysis

Method Focus Stationary Phase Mobile Phase Composition Detection Runtime Key Applications
Simultaneous determination of this compound and benzoic acid [1] Zorbax SB-C8 (250 mm × 4.6 mm, 5 μm) Acetonitrile and mixture of 10 gm sodium lauryl sulphate + 5ml 1N H₂SO₄ in 1000 ml distilled water (70:30 v/v) UV 205 nm Not specified Stability-indicating method for cough syrup formulations
RP-HPLC for this compound and benzoic acid [2] Cyanopropyl column (250 mm × 4.6 mm, 5 μm) 50:50 v/v MeOH/NaH₂PO₄·H₂O 50 mM (pH 3.0) with 1% triethylamine DAD 210 nm 6 minutes Robust method with experimental design assessing robustness
Stability-indicating method for this compound alone [3] Agilent Zorbax ODS (C18) Methanol:acetonitrile:water (100:75:25, v/v/v) adjusted to pH 9.8±0.1 with triethylamine UV 225 nm Not specified Separation of this compound from degradation products
Method Selection Guidance

For routine quality control analyses where simultaneous quantification of this compound and benzoic acid is required, the cyanopropyl-based method [2] offers advantages of shorter runtime (6 minutes) and improved peak symmetry due to the incorporation of triethylamine as a silanol blocker. This method has been comprehensively validated using an experimental design approach to assess robustness, making it particularly suitable for transfer between laboratories.

For stability-indicating purposes where comprehensive separation from degradation products is paramount, the C8-based method [1] provides excellent resolution and has been explicitly demonstrated to separate this compound from its degradation products under various stress conditions. The use of ion-pairing reagents (sodium lauryl sulphate) in the mobile phase enhances separation but may present challenges for MS compatibility if hyphenated detection is required.

When implementing these methods, consider the specific analytical requirements of your study. For accelerated method development, begin with the cyanopropyl method [2] as it offers rapid analysis and demonstrated robustness. For complex stability samples with multiple degradation products, the C8-based method [1] may provide superior separation. Always verify that your selected method can resolve this compound from specific degradation products relevant to your formulation under the prescribed chromatographic conditions.

Forced Degradation Studies & Protocols

Experimental Design for Stress Studies

Forced degradation studies are essential components of drug stability assessment, designed to elucidate the intrinsic stability characteristics of this compound and validate the stability-indicating properties of analytical methods. These studies involve subjecting the drug substance and product to accelerated stress conditions beyond those used for formal stability studies, including acid/base hydrolysis, oxidative stress, thermal degradation, and photolytic exposure. The primary goal is to generate representative degradation products that might form under long-term storage conditions, allowing for method validation and identification of potential stability liabilities.

The following diagram illustrates a systematic workflow for conducting forced degradation studies on this compound:

forced_degradation_workflow Start This compound Sample Preparation Acid Acidic Hydrolysis 0.1-2N HCl Heating (60-80°C) Multiple time points Start->Acid Base Alkaline Hydrolysis 0.1-2N NaOH Heating (60-80°C) Multiple time points Start->Base Oxidative Oxidative Stress 1-30% H₂O₂ Room temperature Multiple time points Start->Oxidative Thermal Thermal Stress Solid & Solution states 40-80°C Multiple time points Start->Thermal Photo Photolytic Stress ICH Q1B conditions UV & Visible light Start->Photo Analysis HPLC Analysis with Peak Purity Assessment Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Degradants Degradation Products Identification & Characterization Analysis->Degradants Reporting Document Degradation Pathways & Method Validation Degradants->Reporting

Diagram: Systematic workflow for forced degradation studies of this compound

Detailed Stress Protocols

Acidic and alkaline hydrolysis studies should be conducted by sealing drug solutions in appropriate vials and heating in a controlled water bath. According to established protocols [1], prepare stress conditions by adding 140.625 mg this compound and 112.500 mg benzoic acid to 10 ml of 2N HCl (acidic) or 2N NaOH (alkaline) in sealed vials, then heat in a water bath for 20 minutes. After the stress period, cool the solutions and neutralize acidic hydrolysates with 2N NaOH and alkaline hydrolysates with 2N HCl. Evaporate the solutions just to dryness and reconstitute the residues in 250 ml of mobile phase before filtration and HPLC analysis. This approach typically generates the primary degradation product, 2-phenyl butyric acid, which can be determined by measuring its second derivative amplitude at 246.7 nm using derivative UV spectrophotometry [4].

Oxidative stress conditions should be implemented using hydrogen peroxide solutions of varying concentrations. The literature recommends [1] adding this compound and benzoic acid to 20% hydrogen peroxide in a sealed 10 ml vial and heating in a water bath for 20 minutes. After the stress period, evaporate the solution just to dryness and dissolve the residue in 250 ml of mobile phase before filtration and HPLC analysis. Thermal stress should be applied to both solid state and solution state samples, with temperatures typically ranging from 40°C to 80°C over varying time periods. Photolytic stability should be assessed according to ICH Q1B guidelines, exposing samples to both UV and visible light to determine the need for specific protective packaging measures.

Throughout forced degradation studies, monitor samples periodically (e.g., at 0, 6, 12, and 24 hours) to understand degradation kinetics. Aim for 5-20% degradation of the active ingredient to ensure sufficient degradant formation without excessive destruction, which could lead to secondary degradation products not representative of real storage conditions. Always include unstressed controls to distinguish actual degradation from non-stress-related changes.

HPLC Method Validation Parameters

Key Validation Characteristics

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose, ensuring the reliability and accuracy of stability data generated for this compound. According to ICH guidelines, stability-indicating methods must demonstrate satisfactory performance across multiple validation parameters, with particular emphasis on specificity to separate this compound from degradation products and accuracy in quantifying the analyte in the presence of excipients and potential degradants.

The table below summarizes the typical validation results for HPLC methods quantifying this compound:

Table: Validation Parameters for this compound HPLC Methods

Validation Parameter This compound Performance Benzoic Acid Performance Acceptance Criteria
Linearity Range 0.28-0.84 mg/mL [1] 0.23-0.68 mg/mL [1] Correlation coefficient >0.999
Precision (RSD%) <2% [1] <2% [1] RSD ≤2%
Accuracy (% Recovery) 98-102% [1] 98-102% [1] 98-102%
LOD Not specified Not specified Signal-to-noise ratio 3:1
LOQ Not specified Not specified Signal-to-noise ratio 10:1
Specificity No interference from degradation products, excipients, or benzoic acid [1] No interference from degradation products, excipients, or this compound [1] Baseline separation of all components
Robustness Deliberate variations in pH, mobile phase composition, column temperature [2] Deliberate variations in pH, mobile phase composition, column temperature [2] Method remains unaffected by small variations
Validation Protocol Implementation

Specificity and selectivity should be demonstrated through chromatographic analysis of stressed samples alongside pure active pharmaceutical ingredient (API), placebo formulations, and synthetic mixtures of potential degradation products. The method should achieve baseline separation between this compound, benzoic acid, and all degradation products, with peak purity confirmation using diode array detection. For this compound, the primary degradation product 2-phenyl butyric acid should be resolved with a resolution factor greater than 2.0 [4].

Linearity is typically demonstrated across a range of 50-150% of the target concentration, with five concentration levels evaluated in triplicate. For the simultaneous determination method [1], this compound shows linearity between 0.28-0.84 mg/mL, while benzoic acid demonstrates linearity between 0.23-0.68 mg/mL. Precision should be evaluated at three levels: system precision (repeatability of standard injections), method precision (repeatability of sample preparations), and intermediate precision (ruggedness between different analysts, instruments, or days). Acceptance criteria typically require relative standard deviation (RSD) values not exceeding 2% for both this compound and benzoic acid [1].

Accuracy is validated through spike recovery experiments using placebo formulations spiked with known quantities of this compound and benzoic acid at three concentration levels (typically 80%, 100%, and 120% of target). Recovery values should fall within 98-102% for both compounds [1]. Robustness should be evaluated using experimental design approaches such as fractional factorial designs that deliberately vary critical method parameters including mobile phase pH (±0.1 units), organic composition (±2%), column temperature (±2°C), and flow rate (±10%) [2]. These studies identify method parameters that require strict control to ensure reproducibility during transfer between laboratories.

Long-Term Stability Study Design

Experimental Setup and Parameters

Long-term stability studies for this compound pharmaceutical products are designed to simulate real-world storage conditions while accelerating data generation to establish scientifically justified shelf lives. These studies must be carefully designed to monitor not only the chemical stability of the active ingredient but also the physical stability of the formulation, preservation efficacy, and container closure system performance. Proper study design enables the identification of potential stability issues before product distribution and supports regulatory submissions with definitive expiration dating.

The following systematic approach outlines the key components of a comprehensive long-term stability study for this compound syrup:

stability_study_design StudyDesign Stability Study Design • Batch selection (3 batches) • Container closure system • Storage conditions • Test intervals • Test parameters Storage Storage Conditions • Long-term: 30°C ± 2°C / 65% ± 5% RH • Accelerated: 40°C ± 2°C / 75% ± 5% RH • Duration: 36 months StudyDesign->Storage Testing Testing Intervals • 0, 3, 6, 9, 12, 18, 24, 36 months • Additional points as needed Storage->Testing Parameters Test Parameters • Appearance, pH, specific gravity • this compound assay • Benzoic acid content • Degradation products • Preservation efficacy Testing->Parameters Analysis Data Analysis • Statistical analysis of trends • Shelf-life calculation • Degradation kinetics Parameters->Analysis Specification Specification Setting • Based on initial results • ICH guidelines • Statistical confidence limits Analysis->Specification Reporting Study Report • Comprehensive documentation • Regulatory submission • Shelf-life recommendation Specification->Reporting

Diagram: Comprehensive workflow for long-term stability studies of this compound formulations

Implementation and Monitoring

Storage conditions for this compound syrup should follow ICH guidelines for Zone II climates (30°C ± 2°C / 65% ± 5% RH for long-term studies) [1]. Studies typically extend over 36 months with testing at predetermined intervals (0, 3, 6, 9, 12, 18, 24, and 36 months). A minimum of three production batches should be included in formal stability studies, with at least one batch manufactured at commercial scale. Samples should be stored in containers identical to the proposed market packaging to accurately represent the commercial product environment.

Test parameters must comprehensively evaluate both chemical and physical stability. Key parameters include appearance (color, clarity, precipitation), pH, specific gravity, This compound assay, benzoic acid content, and degradation products [1]. This compound content should be determined using the validated stability-indicating HPLC method, with acceptance criteria typically set at 90-110% of the labeled claim. Benzoic acid content should remain within specified limits to ensure continued preservation efficacy throughout the shelf life.

Troubleshooting Common HPLC Issues

Problem Identification and Resolution

Chromatographic issues frequently arise during method development, validation, and transfer of HPLC methods for this compound analysis. Effective troubleshooting requires systematic investigation of potential causes and implementation of targeted solutions to maintain data integrity and method performance. Common challenges include peak asymmetry, retention time shifts, baseline disturbances, and loss of resolution, each with distinct root causes and corrective actions.

The table below outlines frequent HPLC problems and recommended solutions for this compound methods:

Table: Troubleshooting Guide for this compound HPLC Methods

Problem Potential Causes Recommended Solutions
Peak asymmetry (tailing) Silanol interactions, inappropriate buffer pH, column degradation Add 1% triethylamine to mobile phase as silanol blocker [2], adjust pH, replace column
Retention time shifts Mobile phase variation, temperature fluctuations, column degradation Standardize mobile phase preparation, use column oven, replace aged column
Baseline noise Contaminated mobile phase, air bubbles, detector lamp issues Filter and degas mobile phase, purge system, replace UV lamp
Loss of resolution Changed mobile phase composition, column degradation, incorrect flow rate Prepare fresh mobile phase, replace column, verify flow rate accuracy
Peak splitting Column deterioration, sample solvent incompatible with mobile phase Replace column, adjust sample solvent to match mobile phase composition
Pressure fluctuations Blocked frit, partial column blockage, pump issues Replace inlet frit, flush column, service pump
System Suitability Considerations

System suitability tests are essential for verifying that the chromatographic system is functioning correctly and providing valid results for this compound analysis. These tests should be performed daily before sample analysis and include evaluation of retention factor, resolution, tailing factor, theoretical plates, and repeatability. For this compound methods, critical system suitability parameters typically include resolution between this compound and benzoic acid (not less than 2.0), tailing factor for this compound peak (not more than 1.5), and RSD for replicate standard injections (not more than 2.0%).

When transferring methods between laboratories, conduct comparative testing using the same reference standard and predetermined system suitability criteria. Method robustness studies [2] should identify critical parameters requiring strict control during method transfer. For this compound methods, these typically include mobile phase pH, buffer concentration, column temperature, and detection wavelength. Document all method modifications during transfer and validate the method's performance in the receiving laboratory to ensure continued reliability of stability data.

Advanced Applications & Emerging Research

Novel Therapeutic Potential and Analytical Challenges

Recent research has revealed unexpected therapeutic applications for this compound beyond its established antitussive properties. High-throughput screening of FDA-approved drugs identified this compound and its derivative oxelaidin as potential anti-glioblastoma agents [5]. These compounds demonstrated significant inhibition of glioblastoma cell growth through suppression of STAT3 transcriptional activity, down-regulation of cyclin D1 and survivin, and inhibition of RRAD-associated signaling cascades including p-EGFR, p-Akt, and p-STAT3 [5]. This exciting discovery highlights the potential for drug repurposing while introducing new analytical challenges for preclinical and clinical development.

The mechanism of action investigation revealed that this compound inhibits GBM cell growth in RRAD-expressing glioblastoma cells through suppression of STAT3 transcriptional activity [5]. This finding was supported by in vivo studies where intraperitoneal administration of this compound markedly suppressed tumor growth in a glioblastoma xenograft mouse model without significant adverse effects [5]. These results position this compound as a novel therapeutic candidate for glioblastoma, potentially accelerating its path to clinical application for this indication through drug repurposing strategies.

The analytical implications of these new research directions include the need for sensitive bioanalytical methods to quantify this compound in biological matrices, assess its stability under physiological conditions, and monitor potential metabolites in preclinical and clinical studies. Additionally, formulation development for potential oncology applications may require different dosage forms (e.g., injectable formulations) with distinct stability profiles and analytical requirements. These emerging applications underscore the importance of robust, validated analytical methods that can adapt to evolving research needs while maintaining data integrity across different laboratories and applications.

Conclusion

The comprehensive technical guidance provided in this support center enables researchers to implement robust stability assessment protocols for this compound pharmaceutical products. By adopting the systematic approaches outlined for method selection, forced degradation studies, method validation, and long-term stability monitoring, professionals can generate reliable, regulatory-compliant stability data supporting product development and commercialization. The troubleshooting guidance addresses common practical challenges, while the emerging research highlights illustrates the evolving applications of established pharmaceutical compounds.

References

Butamirate citrate storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Substance Identification & Storage

Butamirate citrate (CAS 18109-81-4) is a non-opioid central cough suppressant used in preparations like cough syrups, which often contain preservatives such as Benzoic Acid [1] [2].

  • Appearance: White solid [3].
  • Melting Point: 66-68°C [3].
  • General Storage Advice: The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place [3].

Analytical Methods for Stability Assessment

Stability-indicating High Performance Liquid Chromatography (HPLC) methods are crucial for assessing this compound in pharmaceutical formulations. These methods are validated to separate the analyte from its degradation products. The table below summarizes two representative HPLC methods from the literature.

Method Parameter Method 1: RP-HPLC with UV Detection Method 2: Stability-Indicating (C8 Column)
Detection Wavelength 210 nm [1] 205 nm [2]
Mobile Phase 50:50 (v/v) Methanol / 50 mM NaH₂PO₄ (pH 3.0), with 1% Triethylamine [1] 70:30 (v/v) Acetonitrile / Aqueous Solution (10 g/L Sodium Lauryl Sulphate, 5 mL/L 1N H₂SO₄) [2]
Column Cyanopropyl-silane (250 mm × 4.6 mm, 5 µm) [1] Zorbax SB-C8 (150 mm × 4.6 mm, 5 µm) [2]
Flow Rate 1.5 mL/min [1] 1.7 mL/min [2]
Linearity Range 50-150% of test concentration (Specific range not provided) [1] 0.28 - 0.84 mg/mL for this compound [2]
Key Application Simultaneous determination with Benzoic Acid in syrup; robustness assessed via experimental design [1] Simultaneous determination with Benzoic Acid; applied in long-term stability studies [2]

Another developed method reported a linearity range of 28 µg/mL to 2020 µg/mL for this compound, demonstrating the method's suitability for a wide range of concentrations [4].

Forced Degradation & Stability Studies

This compound can degrade under various stress conditions. The developed HPLC methods have been shown to effectively separate the main compound from these degradation products [5] [4].

  • Typical Stress Conditions: Forced degradation studies should include exposure to acidic, alkaline, oxidative, thermal, and light stress conditions to understand the stability profile of the substance [5] [4].
  • Degradation Verification: The specificity of an analytical method is confirmed by demonstrating that the analyte peak is pure and has no co-elution with peaks from degradation products or excipients [4] [1].

Troubleshooting Common HPLC Issues

When developing or using an HPLC method for this compound, you may encounter the following issues:

  • Problem: Asymmetrical Peak Shape
    • Solution: The use of triethylamine (1%) in the phosphate buffer mobile phase can act as a silanol blocker, leading to a more symmetrical peak for this compound [1].
  • Problem: Interference from Excipients in Syrup
    • Solution: Direct UV spectrophotometric measurement is often impossible due to interference. An HPLC separation is necessary, or a derivative UV spectrophotometric procedure (e.g., 1D derivative at 253.6 nm) after a liquid-liquid extraction step can be used [5].

Experimental Protocol: Forced Degradation Study

Here is a general workflow for conducting a forced degradation study, which is fundamental to establishing the stability profile of this compound.

Start Start: Prepare this compound Solution Acid Acidic Stress (e.g., 2N HCl, heat) Start->Acid Base Alkaline Stress (e.g., 2N NaOH, heat) Start->Base Oxid Oxidative Stress (e.g., H₂O₂, heat) Start->Oxid Thermal Thermal Stress (e.g., elevated temperature) Start->Thermal Light Photolytic Stress (e.g., UV light) Start->Light Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Analyze Analyze Samples via HPLC Oxid->Analyze Thermal->Analyze Light->Analyze Neutralize->Analyze Data Interpret Data Identify Degradants Analyze->Data

Procedure Details:

  • Sample Preparation: Accurately weigh this compound (and benzoic acid if in a combination product). Transfer to a volumetric flask and dissolve in an appropriate solvent (e.g., mobile phase) to a known concentration [2].
  • Stress Conditions:
    • Acidic Hydrolysis: Add a portion of the sample solution to a sealed vial containing a strong acid (e.g., 2N HCl). Heat in a water bath (e.g., 20 minutes) [2].
    • Alkaline Hydrolysis: Add a portion of the sample solution to a sealed vial containing a strong base (e.g., 2N NaOH). Heat in a water bath (e.g., 20 minutes) [2].
    • Oxidative Degradation: Add a portion of the sample solution to a sealed vial containing hydrogen peroxide (e.g., 20%). Heat in a water bath (e.g., 20 minutes) [2].
    • Thermal Degradation: Store the solid drug substance or finished product at elevated temperatures (e.g., 40°C, 60°C) for a defined period [5] [4].
    • Photolytic Degradation: Expose the solid drug substance or finished product to light as per ICH guidelines [4].
  • Post-Stress Treatment: For acid and alkali-stressed samples, cool and neutralize with an equivalent amount of base or acid, respectively. The solution may then be evaporated to dryness, and the residue reconstituted in the mobile phase [2].
  • Analysis: Filter the solutions and analyze by the HPLC method. Compare the chromatograms with an unstressed reference standard to identify degradation peaks and check for the separation of the main analyte peak from them [2].

References

Core Concepts: pH and Butamirate Citrate Stability

Author: Smolecule Technical Support Team. Date: February 2026

The stability of Butamirate Citrate (BC) is significantly influenced by pH, which is a critical consideration for both formulating the drug and developing analytical methods to assess it.

  • Degradation Pathways: BC is susceptible to alkaline hydrolysis. Studies show that forced degradation in alkaline conditions is a standard practice to demonstrate the stability-indicating property of an analytical method. This means the method can accurately measure BC even in the presence of its breakdown products [1] [2] [3].
  • Impact on Analysis: The pH of the mobile phase in HPLC is crucial. It can affect the peak shape (asymmetry) and the separation of BC from other components, such as the preservative Benzoic Acid (BA) and degradation products. For instance, one study found that peak asymmetry was resolved by adding 1% triethylamine to the acidic buffer (pH 3.0), which acts as a silanol blocker [4].

The table below summarizes key stability and method development findings from the research:

Aspect Key Finding Experimental Context
Alkaline Degradation Significant degradation under alkaline conditions [1] [2]. Forced degradation study using NaOH [1].
Acidic Degradation Significant degradation under acidic conditions [2]. Forced degradation study using HCl [2].
Optimal HPLC pH Mobile phase pH of 3.0 for simultaneous determination with Benzoic Acid [4]. Method development and robustness assessment [4].
Stability-Indicating Method Method successfully separates BC from its main degradation product [3]. Application of a validated RP-HPLC method to pharmaceutical dosage forms [3].

Troubleshooting FAQs & Experimental Guidance

Here are solutions to common problems you might encounter when working with this compound.

Q1: My HPLC method for this compound shows asymmetrical (tailing) peaks. How can I resolve this?

  • Problem: Poor peak shape affects integration accuracy and method reliability.
  • Solution: Modify your mobile phase to include a silanol blocker.
    • Protocol: Use a mobile phase consisting of a 50:50 (v/v) mixture of methanol and a 50 mM aqueous sodium dihydrogen phosphate solution. Add 1% triethylamine (TEA) to this buffer and adjust the pH to 3.0 with ortho-phosphoric acid [4].
    • Rationale: TEA interacts with silanol groups on the chromatographic column, preventing unwanted interactions with the basic groups of the this compound molecule, thereby improving peak symmetry.

Q2: How can I develop a stability-indicating method to track degradation under different pH conditions?

  • Problem: Need a single method that can quantify BC and its main degradation product.
  • Solution: Implement a robust RP-HPLC method.
    • Protocol [3]:
      • Column: C18 column.
      • Mobile Phase & Flow Rate: The specific composition was not detailed in the available excerpt, but a related study used a flow rate of 1.5 mL/min [4].
      • Detection: UV detection at 210-220 nm.
    • Validation: The method was validated to prove it can separate BC from its main degradation product formed under stress conditions, confirming its stability-indicating properties [3].

Q3: What is the best practice for preparing sample solutions from a syrup formulation?

  • Problem: The complex matrix of a syrup can interfere with analysis.
  • Solution: Use a simple dilution and filtration protocol.
    • Protocol [4]:
      • Accurately measure 1 mL of syrup (equivalent to 1 mg of BC).
      • Dilute to 20 mL with the mobile phase (instead of a plain solvent) in a volumetric flask.
      • Filter the resulting solution through a PVDF 0.45 μm syringe filter before injection.
    • Rationale: Using the mobile phase as a diluent helps maintain a consistent pH and buffer strength, minimizing the risk of on-column degradation or peak distortion. Filtration removes particulate matter that could damage the HPLC column.

Experimental Workflow for Stability & Method Development

The following diagram maps out a systematic approach to developing and validating a stability-indicating HPLC method for this compound.

Start Start: Develop HPLC Method for this compound SP1 Define Method Objectives: - Target analytes (API, preservative) - Stability-indicating capability Start->SP1 SP2 Select Chromatographic Conditions: - C18 or CN column - Acidic mobile phase (e.g., pH 3.0) - Add TEA to reduce peak tailing SP1->SP2 SP3 Perform Forced Degradation: - Acid hydrolysis (e.g., HCl) - Base hydrolysis (e.g., NaOH) - Oxidative stress (e.g., H₂O₂) SP2->SP3 SP4 Analyze Stressed Samples: Assess method's ability to: - Separate degradation products - Accurately quantify main analyte SP3->SP4 SP4->SP2 Poor Separation Optimize Conditions SP5 Full Method Validation: - Specificity, Linearity, Accuracy - Precision, Robustness SP4->SP5 Method is Stability-Indicating

Key Takeaways for Researchers

  • Acidic HPLC is Preferred: A consistently successful strategy for analyzing this compound is to use a mobile phase with an acidic pH (around 3.0). This suppresses ionization, improves peak shape, and enhances separation from preservatives like Benzoic Acid and potential degradation products [4].
  • Plan for Alkaline Degradation: this compound is particularly labile in basic conditions. Your stability studies and method development must explicitly address this pathway to be truly stability-indicating [1] [2].
  • Robustness Matters: The reliability of an HPLC method can be influenced by small, deliberate variations in factors like pH, mobile phase composition, and column temperature. Using an experimental design to assess robustness helps identify which parameters require strict control [4].

References

Butamirate citrate comparative clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Outcomes at a Glance

Trial & Participants Comparator Key Efficacy Findings Key Tolerability & Notes

| Healthy Volunteers (n=34) [1] Model: Capsaicin-induced cough | Dextromethorphan (30 mg) & Placebo | ➠ Dextromethorphan: Statistically superior to placebo in reducing cough sensitivity. ➠ Butamirate (doses up to 90 mg): Not significantly better than placebo. | The lack of efficacy for butamirate may be due to formulation issues at higher doses [1]. | | Patients with Cough (n=60) [2] Etiology: Seasonal or chronic, including carcinoma | Clobutinol Syrup | ➠ Global: Both treatments showed highly significant improvement, with no global difference. ➠ Carcinoma subgroup (n=14): Butamirate was significantly better at reducing cough frequency. | Side effects (mainly nausea/drowsiness) were low and equal in both groups (7 patients each) [2]. | | Patients with Cough (n=60) [3] | Codeine-based antitussive | ➠ The trial was identified as a clinical comparison, but specific efficacy results were not detailed in the abstract. | Cited as a reference for further investigation [3]. |

Detailed Experimental Protocols

To help you interpret these findings, here are the methodologies used in the key trials.

  • Capsaicin Challenge Trial in Healthy Volunteers [1]

    • Design: Randomized, placebo-controlled, six-way crossover study.
    • Interventions: Single doses of butamirate citrate (22.5 mg, 45 mg, 67.5 mg, 90 mg), dextromethorphan (30 mg), and placebo.
    • Cough Challenge: Capsaicin inhalational challenges were performed at baseline and 2, 4, 6, 8, 12, and 24 hours post-dosing. The concentration of capsaicin required to elicit five or more coughs (C5) was the primary measure.
    • Primary Endpoint: Area under the curve (AUC) of the log C5 from 0 to 12 hours post-dose.
    • Analysis: The intent-to-treat (ITT) population was used for the primary analysis.
  • Clinical Trial vs. Clobutinol in Patients [2]

    • Design: Double-blind, randomized study.
    • Participants: 60 patients with irritative cough from seasonal disorders or chronic cough of any etiology.
    • Interventions: this compound linctus vs. clobutinol syrup for 5 days (3 tablespoons daily).
    • Efficacy Assessment: Based on reduction in cough severity, reduction in cough frequency, and the physician's global opinion.
    • Statistical Analysis: Significance was set at p < 0.001 for within-group improvement.

Additional Mechanisms and Potential for Repurposing

Recent research suggests butamirate's actions may extend beyond cough suppression, indicating potential for drug repurposing.

  • Established Mechanism: this compound is a non-narcotic agent that acts directly on the cough center in the brainstem (medulla oblongata) to suppress the cough reflex, without depressing respiration or causing addiction [4].
  • Emerging Anti-Cancer Mechanism: A 2021 drug repurposing study identified that butamirate and another antitussive, oxelaidin, can inhibit the growth of glioblastoma (an aggressive brain tumor) in cell lines and mouse models [5]. The proposed mechanism involves the suppression of the EGFR/Akt/STAT3 signaling pathway, leading to down-regulation of cancer-driving proteins like cyclin D1 and survivin [5]. This effect appears selective for cancer cells expressing a specific GTPase called RRAD, with which butamirate is predicted to interact [5].

The diagram below illustrates this potential new signaling pathway mechanism.

G cluster_pathway Pro-Tumorigenic Pathway (Inhibited by Butamirate) Butamirate Butamirate RRAD RRAD Butamirate->RRAD Binds EGFR EGFR Butamirate->EGFR Inhibits Phosphorylation STAT3_Active STAT3 (Active) p-STAT3 Butamirate->STAT3_Active Suppresses Nucleus Nucleus Butamirate->Nucleus Blocks RRAD->EGFR Activates Akt Akt EGFR->Akt Phosphorylates STAT3_Inactive STAT3 (Inactive) Akt->STAT3_Inactive Phosphorylates STAT3 STAT3 STAT3_Inactive->STAT3_Active Activation STAT3_Active->Nucleus Translocation GeneTranscription Gene Transcription (Cyclin D1, Survivin) Nucleus->GeneTranscription  Drives CellGrowth Glioblastoma Cell Growth GeneTranscription->CellGrowth Promotes

The diagram illustrates the proposed mechanism by which butamirate may inhibit glioblastoma cell growth. It suppresses the RRAD-associated EGFR/Akt/STAT3 signaling cascade, inhibiting the nuclear translocation of activated STAT3 and subsequent transcription of genes that promote cancer cell proliferation and survival [5].

Key Insights for Professionals

  • Model-Dependent Efficacy: The conflicting results between the capsaicin model in healthy subjects and patient trials highlight that cough challenge models do not always perfectly predict clinical efficacy. The positive results in patient populations, especially those with carcinoma-related cough, are ultimately more relevant for clinical practice [1] [2].
  • A Promising Repurposing Candidate: The newly discovered anti-cancer activity of butamirate against glioblastoma via RRAD/STAT3 inhibition presents a compelling case for further translational research. Its known safety profile as a widely used antitussive could potentially accelerate its development for this new indication [5].

References

Butamirate citrate metabolite antitussive activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Metabolites of Butamirate Citrate

This compound is a non-narcotic, centrally acting cough suppressant. The table below summarizes its core mechanism and what is known about its metabolites:

Aspect Description
Primary Mechanism Acts directly on the cough center in the medulla oblongata of the brainstem, inhibiting the neural pathways that trigger the cough reflex. [1] [2]
Key Characteristics Non-opioid, does not depress respiration, and possesses additional anti-inflammatory properties in the respiratory tract. [1]
Metabolites The drug is known to form active metabolites that also contribute to its antitussive (cough-suppressing) effect. [2]
Specific Metabolite Data Information on the specific identity, potency, and quantitative activity of individual metabolites compared to the parent drug is not detailed in the available search results.

The following diagram illustrates the documented mechanism of action of this compound.

Butamirate Butamirate CoughCenter Cough Center (Medulla Oblongata) Butamirate->CoughCenter Inhibits ActiveMetabolites Active Metabolites Butamirate->ActiveMetabolites Forms CoughReflex Cough Reflex CoughCenter->CoughReflex Reduces Activation ActiveMetabolites->CoughCenter Contributes to Inhibition

Comparative Antitussive Data: Butamirate vs. Codeine

Clinical studies often compare antitussive agents to establish their efficacy. The table below summarizes a comparison between this compound and Codeine, a classic opioid antitussive, based on a clinical trial and a modern evidence-based review.

Antitussive Agent Mechanism of Action Efficacy in Clinical Studies Key Considerations
This compound Central non-opioid action on cough center. [1] [2] In a 5-day trial, showed highly significant improvement in cough severity/frequency, comparable to clobutinol. Significantly better than clobutinol for cough due to carcinoma. [3] Non-narcotic, no respiratory depression, favorable side effect profile (e.g., rare nausea, drowsiness). [1] [3]
Codeine Opioid prodrug; requires conversion to morphine in the liver via CYP2D6. [4] In modern studies on acute cough, showed no greater effect than placebo on objective cough counts or self-reported symptoms. [4] Efficacy is highly dependent on patient's metabolic genetics. Considered a weak antitussive for acute cough, with potential for abuse and side effects. [4]

Interpretation and Further Research

The available data confirms that this compound is an effective antitussive with a distinct and favorable profile compared to codeine. While its active metabolites are acknowledged, their specific role needs more detailed characterization.

References

Butamirate citrate pharmacokinetic profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Butamirate Citrate Pharmacokinetic Overview

This compound is a non-opioid, centrally acting cough suppressant [1] [2]. It is rapidly absorbed and metabolized, with its activity largely attributed to its metabolites [3] [4].

The metabolic pathway and key pharmacokinetic parameters from a single-dose study are summarized below.

G Butamirate Butamirate Absorption Absorption Butamirate->Absorption Oral Administration M1 2-Phenylbutyric Acid (2-PBA) Butamirate->M1 Hydrolysis M2 Diethylaminoethoxyethanol Butamirate->M2 Hydrolysis Absorption->Butamirate Rapid absorption Tmax ~1 hour Distribution Distribution M1->Distribution High plasma protein binding (~90%) Elimination Elimination M1->Elimination Renal excretion Half-life ~24 hours M2->Distribution Low plasma protein binding (~28-46%) M2->Elimination Renal excretion Half-life ~2.8 hours

The following table details the key parameters of this compound and its metabolites after single-dose oral administration to healthy volunteers [4].

Parameter Butamirate (Parent Compound) Metabolite: 2-Phenylbutyric Acid (2-PBA) Metabolite: Diethylaminoethoxyethanol
Detection in Plasma Not detected; rapidly hydrolyzed [3] Major measurable metabolite [5] [4] Major measurable metabolite [4]
T~max~ (Time to Peak Concentration) ~1.0 hour [4] ~1.5 hours [4] ~0.67 hours (~40 minutes) [4]
C~max~ (Peak Concentration) for a 90 mg dose 16.1 ng/mL [4] 3052 ng/mL [4] 160 ng/mL [4]
Elimination Half-Life (t~1/2~) 1.48 - 1.93 hours [4] 23.26 - 24.42 hours [4] 2.72 - 2.90 hours [4]
Protein Binding High (approx. 95%) [3] High (89.3% - 91.6%) [4] Low to Moderate (28.8% - 45.7%) [4]
Primary Route of Elimination Renal (as metabolites) [6] [4] Renal [4] Renal [4]

Dose Proportionality and Bioavailability

  • Dose Proportionality: A four-way crossover study concluded that the exposure (AUC) of butamirate's metabolites is proportional across the tested single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg [3] [4].
  • Relative Bioavailability: A study comparing different formulations (syrup vs. syrup, and tablet vs. oral solution) at a 45 mg dose found them to be bioequivalent regarding the extent and rate of absorption of the 2-phenylbutyric acid metabolite [5].

Key Experimental Protocols

The pharmacokinetic data primarily come from two types of clinical studies.

1. Randomized, Open-Label, Crossover PK Study [3]

  • Objective: To evaluate the pharmacokinetic profile and dose proportionality of this compound.
  • Design: Healthy adult volunteers received single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg in a randomized sequence with washout periods.
  • Analytical Method: Plasma concentrations of the metabolites (2-phenylbutyric acid and diethylaminoethoxyethanol) were determined using a validated reversed-phase HPLC method with UV detection [5] [4].

2. Capsaicin Challenge Pharmacodynamic Study [1]

  • Objective: To compare the antitussive effects of butamirate, dextromethorphan, and placebo.
  • Design: A randomized, placebo-controlled, six-way crossover study. Cough sensitivity was measured via inhalation of incremental capsaicin concentrations at baseline and several time points after dosing.
  • Outcome Measure: The primary endpoint was the area under the curve of the log10 concentration of capsaicin required to elicit 5 coughs (Log C5) over 12 hours. Butamirate did not show a significant antitussive effect in this model, which may be related to formulation issues [1].

Comparative Efficacy and Clinical Context

A direct head-to-head pharmacokinetic comparison between butamirate and dextromethorphan is not available in the search results. However, one clinical study provides a comparative efficacy insight:

  • Butamirate vs. Dextromethorphan: In a capsaicin-induced cough model, dextromethorphan (30 mg) was superior to placebo, while butamirate (at doses up to 90 mg) failed to show significant activity. The study authors suggested that this lack of efficacy could be due to formulation issues at higher doses [1].

Summary and Key Insights

  • Rapid Metabolism: this compound itself acts as a prodrug; it is quickly hydrolyzed into active metabolites, primarily 2-phenylbutyric acid, which is likely the primary driver of its long-lasting antitussive effect due to its extended half-life [3] [4].
  • Dose-Linearity: The pharmacokinetics of its metabolites appear linear within the 22.5 mg to 90 mg dose range [4].
  • Efficacy Consideration: Despite favorable PK properties like rapid absorption, its efficacy in validated experimental models like capsaicin challenge has been questioned, indicating that PK data alone may not fully predict clinical outcomes [1].

References

Butamirate citrate central versus peripheral antitussives

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Central and Peripheral Effects

Butamirate citrate exerts its cough-suppressing effects through a dual mechanism, primarily in the central nervous system and secondarily in the respiratory tract.

Action Site Proposed Mechanism Pharmacological Effect
Central (Brainstem) Acts on the cough center in the medulla oblongata [1] [2] [3]; Binds to the dextromethorphan-binding site [2] [4] Suppresses the cough reflex at its origin [1]
Peripheral (Airways) Non-specific anticholinergic and bronchospasmolytic effects [5]; Anti-inflammatory properties [1] [2] [3] Reduces airway resistance, soothes irritation, and alleviates bronchospasm [3]

This mechanism is distinct from opioid antitussives like codeine, as butamirate is not chemically or pharmacologically related to opium alkaloids and does not carry the same risks of respiratory depression or addiction [1] [6] [2].

The following diagram illustrates this dual mechanism of action:

G cluster_central Central Action cluster_peripheral Peripheral Action Butamirate Butamirate CentralLabel Medulla Oblongata (Cough Center) Butamirate->CentralLabel PeripheralLabel Respiratory Tract Butamirate->PeripheralLabel EffectCentral Suppression of Cough Reflex CentralLabel->EffectCentral EffectPeripheral1 Reduced Bronchospasm PeripheralLabel->EffectPeripheral1 EffectPeripheral2 Anti-inflammatory Effect PeripheralLabel->EffectPeripheral2

Comparative Efficacy in Experimental Models

Evidence for butamirate's efficacy comes from both clinical trials and controlled human challenge studies, though results have not been uniformly positive across all experimental models.

Table 1: Comparison of Antitussive Agents in Clinical and Challenge Studies
Antitussive Agent Mechanism Class Key Clinical Trial Findings Key Cough Challenge Findings
This compound Centrally-acting, non-narcotic As effective as clobutinol in reducing cough severity/frequency [7]; Significantly better than clobutinol for cough due to carcinomas [7] No significant attenuation of capsaicin-induced cough vs. placebo (45 mg dose) [5]
Dextromethorphan Centrally-acting, non-narcotic Widely used OTC; evidence for clinical efficacy is less compelling [8] Significantly attenuates capsaicin-induced cough (superior to placebo) [5]
Codeine Centrally-acting, opioid Often considered archetypal antitussive, but little evidence of efficacy greater than placebo for acute cough [8] Small or no significant effect on cough challenge in some studies [8]

Detailed Experimental Protocols

For researchers, the methodology of key studies provides a blueprint for evaluating antitussive agents.

Clinical Trial: Butamirate vs. Clobutinol

This double-blind, randomized study evaluated the real-world effectiveness of butamirate over 5 days [7].

  • Population: 60 patients with irritative cough from seasonal disorders or chronic cough of any etiology, including carcinoma.
  • Intervention: this compound linctus vs. clobutinol syrup, 3 tablespoons daily for 5 days.
  • Primary Efficacy Endpoints:
    • Reduction in cough severity.
    • Reduction in cough frequency.
    • Global opinion of the physician.
  • Key Result for Researchers: Butamirate showed a statistically significant superior effect on cough frequency (( p = 0.026 )) and global scores (( p = 0.013 )) in the subgroup of patients with cough due to carcinomas [7].
Human Cough Challenge: Butamirate vs. Dextromethorphan

This study used a capsaicin challenge, a standard objective method to assess cough reflex sensitivity [5].

  • Design: Randomized, placebo-controlled, six-way crossover study.
  • Population: 34 healthy adult volunteers.
  • Interventions: Single doses of placebo, dextromethorphan (30 mg), and four different doses of this compound syrup (22.5 mg, 45 mg, 67.5 mg, 90 mg).
  • Cough Challenge Protocol:
    • Capsaicin challenges were performed at baseline and at 2, 4, 6, 8, 12, and 24 hours post-dosing.
    • Incremental concentrations of capsaicin were inhaled via a nebulizer and dosimeter.
    • The number of coughs in the 15 seconds following each challenge was counted.
  • Primary Endpoint: Area under the curve (AUC(0,12h)) of log10 C5 (the concentration of capsaicin required to elicit 5 or more coughs).
  • Key Consideration: The lack of efficacy observed for butamirate in this model may have been due to formulation issues at the higher doses used, highlighting a potential variable in experimental design [5].

The workflow for this type of challenge study can be summarized as follows:

G Start Subject Recruitment & Screening A Baseline Capsaicin Challenge (C5) Start->A B Randomized Administration of Study Drug/Placebo A->B C Post-Dose Capsaicin Challenges B->C D Data Analysis: AUC of log C5 C->D Timepoints Timepoints: 2, 4, 6, 8, 12, 24h C->Timepoints

Key Takeaways for Researchers

  • Mechanistic Profile: this compound offers a non-narcotic antitussive action with a potentially advantageous dual central and peripheral mechanism.
  • Context-Dependent Efficacy: The evidence for its efficacy is more robust in clinical patient settings, particularly for specific etiologies like carcinoma-related cough [7], than in the capsaicin challenge model in healthy volunteers [5].
  • Comparative Positioning: Butamirate presents a valuable alternative to codeine, for which evidence of efficacy in acute cough is poor [8]. Its performance relative to other non-opioids like dextromethorphan may depend on the experimental or clinical context.

References

Butamirate citrate therapeutic margin comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Mechanism Comparison

The table below summarizes the objective comparison of Butamirate Citrate with other cough suppressants based on controlled clinical trials and mechanistic studies.

Agent Mechanism of Action Efficacy in Capsaicin Challenge (vs. Placebo) Key Supporting Experimental Data
This compound Centrally acting non-opioid antitussive; also has anti-inflammatory and bronchospasmolytic effects [1] [2]. Not significant (failed to show significant activity, with maximum attenuation at the 45 mg dose) [1]. Primary Endpoint: AUC of log10 C5 (0-12h). No significant relationship between plasma metabolite levels and cough suppression observed [1].
Dextromethorphan Centrally acting non-narcotic antitussive [1]. Superior (P = 0.01) [1]. Primary Endpoint: AUC of log10 C5 (0-12h). Confirmed broad activity on the cough reflex [1].
Codeine Prodrug converted to morphine via CYP2D6; acts on the central nervous system [3]. No significant effect greater than placebo [3]. Clinical Studies: No effect greater than placebo syrup on objective cough recording or self-reported cough in studies on URTI cough [3].

Detailed Experimental Protocols

The comparative data primarily comes from a specific type of clinical trial and analytical method. Here is a detailed breakdown of the key methodologies:

  • Cough Reflex Sensitivity Challenge (Capsaicin Challenge)

    • Objective: To evaluate the effect of an antitussive agent on the sensitivity of the cough reflex [1] [3].
    • Procedure: Participants inhale incremental concentrations of a capsaicin solution via a nebulizer controlled by a dosimeter. The number of coughs is counted for 15 seconds after each challenge [1].
    • Key Metrics: The concentration of capsaicin required to elicit 2 coughs (C2) or 5 coughs (C5) is recorded. The Area Under the Curve (AUC) of the log10 C5 values over time (e.g., 0-12 hours post-dose) is a common primary endpoint to measure the overall dampening effect of the drug on cough sensitivity [1].
    • Study Design: The cited evidence for Butamirate and Dextromethorphan comes from a randomized, placebo-controlled, six-way crossover study. In this design, each participant receives all treatments (placebo, dextromethorphan, and different doses of butamirate) in a random sequence, with visits separated by a washout period [1].
  • HPLC Analysis for Pharmaceutical Formulations

    • Objective: To accurately determine the concentration of this compound in pharmaceutical products like syrups and tablets, ensuring consistent dosing in clinical trials and commercial products [4] [5].
    • Procedure:
      • Chromatographic System: Uses a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV or diode array detector [4] [5].
      • Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and a buffer solution (e.g., phosphate or 1-hexane sulfonic acid sodium salt). Triethylamine may be added to improve peak shape [5].
      • Column: A cyanopropyl-silane column is often used for separation [5].
      • Detection: Wavelength is typically set at 210 nm or 258 nm [4] [5].
    • Validation: The method is rigorously validated for parameters like specificity (no interference from excipients), linearity, accuracy, and precision to ensure reliable results [4] [5].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound and the workflow of the key experiments discussed.

G cluster_mechanism Proposed Mechanism of this compound BC This compound (Oral Administration) Absorption Rapid Absorption into Bloodstream BC->Absorption Medulla Acts on Cough Center in Medulla Oblongata Absorption->Medulla Inhibition Inhibits Neural Pathways of Cough Reflex Medulla->Inhibition Effects Therapeutic Effects Inhibition->Effects E1 Reduced Cough Frequency/Intensity Effects->E1 E2 Anti-inflammatory Action in Airways Effects->E2 E3 Bronchospasmolytic Effect Effects->E3

G cluster_study Clinical Trial & Analysis Workflow Start Randomized, Placebo-Controlled Crossover Study Design Dosing Administer Single Dose (Butamirate, Dextromethorphan, Placebo) Start->Dosing Challenge Capsaicin Cough Challenge Dosing->Challenge PK Pharmacokinetic Analysis (Plasma Metabolites) Dosing->PK T0 Pre-dose (Baseline) Challenge->T0 T2 2 hours post-dose T0->T2 Measure Measure C2 and C5 T0->Measure T4 4 hours post-dose T2->T4 T2->Measure T12 12 hours post-dose T4->T12 T24 24 hours post-dose T12->T24 T24->Measure Calculate Calculate Primary Endpoint: AUC of log C5 (0-12h) Measure->Calculate Compare Compare AUC: Drug vs. Placebo Calculate->Compare PD Pharmacodynamic Analysis (Relationship PK/PD) PK->PD

Key Insights for Professionals

  • Efficacy vs. Tradition: Butamirate is a widely used OTC antitussive, yet modern, rigorous challenge models question its efficacy against placebo and other agents like dextromethorphan [1]. The evidence base for many traditional cough medications is historically poor [3].
  • Clinical vs. Challenge Endpoints: A drug's performance in a capsaicin challenge does not always perfectly correlate with its effect on spontaneous cough in a clinical setting. Cough counting is now considered the gold standard for assessing efficacy in clinical trials, but few OTC medications have been tested with it [3].
  • Therapeutic Margin Data Gap: While these results provide a clear efficacy comparison, they do not address the therapeutic margin. A full safety profile, including dose-limiting toxicities and the highest dose at which no adverse effects are observed, is required to calculate this ratio, and this data was not located in the current search.

References

Overview of Analytical Methods for Butamirate Citrate

Author: Smolecule Technical Support Team. Date: February 2026

Analytical methods for determining Butamirate Citrate (BC) in pharmaceutical formulations have evolved to address challenges such as complex matrices and the need for stability assessment. The table below summarizes the key characteristics of these methods.

Method Type Key Characteristics / Mobile Phase Detection Analysis Time Key Advantages Application & Notes
RP-HPLC (Simultaneous BC & BA) [1] Cyanopropyl column; MeOH/NaH₂PO₄ buffer (50:50, v/v), pH=3.0, 1% TEA DAD @ 210 nm 6 min Fast, robust, validated with experimental design; separates BC from Benzoic Acid (BA). Syrup analysis; method robustness assessed.
RP-HPLC (Stability-Indicating) [2] C8 column; Acetonitrile/SLS in H₂SO₄ soln. (70:30, v/v) UV @ 205 nm Info Missing Stability-indicating; separates BC & BA from degradation products. Long-term stability studies in syrup.
HPLC (BC Determination) [3] [4] Info Missing; 0.015M TEAH₅, MeOH, ACN (40:30:30), pH=3.5 UV @ 258 nm Info Missing Separates BC from degradation products under stress conditions. Commercial cough preparations.
HPLC (BC & Degradation Product) [5] Info Missing Info Missing Info Missing Simultaneous determination of BC and its main degradation product. Pharmaceutical dosage forms.
HPLC (BC Assay) [6] Info Missing; ACN/0.008M 1-hexane sulfonic acid Na salt (1:1, v/v) UV @ 258.0 nm Info Missing Wide linear range (28-2020 µg/mL); efficient separation from degradation products. Tablet and syrup formulations.
Derivative UV Spectrophotometry [3] [4] n-pentane/isopropyl alcohol extraction 1D derivative @ 253.6 nm Info Missing Overcomes excipient interference; no need for complex instrumentation. Cough syrups; requires extraction step.

Detailed Experimental Protocols

For researchers looking to implement these methods, here are the detailed experimental protocols for two key HPLC procedures.

  • Protocol 1: Simultaneous RP-HPLC Determination of this compound and Benzoic Acid in Syrup [1]

    • Chromatographic Conditions:
      • Column: Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 µm).
      • Mobile Phase: Methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution (50:50, v/v). The buffer contains 1% triethylamine, with pH adjusted to 3.0 using ortho-phosphoric acid.
      • Flow Rate: 1.5 mL/min.
      • Detection: DAD at 210 nm.
      • Injection Volume: 10 µL.
      • Column Temperature: 36°C.
      • Run Time: 6 minutes.
    • Sample Preparation:
      • Accurately measure 1 mL of syrup (equivalent to 1 mg of BC) and dilute to 20 mL with the mobile phase. Filter this solution through a 0.45 µm PVDF syringe filter before injection.
    • Validation Notes: The method was fully validated for specificity, linearity, accuracy, and precision. The use of triethylamine is critical to achieve symmetrical peaks. Robustness was assessed via an experimental design, identifying factors that must be controlled for reproducible results.
  • Protocol 2: Stability-Indicating HPLC Method for BC and BA [2]

    • Chromatographic Conditions:
      • Column: Zorbax SB-C8 (250 mm × 4.6 mm, 5 µm).
      • Mobile Phase: Acetonitrile (Solvent A) and a solution of 10 g sodium lauryl sulphate with 5 mL of 1 N sulphuric acid in 1000 mL distilled water (Solvent B) in a ratio of 70:30, v/v.
      • Flow Rate: 1.7 mL/min.
      • Detection: UV at 205 nm.
    • Sample Preparation:
      • For the test solution, transfer 37.5 mL of syrup to a 100 mL volumetric flask and dilute to volume with the mobile phase. Filter before injection.
    • Specificity Testing: To confirm the method is stability-indicating, BC and BA were subjected to forced degradation by treating with 20% hydrogen peroxide (oxidative), 2N NaOH (alkaline), and 2N HCl (acidic). The method successfully separated the analytes from their degradation products.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound, integrating steps from the protocols above.

Start Start HPLC Analysis PrepMP Prepare Mobile Phase (e.g., Buffer/Organic mix, pH adjust) Start->PrepMP PrepStd Prepare Standard Solutions PrepMP->PrepStd PrepSample Prepare Sample Solution (Dilution and Filtration) PrepStd->PrepSample SysEquil System Equilibration PrepSample->SysEquil Inject Inject Sample SysEquil->Inject DataAcq Data Acquisition (UV/DAD Detection) Inject->DataAcq DataAnalysis Data Analysis & Quantification DataAcq->DataAnalysis End End DataAnalysis->End

Key Insights for Method Selection

  • Addressing Peak Asymmetry: A common challenge in BC analysis is peak tailing due to interactions with residual silanol groups on the chromatographic column. The addition of 1% triethylamine as a silanol blocker in the mobile phase has been proven effective in producing symmetrical peaks, which is crucial for accurate integration and quantification [1].
  • Ensuring Method Specificity: For stability studies, it is critical to use a method that can distinguish the active pharmaceutical ingredient from its degradation products. The cited HPLC methods [3] [2] [6] demonstrate this capability by successfully separating BC from impurities formed under various stress conditions (acid, base, oxidation, etc.).
  • Choice of Detection Wavelength: While BC has a maximum absorbance around 258 nm [3] [6], the simultaneous analysis with benzoic acid often requires a lower wavelength (205-210 nm) [1] [2] to achieve adequate sensitivity for both compounds.

References

Butamirate citrate dose proportionality study

Author: Smolecule Technical Support Team. Date: February 2026

Dose Proportionality & Pharmacokinetics

Butamirate Citrate is rapidly absorbed and metabolized after oral administration. The table below summarizes key design and findings from identified pharmacokinetic and dose proportionality studies.

Study Description Doses Administered Key PK Parameters (Mean Values) Conclusion
Randomized, open-label, crossover PK and dose proportionality study in healthy adults [1] 22.5 mg, 45 mg, 67.5 mg, and 90 mg (single doses) Information on AUC and Cmax for the different doses was not detailed in the available summary. The study was designed to evaluate the pharmacokinetic profile and dose proportionality using modern analytical techniques. A final published report was not located in this search.

| Two randomized, two-way crossover bioavailability studies in 18 healthy volunteers [2] | 45 mg (single dose) | Syrup (Test): AUC₀‑∞ 46.9 μg·h/mL, Cmax 1.77 μg/mL, Tmax 1.1 h Syrup (Reference): AUC₀‑∞ 50.4 μg·h/mL, Cmax 1.86 μg/mL, Tmax 1.5 h Tablet (Test): AUC₀‑∞ 54.7 μg·h/mL, Cmax 1.88 μg/mL Solution (Reference): AUC₀‑∞ 54.5 μg·h/mL, Cmax 1.94 μg/mL | The test syrup and tablet formulations were proven to be bioequivalent to their corresponding reference formulations in terms of both the extent and rate of absorption [2]. |

Comparative Antitussive Efficacy

The efficacy of this compound as a cough suppressant has been evaluated against other agents using different methodologies. The outcomes appear to be model-dependent.

Comparative Agent Study Model / Population Key Efficacy Findings
Dextromethorphan [3] Capsaicin cough challenge in healthy volunteers Butamirate (doses up to 90 mg) did not show a significant antitussive effect compared to placebo. Dextromethorphan (30 mg) was superior to placebo in attenuating the capsaicin-induced cough reflex.
Clobutinol [4] Patients with irritative or chronic cough Both Butamirate and Clobutinol showed highly significant improvements in cough severity and frequency. In a subgroup of patients with cough due to carcinoma, Butamirate was significantly more effective at reducing cough frequency.

Emerging Research: Anti-Glioblastoma Activity

High-throughput drug screening has identified a potential new application for this compound. The diagram below illustrates the proposed signaling pathway through which it exerts anti-tumor effects in glioblastoma (GBM).

gbm_pathway Butamirate Butamirate RRAD RRAD Butamirate->RRAD Binds STAT3_Activity STAT3 Transcriptional Activity Butamirate->STAT3_Activity Suppresses EGFR_STAT3_Complex EGFR/STAT3 Complex RRAD->EGFR_STAT3_Complex Promotes Activation EGFR_STAT3_Complex->STAT3_Activity Leads to Tumor_Growth Glioblastoma Tumor Growth STAT3_Activity->Tumor_Growth Promotes STAT3_Activity->Tumor_Growth Inhibits

Mechanism and Experimental Evidence:

  • Mechanism of Action: this compound and its analogue oxelaidin were found to inhibit GBM cell growth by targeting the Ras-related GTPase RRAD. RRAD is known to facilitate the activation and nuclear translocation of the EGFR/STAT3 signaling complex, a pathway critical for the survival and growth of many cancers, including GBM [5].
  • In Vitro Findings: Treatment with this compound suppressed sphere formation in GBM cell lines (including temozolomide-resistant lines) and inhibited STAT3 transcriptional activity, leading to the down-regulation of cyclin D1 and survivin [5].
  • In Vivo Findings: Intraperitoneal administration of this compound (2 mg/kg) significantly suppressed tumor growth in a glioblastoma xenograft mouse model without causing significant adverse effects [5].

Detailed Experimental Protocols

For replication and deeper analysis, here are the methodologies from key studies.

Capsaicin Cough Challenge Protocol [3]

This methodology is considered a key objective measure for assessing antitussive efficacy.

  • Design: A single-center, randomized, placebo-controlled, investigator-blind, six-way crossover study.
  • Participants: Healthy adult volunteers with normal spirometry and no recent respiratory infections.
  • Interventions: Single doses of this compound syrup (22.5 mg, 45 mg, 67.5 mg, 90 mg), Dextromethorphan (30 mg), and matched placebo.
  • Challenge: Capsaicin cough challenges were performed at pre-dose, 2, 4, 6, 8, 12, and 24 hours post-dose. Incremental concentrations of capsaicin were inhaled via a nebulizer controlled by a dosimeter.
  • Primary Endpoint: The area under the curve (AUC(0,12h)) of the log10 concentration of capsaicin required to elicit 5 coughs (C5).
Anti-Glioblastoma In Vitro Assay [5]
  • Cell Lines: Used glioblastoma cell lines LN229, U87MG, and T98G, cultured as multicellular tumorspheres.
  • Drug Treatment: this compound was applied in a range of 0.01 to 10 μM.
  • Incubation Time: 7 days.
  • Outcome Measures: Suppression of tumorsphere formation was the primary readout for anti-proliferative activity. STAT3 activity was measured using a luciferase reporter assay and by quantifying mRNA levels of downstream targets (e.g., cyclin D1, survivin). Protein phosphorylation (p-EGFR, p-STAT3, p-AKT, p-ERK) was analyzed via western blot.

Key Insights for Research and Development

  • Established Use and Gaps: While Butamirate is an established antitussive in Europe, modern, high-quality clinical evidence for its efficacy against acute cough is limited. The negative capsaicin challenge study suggests its effect may not be broad, or that formulation issues can impact performance [6] [3].
  • Promising Repurposing Candidate: The anti-glioblastoma data presents a significant opportunity for drug repurposing. Its action on the RRAD/EGFR/STAT3 pathway offers a targeted mechanism, especially for tumors with high RRAD expression [5].
  • Analytical Methods: Robust RP-HPLC methods have been developed for determining this compound in pharmaceutical formulations like syrup, which can support formulation studies and quality control [7].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

499.24174638 Da

Monoisotopic Mass

499.24174638 Da

Heavy Atom Count

35

Appearance

White Solid

Melting Point

66-68°C

UNII

67HP51L98R

Other CAS

18109-81-4

Wikipedia

Butamirate citrate

Dates

Last modified: 08-15-2023

Explore Compound Types